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  • Product: 3-Methylhexanoic acid
  • CAS: 22263-24-7

Core Science & Biosynthesis

Foundational

3-Methylhexanoic Acid: Chemical Profile, Biogenic Pathways, and Synthetic Methodologies

The following technical guide is structured to provide an authoritative, deep-dive analysis of 3-Methylhexanoic Acid (3-MHA) for drug development and application scientists. Technical Whitepaper | CAS: 3780-58-3 [1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 3-Methylhexanoic Acid (3-MHA) for drug development and application scientists.

Technical Whitepaper | CAS: 3780-58-3 [1]

Executive Summary

3-Methylhexanoic acid (3-MHA) is a branched-chain fatty acid (BCFA) of significant interest in dermatology, microbiology, and medicinal chemistry.[1] While structurally simple, its presence as a chiral volatile organic compound (VOC) serves as a critical biomarker for axillary microflora metabolism—specifically Corynebacterium species—and acts as a potent olfactory signaling molecule.[1]

For drug development professionals, 3-MHA presents a dual profile:

  • Target: As a primary component of human axillary malodor ("hircine" scent), the enzymatic pathway generating 3-MHA is a validated target for next-generation antimicrobial and enzyme-inhibitor cosmeceuticals.[1]

  • Modulator: Its branched lipophilic structure makes it a candidate for transdermal permeation enhancement and a study model for chiral recognition in olfactory G-protein coupled receptors (GPCRs).[1]

Physicochemical Profile

3-MHA exhibits the classic behavior of short-chain fatty acids but with distinct volatility and solubility profiles driven by its C3-methyl branch.[1][2] This branching disrupts lipid packing, lowering the melting point relative to its straight-chain isomer (heptanoic acid).[1]

Table 1: Key Physicochemical Data
PropertyValueNotes
IUPAC Name 3-Methylhexanoic acid
CAS Number 3780-58-3 (Racemic)35666-77-4 ((S)-isomer)
Molecular Formula

Molecular Weight 130.18 g/mol
Boiling Point 216 °C (at 760 mmHg)High volatility relative to MW due to H-bonding.[1]
Density 0.918 g/cm³At 25 °C.
pKa 4.80 ± 0.10Typical for aliphatic carboxylic acids.[1]
LogP 2.07Moderate lipophilicity; crosses biological membranes easily.[1]
Odor Character Animalic, sweaty, cumin-likeThreshold varies by enantiomer.[1]
Solubility Water: Low (~2 g/L)Organic: MiscibleSoluble in EtOH, DMSO, Ether.[1]

Stereochemistry & Olfactory Potency

The C3 position is a chiral center, creating two enantiomers: (R)-3-MHA and (S)-3-MHA .[1] In biological systems, stereochemistry dictates receptor affinity and olfactory detection thresholds.[1]

  • Enantiomeric Dominance: In human axillary secretions, the (E)-3-methyl-2-hexenoic acid (TMHA) precursor often predominates, but 3-MHA is present as a reduction product.[1] The (S)-enantiomer is generally considered the more potent odorant in the branched-acid family, often possessing a "sharper" note compared to the "heavier" note of the (R)-isomer.[1]

  • Analytical Separation: Resolution of these enantiomers requires chiral gas chromatography (GC) using cyclodextrin-based stationary phases (e.g., derivatization to methyl esters followed by separation on a chiral column).[1]

Biogenesis: The Corynebacterium Axis

Understanding the biological origin of 3-MHA is critical for researchers developing deodorant actives or microbiome-modulating drugs.[1] 3-MHA is not secreted directly by human glands; it is the product of bacterial biotransformation of non-odorous precursors secreted in apocrine sweat.[1]

Mechanism of Action[1][3]
  • Secretion: Apocrine glands secrete N-acyl-glutamine conjugates (e.g., 3-methylhexanoyl-glutamine).[1] These are water-soluble and odorless.[1]

  • Transport: Corynebacterium species (specifically C. jeikeium and C. striatum) residing on the skin take up these conjugates.[1]

  • Enzymatic Cleavage: A specific zinc-dependent metalloprotease, N-acyl-aminoacylase , cleaves the amide bond.[1]

  • Release: The amino acid (Glutamine) is utilized by the bacteria, while the volatile fatty acid (3-MHA) is released into the environment.[1]

Diagram 1: Biogenic Pathway of 3-MHA

This diagram illustrates the conversion of the odorless precursor to the volatile active via bacterial metabolism.[1]

Biogenesis Precursor Apocrine Secretion (3-Methylhexanoyl-Glutamine) Bacteria Corynebacterium sp. (Cell Membrane) Precursor->Bacteria Transport Enzyme Zn-Dependent Aminoacylase Bacteria->Enzyme Substrate Binding Product 3-Methylhexanoic Acid (Volatile/Odor) Enzyme->Product Hydrolysis Byproduct Glutamine (Metabolized) Enzyme->Byproduct Cleavage

Caption: Bacterial cleavage of the glutamine conjugate by N-acyl-aminoacylase releases volatile 3-MHA.

Synthetic Methodology

For research purposes (standards generation or permeation studies), a robust chemical synthesis is required.[1] The Malonic Ester Synthesis is the most reliable route for generating racemic 3-MHA with high purity, avoiding the complex purification required when isolating from natural sources.[1]

Protocol: Alkylation of Diethyl Malonate

Objective: Synthesize racemic 3-methylhexanoic acid. Precursor Logic: To obtain a 3-methylhexanoic backbone (isomeric to heptanoic acid), one must alkylate malonate with a sec-butyl group equivalent.[1] However, direct alkylation with 2-bromopentane followed by decarboxylation yields 2-(1-methylbutyl)acetic acid, which is 3-methylhexanoic acid.[1]

Reagents
  • Diethyl malonate (1.0 eq)[1]

  • Sodium ethoxide (NaOEt) (1.1 eq) in absolute ethanol[1]

  • 2-Bromopentane (1.1 eq)

  • Potassium Hydroxide (KOH) (aq)[1][3]

  • Sulfuric Acid (

    
    )[1]
    
Step-by-Step Workflow
  • Enolate Formation:

    • Setup a dry 3-neck flask under Nitrogen atmosphere.

    • Add NaOEt (21% wt in EtOH) to the flask.

    • Add Diethyl malonate dropwise at 0°C. Stir for 30 min to generate the sodiomalonate enolate.

  • Alkylation:

    • Add 2-Bromopentane dropwise.[1]

    • Reflux the mixture for 4–6 hours. The solution will become cloudy as NaBr precipitates.[1]

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1) for disappearance of malonate.[1]

  • Hydrolysis & Decarboxylation:

    • Add 50% KOH solution directly to the reaction mixture and reflux for 2 hours to hydrolyze the ester to the dicarboxylate salt.[1]

    • Cool and acidify with

      
       until pH < 1.[1]
      
    • Heat the acidic solution to 100°C. The dicarboxylic acid is unstable and will decarboxylate (

      
       evolution observed) to form 3-methylhexanoic acid.[1]
      
  • Purification:

    • Extract with Diethyl Ether (3x).[1]

    • Dry over

      
       and concentrate in vacuo.
      
    • Distillation: Perform vacuum distillation (bp ~110°C at 15 mmHg) to obtain the pure oil.

Diagram 2: Synthetic Workflow

Visualizing the chemical transformation from commodity reagents to the target acid.

Synthesis Start Diethyl Malonate + NaOEt Inter1 Sodiomalonate (Enolate) Start->Inter1 Deprotonation Inter2 Alkylated Diester Inter1->Inter2 SN2 Attack Reactant 2-Bromopentane Reactant->Inter2 Hydrolysis KOH Hydrolysis (Dicarboxylate) Inter2->Hydrolysis Reflux Decarb Acidic Decarboxylation (-CO2) Hydrolysis->Decarb H2SO4 / Heat Final 3-Methylhexanoic Acid (Racemic) Decarb->Final Purification

Caption: Malonic ester synthesis route using 2-bromopentane to generate the branched carbon skeleton.

Analytical Characterization & Safety

GC-MS Identification

For validation in biological samples or synthetic purity checks:

  • Derivatization: The free acid tails on non-polar columns.[1] Convert to Methyl 3-methylhexanoate using

    
    -Methanol or Diazomethane prior to injection.[1]
    
  • Mass Spectrum (EI): Look for McLafferty rearrangement ion (m/z 74) characteristic of methyl esters, and the molecular ion (M+).[1]

Safety (SDS Highlights)
  • Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

  • Handling: Use in a fume hood.[1] The odor is potent and persistent; contaminated clothing should be sealed immediately.[1]

  • Storage: Store at room temperature under inert gas (

    
    ) to prevent oxidation over long periods.
    

References

  • Natsch, A. et al. (2003).[1][4] "Isolation of a novel bacterial enzyme from Corynebacterium species that cleaves the odorless precursor of a major human axillary odorant."[1] Journal of Biological Chemistry.

  • PubChem. (n.d.).[1][5] "3-Methylhexanoic acid (Compound)."[1][2][3][4][5][6][7][8] National Library of Medicine.[1]

  • Troccaz, M. et al. (2009).[1] "Mapping of the Axillary Microbiota in Chronic Body Odor." Archives of Dermatological Research.[1]

  • Hasegawa, Y. et al. (2004).[1][4] "Identification of (E)-3-methyl-2-hexenoic acid in axillary sweat." Chemical Senses. [1]

  • PrepChem. (n.d.).[1] "Synthesis of 3-methylhexanoic acid via Malonic Ester." PrepChem Detailed Protocols.

Sources

Exploratory

3-Methylhexanoic acid structure and formula

Structure, Biosynthesis, and Analytical Characterization Executive Summary 3-Methylhexanoic acid (3-MHA) is a branched-chain fatty acid (BCFA) of critical importance in dermatological science, microbiology, and fragrance...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Biosynthesis, and Analytical Characterization

Executive Summary

3-Methylhexanoic acid (3-MHA) is a branched-chain fatty acid (BCFA) of critical importance in dermatological science, microbiology, and fragrance chemistry. As a primary odor-active component of human axillary secretions, it is generated through the metabolic activity of cutaneous Corynebacterium species.[1][2] For drug development professionals, 3-MHA represents a validated biomarker for axillary malodor and a downstream product of the targetable enzyme N-acyl-L-glutamine aminoacylase (AgaA). This guide dissects the molecular architecture, zinc-dependent biosynthetic cleavage, and validated protocols for the synthesis and quantification of 3-MHA.

Molecular Architecture & Physicochemical Properties

3-MHA possesses a six-carbon backbone with a methyl branch at the C3 position, introducing a chiral center. This chirality is biologically significant; while both enantiomers contribute to odor, the specific olfactory nuances often differ between (R) and (S) configurations in branched fatty acids.

Structural Specifications
  • IUPAC Name: 3-Methylhexanoic acid

  • Common Synonyms: 3-Methylcaproic acid[3]

  • CAS Registry Number: 3780-58-3[4]

  • Chirality: One stereocenter at C3.

  • SMILES: CCCC(C)CC(=O)O

Physicochemical Constants

The following data points are critical for establishing extraction protocols and chromatographic parameters.

PropertyValueContext
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
pKa (Predicted) ~4.80Weak acid; exists as carboxylate at physiological pH (7.4)
Boiling Point 210–213 °CHigh boiling point necessitates derivatization for GC
Density 0.91–0.92 g/mLLighter than water; partitions into organic phase
LogP (Octanol/Water) ~2.07Moderate lipophilicity; suitable for solvent extraction
Solubility Organic SolventsSoluble in ethanol, ether, ethyl acetate; sparingly soluble in water

Biosynthetic Origin: The Corynebacterium Cleavage Pathway

For researchers developing novel deodorants or microbiome-modulating drugs, the biosynthetic pathway of 3-MHA is the primary therapeutic target. 3-MHA is not secreted directly by human apocrine glands. Instead, it is released from a non-volatile, odorless precursor.

Mechanism of Action[5]
  • Precursor Secretion: Apocrine glands secrete

    
    -(3-methylhexanoyl)-L-glutamine , a water-soluble conjugate.
    
  • Bacterial Uptake: Commensal bacteria, specifically Corynebacterium striatum and Corynebacterium jeikeium, inhabit the axillary vault.

  • Enzymatic Cleavage: The bacteria express a specific Zinc-dependent

    
    -acyl-L-glutamine aminoacylase (AgaA) .[5] This metalloprotease hydrolyzes the amide bond between the fatty acid tail and the glutamine moiety.
    
  • Release: The cleavage releases free L-glutamine (consumed by bacteria) and volatile 3-MHA (released as odor).

Pathway Visualization

The following diagram illustrates the precursor-product relationship and the enzymatic bottleneck targeted by inhibitors.

Biosynthesis Apocrine Apocrine Gland Precursor N-(3-methylhexanoyl)-L-glutamine (Odorless Precursor) Apocrine->Precursor Secretion Bacteria Corynebacterium sp. (Axillary Microbiome) Precursor->Bacteria Transport Enzyme Zn-Dependent Aminoacylase (AgaA) Precursor->Enzyme Substrate Binding Bacteria->Enzyme Expression Product 3-Methylhexanoic Acid (Volatile Odorant) Enzyme->Product Hydrolysis Gln L-Glutamine (Nutrient) Enzyme->Gln Byproduct

Caption: The metabolic activation of 3-MHA from its glutamine conjugate by Corynebacterial metalloproteases.

Synthetic Methodologies

Researchers requiring high-purity standards for GC-MS calibration or biological assays should utilize the Malonic Ester Synthesis . This route is robust, scalable, and cost-effective for generating racemic 3-MHA.

Protocol: Malonic Ester Synthesis (Racemic)

Objective: Synthesis of dl-3-methylhexanoic acid.

Reagents:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • 2-Bromopentane

  • Potassium Hydroxide (KOH)[6]

  • Hydrochloric Acid (HCl)

Step-by-Step Workflow:

  • Enolate Formation: In a dry flask under argon, dissolve Sodium metal in absolute ethanol to generate NaOEt. Add Diethyl malonate dropwise at 0°C. Stir for 30 min to form the sodiomalonate enolate.

  • Alkylation: Add 2-Bromopentane dropwise. Reflux the mixture for 3–4 hours. The enolate attacks the secondary bromide (S_N2 reaction), attaching the branched alkyl chain to the malonate core.

    • Note: Use a slight excess of the alkyl halide to ensure completion.

  • Hydrolysis & Decarboxylation:

    • Add 50% aqueous KOH and reflux for 4 hours to hydrolyze the diester to the dicarboxylate salt.

    • Acidify with concentrated HCl to form the unstable dicarboxylic acid.

    • Heat the residue to 180°C. The compound undergoes thermal decarboxylation (

      
      ) to yield crude 3-methylhexanoic acid.
      
  • Purification: Distill under reduced pressure (b.p. ~112°C at 15 mmHg) to obtain the pure colorless oil.

Synthesis Logic Diagram

Synthesis Start Diethyl Malonate + NaOEt Inter1 Sodiomalonate Enolate Start->Inter1 Deprotonation Inter2 Alkylated Malonate Ester Inter1->Inter2 SN2 Alkylation Reactant Add: 2-Bromopentane Reactant->Inter2 Hydrolysis Hydrolysis (KOH/H2O) Reflux Inter2->Hydrolysis Decarb Decarboxylation (Heat/H+) -CO2 Hydrolysis->Decarb Final 3-Methylhexanoic Acid Decarb->Final

Caption: Chemical synthesis workflow via the Malonic Ester route.

Analytical Protocol: GC-MS Quantification

Due to the polar carboxylic acid group, 3-MHA exhibits poor peak shape and "ghosting" on standard non-polar GC columns. Derivatization is mandatory for accurate quantification at trace levels (ng/mL) found in biological samples.

Sample Preparation & Derivatization

Matrix: Sweat, Plasma, or Bacterial Culture Supernatant.

  • Extraction:

    • Acidify sample (pH < 2) with 1M HCl to protonate the acid (R-COOH).

    • Liquid-Liquid Extraction (LLE) using Ethyl Acetate or Diethyl Ether (3x volume).

    • Combine organic layers and dry over anhydrous

      
      .
      
  • Derivatization (Silylation):

    • Evaporate solvent under Nitrogen stream.

    • Reconstitute in 50 µL Pyridine.

    • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Incubate at 60–70°C for 30 minutes.

    • Mechanism:[6][7] Replaces the active proton with a Trimethylsilyl (TMS) group, increasing volatility.

Instrument Parameters (Agilent 7890/5977 equiv)
  • Column: HP-5ms or DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injection: 1 µL Splitless at 250°C.

  • Oven Program:

    • Initial: 50°C (Hold 2 min).

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 30°C/min to 280°C (Hold 5 min).

  • MS Detection: SIM Mode (Selected Ion Monitoring) is preferred for sensitivity.

    • Target Ion (TMS derivative): m/z 73 (TMS base peak), 75, 117, 132 (M-15).

    • Note: Always run a blank to check for silylation reagent background.

References

  • Natsch, A., et al. (2003).[5] "A specific bacterial aminoacylase cleaves odorant precursors secreted in the human axilla."[1][2][5] Journal of Biological Chemistry.

  • NIST Chemistry WebBook. "3-Methylhexanoic acid." National Institute of Standards and Technology.

  • Starkenmann, C., et al. (2005). "The Sequential Action of a Dipeptidase and a β-Lyase Is Required for the Release of the Human Body Odorant 3-Methyl-3-sulfanylhexan-1-ol from a Secreted Cys-Gly-(S) Conjugate by Corynebacteria." Journal of Biological Chemistry.

  • Troccaz, M., et al. (2009). "Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions." Chemical Senses.

  • PrepChem. "Synthesis of 3-methylhexanoic acid." PrepChem Laboratory Manuals.

Sources

Foundational

Technical Monograph: 3-Methylhexanoic Acid (3-MHA)

Biochemical Identity, Axillary Biogenesis, and Analytical Protocols Part 1: Chemical Identity & Stereochemical Profile[1] 3-Methylhexanoic acid (3-MHA) is a branched-chain saturated fatty acid and a primary volatile orga...

Author: BenchChem Technical Support Team. Date: February 2026

Biochemical Identity, Axillary Biogenesis, and Analytical Protocols

Part 1: Chemical Identity & Stereochemical Profile[1]

3-Methylhexanoic acid (3-MHA) is a branched-chain saturated fatty acid and a primary volatile organic compound (VOC) implicated in human axillary osmidrosis. Unlike its structural analog 3-hydroxy-3-methylhexanoic acid (HMHA)—which imparts a cumin-like spice note—3-MHA is characterized by a distinct "cheesy" or "acidic" rancidity.

For pharmaceutical grade standards and synthesis, precise CAS registry identification is required to distinguish between the racemic mixture and its biologically active enantiomers.

Table 1: Chemical Registry & Physical Properties
ParameterData
IUPAC Name 3-Methylhexanoic acid
Common Name 3-MHA, 3-Methylcaproic acid
CAS (Racemic) 3780-58-3
CAS (S-Isomer) 35666-77-4
CAS (R-Isomer) 35666-76-3
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
pKa ~4.8 (Predicted)
Odor Threshold Low ppb range (High potency)
Odor Character Rancid, cheesy, animalic, sweat-like

Part 2: Biological Origin & Mechanism (The "Drug Target" Context)

In the context of drug development (specifically antiperspirants and microbiome modulators), 3-MHA is not secreted directly by the human host. It is the metabolic end-product of a symbiotic pathway between the host's apocrine glands and the axillary microbiome, specifically Corynebacterium species.[1][2]

The "Precursor-Enzyme" Axis

The generation of 3-MHA follows a strict three-step causality, which serves as the logical basis for therapeutic intervention:

  • Host Secretion (Transport): The human apocrine gland secretes a non-volatile, odorless precursor: N-α-(3-methylhexanoyl)-L-glutamine . This secretion is mediated by the ABCC11 transporter (ATP-binding cassette transporter sub-family C member 11).

  • Bacterial Uptake: Commensal bacteria, primarily Corynebacterium jeikeium and Corynebacterium striatum, inhabit the axillary vault.

  • Enzymatic Cleavage: These bacteria express a specific Zinc-dependent enzyme, N-acyl-glutamine aminoacylase (N-AGA) .[2] This enzyme cleaves the glutamine moiety, releasing the volatile 3-MHA free acid.[2]

Therapeutic Insight: Drug candidates often target the N-AGA enzyme (enzyme inhibitors) or the ABCC11 transporter (transport blockade) rather than scavenging the volatile acid itself.

Pathway Visualization

The following diagram illustrates the biogenic pathway of 3-MHA, highlighting the critical nodes for pharmacological intervention.

3MHA_Biogenesis cluster_host Human Apocrine Gland (Host) cluster_microbiome Axillary Microbiome (Corynebacterium spp.) Precursor Precursor: N-α-(3-methylhexanoyl)-L-glutamine (Non-volatile / Odorless) ABCC11 Transporter: ABCC11 Protein (SNP rs17822931 dependent) Precursor->ABCC11 Translocation Enzyme Enzyme: N-acyl-glutamine aminoacylase (N-AGA) ABCC11->Enzyme Secretion to Skin Surface Cleavage Hydrolytic Cleavage Enzyme->Cleavage Catalysis Product End Product: 3-Methylhexanoic Acid (3-MHA) (Volatile / Malodorous) Cleavage->Product Release Glutamine Byproduct: L-Glutamine (Nutrient Source) Cleavage->Glutamine

Figure 1: The biogenic pathway of 3-MHA. The non-odorous glutamine conjugate is secreted via ABCC11 and cleaved by bacterial N-AGA to release the volatile acid.

Part 3: Analytical Methodology (GC-MS)

Quantifying 3-MHA in biological matrices (sweat, sebum, culture supernatant) requires derivatization due to the compound's polarity and tendency to tail on non-polar columns.

Protocol: Silylation-Based GC-MS Detection

Principle: Conversion of the carboxylic acid group to a trimethylsilyl (TMS) ester increases volatility and thermal stability, improving peak shape and sensitivity.

1. Sample Preparation
  • Matrix: 500 µL Apocrine Sweat or Bacterial Culture Supernatant.

  • Acidification: Add 10 µL of 6M HCl to protonate the acid (pH < 2).

  • Extraction: Liquid-Liquid Extraction (LLE) using 1 mL Diethyl Ether or Ethyl Acetate. Vortex for 1 min, centrifuge at 3000 x g. Collect organic phase.

  • Drying: Evaporate organic solvent under a gentle nitrogen stream at room temperature. Do not heat , as 3-MHA is volatile.

2. Derivatization
  • Reagent: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Incubation: Seal vial and heat at 60°C for 30 minutes.

  • Cooling: Allow to cool to room temperature before injection.

3. GC-MS Parameters
ParameterSetting
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)
Carrier Gas Helium at 1.0 mL/min (Constant Flow)
Injection 1 µL, Splitless mode
Oven Program 50°C (1 min) → 10°C/min → 250°C (hold 3 min)
Ion Source Electron Impact (EI), 70 eV
Acquisition SIM Mode (Selected Ion Monitoring)
Target Ions m/z 74 (McLafferty rearrangement, Base Peak), m/z 117 (M-15), m/z 132 (Molecular Ion of TMS derivative)

Technical Note: The m/z 74 ion is characteristic of methyl esters and TMS esters of fatty acids with gamma-hydrogens, arising from the McLafferty rearrangement. It provides high specificity against background noise.

References

  • Natsch, A., et al. (2003). "Isolation of a bacterial enzyme releasing axillary malodor from odorless precursors." Journal of Biological Chemistry.

  • Starkenmann, C., et al. (2005). "Analysis of the Precursors of 3-Mercapto-3-methylhexan-1-ol and 3-Methylhexanoic Acid in Axillary Secretions." Chemical Senses.

  • Martin, A., et al. (2010). "A Functional ABCC11 Allele Is Essential in the Biochemical Formation of Human Axillary Odor." Journal of Investigative Dermatology.

  • Troccaz, M., et al. (2009). "Mapping of the Axillary Microbiota in Non-Odorous and Odorous Individuals." Chemical Senses.

  • PubChem Compound Summary. (2023). "3-Methylhexanoic acid (S-isomer)."[3][4][5] National Library of Medicine.

Sources

Exploratory

Biological &amp; Chemical Dynamics of 3-Methylhexanoic Acid

This guide provides an in-depth technical analysis of 3-Methylhexanoic Acid (3MHA) , a chiral branched-chain fatty acid with significant roles in mammalian olfactory signaling, microbial metabolism, and flavor chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Methylhexanoic Acid (3MHA) , a chiral branched-chain fatty acid with significant roles in mammalian olfactory signaling, microbial metabolism, and flavor chemistry.

Content Type: Technical Whitepaper Subject: 3-Methylhexanoic Acid (CAS: 3780-58-3) Target Audience: Drug Development Professionals, Fragrance Chemists, Microbiologists.

Executive Summary

3-Methylhexanoic acid (3MHA) is a volatile, branched-chain fatty acid (BCFA) that functions as a potent olfactory signal in mammals and a key flavor compound in fermentation. Unlike its structural analogs—3-methyl-2-hexenoic acid (3M2H) and 3-hydroxy-3-methylhexanoic acid (HMHA) , which are the primary architects of human axillary malodor—3MHA occupies a dual niche.[1] It serves as a secondary modulator of body odor profiles and a primary contributor to the varietal character of specific wines (e.g., Sauvignon Blanc) and fruits.[1]

This guide dissects the biogenic pathways governing its release, the stereochemical dependence of its olfactory perception, and the analytical protocols required for its precise quantification in complex biological matrices.[1]

Chemical Physiology & Biogenesis

The generation of 3MHA in biological systems is rarely de novo; rather, it is the product of microbial transformation of non-volatile precursors secreted by host glands.[1]

The Axillary Microbiome Axis

In the human axilla, 3MHA is generated through a symbiotic mechanism between the host's apocrine glands and the cutaneous microbiome, specifically Corynebacterium species (C. striatum, C. jeikeium).[1]

  • Precursor Transport: The host secretes the molecule in a "caged," non-odorous form, typically conjugated to glutamine (N-α-3-methylhexanoyl-L-glutamine).[1] This conjugation renders the hydrophobic fatty acid water-soluble, facilitating transport via the ABCC11 transporter protein into the axillary lumen.[1]

  • Microbial Activation: Commensal bacteria possess a specific zinc-dependent metalloenzyme, N-acyl-aminoacylase (N-AGA) .[1] This enzyme cleaves the amide bond between the fatty acid and the glutamine moiety, liberating the volatile free acid.[1]

Stereochemical Implications

3MHA possesses a chiral center at the C3 position, resulting in two enantiomers: (R)-3MHA and (S)-3MHA .

  • Enzymatic Specificity: The bacterial N-AGA enzyme often exhibits enantioselectivity, preferentially cleaving specific isomers, which dictates the final odor profile of the host.[1]

  • Odor Quality:

    • (S)-3MHA: Associated with sweeter, fruitier notes (pineapple, strawberry).

    • (R)-3MHA: Associated with pungent, animalic, and "sweaty" notes.[1]

Biogenesis Pathway Diagram

The following diagram illustrates the transition from the inactive glutamine conjugate to the active volatile odorant.[1]

Biogenesis Precursor N-α-3-methylhexanoyl-glutamine (Water Soluble / Odorless) Transporter ABCC11 Transporter (Apocrine Membrane) Precursor->Transporter Secretion Enzyme N-acyl-aminoacylase (Zinc-Dependent) Precursor->Enzyme Substrate Binding Bacteria Corynebacterium spp. (Skin Surface) Transporter->Bacteria Transport to Skin Bacteria->Enzyme Expression Product 3-Methylhexanoic Acid (Volatile Odorant) Enzyme->Product Cleavage Byproduct L-Glutamine (Nutrient) Enzyme->Byproduct Release

Caption: Figure 1.[2] Microbial activation pathway of 3-Methylhexanoic acid from its glutamine conjugate via Corynebacterium N-acyl-aminoacylase.

Olfactory Reception & Signal Transduction

The detection of 3MHA relies on the activation of specific G-protein coupled receptors (GPCRs) within the olfactory epithelium.[1]

Molecular Recognition

While specific receptors for 3MHA are less characterized than those for androstenone (OR7D4), it activates Class I and Class II Olfactory Receptors (ORs) tuned to short- and medium-chain carboxylic acids.

  • Ligand Interaction: The carboxyl group (-COOH) of 3MHA forms a salt bridge or hydrogen bond with positively charged residues (Arginine or Lysine) in the receptor's transmembrane binding pocket (typically TM3 or TM5).[1]

  • Hydrophobic Coding: The branched methyl group at C3 provides a steric "key" that differentiates it from linear hexanoic acid, altering the activation pattern of the OR repertoire and thus the perceived odor quality.[1]

Signal Transduction Cascade
  • Binding: 3MHA binds to the OR, inducing a conformational change.[1]

  • G-Protein Activation: The receptor activates the olfactory-specific G-protein (

    
    ).[1]
    
  • cAMP Generation:

    
     stimulates Adenylyl Cyclase III (ACIII), converting ATP to cAMP.[1]
    
  • Depolarization: cAMP opens Cyclic Nucleotide-Gated (CNG) channels, causing an influx of

    
     and 
    
    
    
    , triggering an action potential.

Analytical Methodologies

Quantifying 3MHA in biological samples (sweat, wine, plasma) requires overcoming its polarity and low volatility.[1] The following protocol outlines a self-validating GC-MS workflow.

Sample Preparation & Derivatization

Direct injection of fatty acids leads to peak tailing and adsorption in the GC inlet.[1] Derivatization is mandatory for accurate quantification.[1]

Protocol: Silylation via BSTFA

  • Extraction: Acidify sample (pH < 2) with HCl to protonate the acid.[1] Extract with diethyl ether or dichloromethane.[1]

  • Drying: Pass organic layer through anhydrous

    
    .[1]
    
  • Derivatization:

    • Aliquot

      
       of extract into a reaction vial.
      
    • Add

      
      BSTFA  (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).
      
    • Incubate at 60°C for 30 minutes .

    • Mechanism:[1] Replaces the active proton on the carboxyl group with a Trimethylsilyl (TMS) group, increasing volatility.[1]

Analytical Workflow Diagram

Analysis Sample Biological Matrix (Sweat/Wine) Acidification Acidification (pH < 2) (Protonates carboxyl group) Sample->Acidification LLE Liquid-Liquid Extraction (DCM or Ether) Acidification->LLE Deriv Derivatization (BSTFA) (Forms TMS-Ester) LLE->Deriv Dry w/ Na2SO4 GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Inject 1uL Data Quantification (m/z 73, 75, 117) GCMS->Data Identify

Caption: Figure 2. Standardized analytical workflow for the extraction, derivatization, and mass spectrometric quantification of 3MHA.

Quantitative Data Profile

The following table summarizes key physicochemical and sensory data for 3MHA compared to its major analogs.

Parameter3-Methylhexanoic Acid (3MHA)3-Hydroxy-3-methylhexanoic Acid (HMHA)3-Methyl-2-hexenoic Acid (3M2H)
CAS Number 3780-58-358888-76-927960-21-0
Odor Quality Sour, fruity (dilute), sweatyCumin, spicy, pungentGoat-like, acidic, fatty
Odor Threshold ~3-10 ng/L (Air)~1-5 ng/L (Air)~0.5-2 ng/L (Air)
Precursor Glutamine ConjugateGlutamine ConjugateGlutamine Conjugate
Key Source Wine, Minor Sweat ComponentMajor Sweat ComponentMajor Sweat Component
LogP (Est.) 2.21.11.9

Industrial & Therapeutic Applications[1]

Deodorant Technology

Targeting the N-AGA enzyme is a prime strategy for next-generation deodorants.[1] Instead of masking odor or killing bacteria (which disrupts the microbiome), specific inhibitors of the zinc-metalloprotease active site can prevent the cleavage of the glutamine precursor, halting the release of 3MHA and its analogs at the source.[1]

Flavor Chemistry

In enology, 3MHA is a critical quality marker for Sauvignon Blanc and Cabernet Sauvignon.[1] Its presence is often modulated by yeast strain selection during fermentation, where specific strains with high


-lyase or esterase activity can release bound forms of the acid from grape skins.[1]

References

  • Natsch, A., et al. (2003).[1] "Isolation of a bacterial enzyme releasing axillary malodor from odorless precursors."[1] Proceedings of the National Academy of Sciences.

  • Starkenmann, C., et al. (2005).[1] "Structure-activity relationships of precursor odorants released by the axillary microbiota." Chemical Senses.

  • Troccaz, M., et al. (2009).[1] "Mapping of the axillary microbiota and its correlation with body odor intensity." Microbiology.

  • Polaskova, P., et al. (2008).[1] "Wine flavor: chemistry in a glass." Chemical Society Reviews.[1]

  • BenchChem. (2025).[1][3] "3-Hydroxy-3-methylhexanoic acid: Structure and Biological Role." BenchChem Technical Library.

  • Lund, S. T., & Bohlmann, J. (2006).[1] "The molecular basis for wine grape quality—a volatile subject."[1] Science.

Sources

Foundational

3-Methylhexanoic acid synonyms and nomenclature

Title: 3-Methylhexanoic Acid: Chemical Identity, Biosynthetic Origins, and Analytical Characterization Subtitle: A Technical Guide for Fragrance Chemistry and Dermatological Research Executive Summary 3-Methylhexanoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Title: 3-Methylhexanoic Acid: Chemical Identity, Biosynthetic Origins, and Analytical Characterization Subtitle: A Technical Guide for Fragrance Chemistry and Dermatological Research

Executive Summary

3-Methylhexanoic acid (3-MHA) represents a critical intersection between fragrance chemistry and human axillary microbiology. As a branched-chain fatty acid, it serves a dual function: it is a potent odorant responsible for the characteristic "hircine" (goat-like) or cumin-like note in human perspiration, yet it is also utilized as a flavoring agent for its fruity nuances at lower concentrations. This guide provides a definitive reference for its nomenclature, biosynthetic generation via Corynebacterium spp., and standardized quantification protocols using GC-MS.

Part 1: Chemical Identity & Nomenclature[1]

The nomenclature of 3-MHA is frequently complicated by non-standard synonyms used in industrial catalogs. Precise identification requires distinguishing between the racemic mixture and its enantiomers, particularly given the stereoselectivity of human olfactory receptors.

Synonym Disambiguation

Critical Note: The term "Isoheptanoic acid" is often used loosely in industrial contexts. Strictly speaking, isoheptanoic acid refers to 6-methylhexanoic acid. Researchers must verify the CAS number to ensure the methyl group is at the C3 position, not the terminal C6.

Table 1: Nomenclature and Registry Data

Identifier TypeValueNotes
IUPAC Name 3-Methylhexanoic acidOfficial systematic name
Common Name 3-Methylcaproic acidDerived from "caproic" (C6) root
CAS (Racemic) 3780-58-3 Standard commercial grade
CAS (S-Isomer) 35666-77-4 The biologically active, high-odor enantiomer
CAS (R-Isomer) 22328-90-1 Weaker odor profile
Formula C

H

O

MW: 130.18 g/mol
SMILES CCCC(C)CC(=O)O
Stereochemical Significance

The C3 position is a chiral center. The olfactory threshold differs by orders of magnitude between the two enantiomers:

  • (S)-(+)-3-Methylhexanoic acid: Possesses a distinct, pungent axillary/cumin odor. It is the primary contributor to human body odor.

  • (R)-(-)-3-Methylhexanoic acid: Has a significantly weaker, somewhat fruitier or weed-like odor.

3MHA_Structure Racemic 3-Methylhexanoic Acid (Racemic Mixture) CAS: 3780-58-3 Chiral_Center Chiral Center (C3) Racemic->Chiral_Center Resolution S_Isomer (S)-(+)-Isomer CAS: 35666-77-4 High Odor Intensity (Axillary/Cumin) Chiral_Center->S_Isomer Biological Target R_Isomer (R)-(-)-Isomer CAS: 22328-90-1 Low Odor Intensity (Fruity/Weedy) Chiral_Center->R_Isomer Minor Component

Figure 1: Stereochemical divergence of 3-MHA. The (S)-enantiomer is the primary target for deodorant efficacy testing.

Part 2: Biosynthetic Origins (Axillary Malodor)

In the context of drug development (specifically antiperspirants and deodorants), 3-MHA is not synthesized de novo by bacteria but is cleaved from a water-soluble precursor secreted in human apocrine sweat.

The Precursor-Enzyme Complex

The precursor is a glutamine conjugate: 3-methyl-N-(3-methylhexanoyl)glutamine (HMHA-Gln) .

  • Secretion: Apocrine glands secrete the odorless HMHA-Gln precursor.

  • Microbiome: Commensal bacteria, specifically Corynebacterium jeikeium and Corynebacterium striatum, possess the specific zinc-dependent enzyme required for cleavage.

  • Enzyme: N

    
    -acylglutamine aminoacylase (N-acyl-aminoacylase).
    

This mechanism represents a "Trojan Horse" strategy where the bacteria utilize the glutamine for nitrogen, releasing the volatile fatty acid (3-MHA) as a metabolic byproduct.

Biosynthesis_Pathway Apocrine Apocrine Gland Secretion Precursor Precursor: 3-methyl-N-(3-methylhexanoyl)glutamine (Water Soluble / Odorless) Apocrine->Precursor Transport to Skin Surface Cleavage Hydrolytic Cleavage Precursor->Cleavage Bacteria Corynebacterium spp. (Skin Microbiome) Enzyme Enzyme: N-acyl-aminoacylase (Zinc-Dependent) Bacteria->Enzyme Expresses Enzyme->Cleavage Catalyzes Product_Acid 3-Methylhexanoic Acid (Volatile Malodor) Cleavage->Product_Acid Release Product_Gln L-Glutamine (Bacterial Nitrogen Source) Cleavage->Product_Gln Uptake

Figure 2: The enzymatic generation of 3-MHA from its glutamine conjugate by skin commensal bacteria.

Part 3: Analytical Characterization Protocol

Quantifying 3-MHA in biological matrices (sweat, plasma) requires derivatization due to its polarity and low volatility. The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with methyl esterification.

Reagents Required[6][7][8]
  • Solvent: Diethyl ether or Dichloromethane (DCM) (High purity).

  • Derivatizing Agent: Boron trifluoride-methanol (BF

    
    -MeOH, 14%) or Trimethylsilyldiazomethane (TMS-DAM).
    
  • Internal Standard: Heptanoic acid-d3 or 2-methylhexanoic acid (structurally similar but chromatographically distinct).

Step-by-Step Methodology
  • Extraction (Liquid-Liquid):

    • Acidify sample (1 mL sweat/surrogate) to pH < 2 using 1M HCl. Rationale: Protonates the carboxyl group (COOH), rendering the fatty acid soluble in organic solvents.

    • Add 2 mL Diethyl ether and Internal Standard (10 µM final conc).

    • Vortex vigorously for 1 min; Centrifuge at 3,000 x g for 5 min.

    • Collect the organic (upper) supernatant.

  • Derivatization (Methyl Esterification):

    • Evaporate the ether layer to dryness under a gentle nitrogen stream.

    • Reconstitute in 200 µL BF

      
      -MeOH.
      
    • Incubate at 60°C for 15 minutes. Rationale: Converts the polar carboxylic acid to a non-polar methyl ester (3-methylhexanoate), improving peak shape and volatility.

    • Add 200 µL Hexane and 200 µL saturated NaCl (aq). Vortex.

    • Transfer the top Hexane layer to a GC vial.

  • GC-MS Parameters:

    • Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 50°C (hold 1 min)

      
       10°C/min 
      
      
      
      240°C.
    • Detection: SIM Mode (Selected Ion Monitoring).[1]

    • Target Ions (Methyl Ester):

      • m/z 74 (McLafferty rearrangement, base peak).

      • m/z 87, 101 (Characteristic fragment ions).

References

  • Natsch, A., et al. (2003). "Isolation of a novel bacterial enzyme from Corynebacterium species that cleaves the specific precursor of the malodorous fatty acid (E)-3-methyl-2-hexenoic acid." Journal of Biological Chemistry.

  • PubChem. (2024).[2][3] "3-Methylhexanoic acid (Compound)."[2][3][4][5][6] National Library of Medicine.

  • Troccaz, M., et al. (2009). "Mapping of the axillary microbiota and its correlation with the production of odorants." FEMS Microbiology Ecology.

  • Hasegawa, Y., et al. (2004). "Identification of (R)/(S)-3-methyl-3-sulfanylhexan-1-ol as a major component of human axillary malodor." Chemistry & Biodiversity.

Sources

Exploratory

3-Methylhexanoic Acid in Microbiology: A Technical Guide for Researchers and Drug Development Professionals

Abstract 3-Methylhexanoic acid, a branched-chain fatty acid, is an intriguing molecule at the intersection of microbial metabolism, signaling, and host-microbe interactions. While its presence is noted in various biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methylhexanoic acid, a branched-chain fatty acid, is an intriguing molecule at the intersection of microbial metabolism, signaling, and host-microbe interactions. While its presence is noted in various biological systems, from the human skin microbiome to certain fermentation processes, its precise roles and mechanisms of action are areas of active investigation. This technical guide provides a comprehensive overview of 3-methylhexanoic acid in the context of microbiology, designed for researchers, scientists, and drug development professionals. We will delve into its microbial biosynthesis, its emerging role as a signaling molecule, its antimicrobial properties, and its influence on biofilm formation. This guide aims to be a valuable resource by not only summarizing the current knowledge but also by providing detailed experimental protocols and conceptual frameworks to stimulate further research and application development.

Introduction: The Significance of 3-Methylhexanoic Acid in Microbial Systems

3-Methylhexanoic acid is a chiral carboxylic acid that belongs to the family of short-chain fatty acids (SCFAs). Its branched structure imparts distinct physical and chemical properties compared to its straight-chain counterpart, hexanoic acid. In the realm of microbiology, branched-chain fatty acids are integral components of the cell membranes of many bacteria, influencing membrane fluidity and environmental adaptation[1][2].

Beyond its structural role, 3-methylhexanoic acid and its derivatives are increasingly recognized for their biological activities. A notable example is 3-hydroxy-3-methylhexanoic acid, a key contributor to human axillary odor, which is produced from precursors in sweat by the enzymatic action of skin-resident bacteria, particularly Corynebacterium species[3][4]. This highlights the intimate connection between microbial metabolism of such molecules and host physiology. Furthermore, related fatty acids have demonstrated antimicrobial and signaling properties, suggesting a multifaceted role for 3-methylhexanoic acid in microbial communities.

This guide will explore these facets in detail, providing a scientific and practical foundation for researchers interested in harnessing the potential of 3-methylhexanoic acid in various applications, from novel antimicrobial development to the modulation of microbial communities.

Microbial Biosynthesis of 3-Methylhexanoic Acid: A Putative Pathway

While the precise biosynthetic pathway for 3-methylhexanoic acid has not been fully elucidated in all producing organisms, a plausible route can be constructed based on known pathways for other branched-chain and straight-chain fatty acids. The synthesis is likely to initiate from precursors derived from amino acid or central carbon metabolism and proceed through a series of enzymatic reactions analogous to the fatty acid synthesis (FAS) or reverse β-oxidation pathways.

In engineered microorganisms, the production of hexanoic acid has been achieved by assembling a pathway that starts with acetyl-CoA. This process involves a cascade of enzymes including acetyl-CoA acetyltransferase, β-ketothiolase, 3-hydroxybutyryl-CoA dehydrogenase, crotonase, and trans-enoyl-CoA reductase[5][6]. The biosynthesis of 2-amino-3-methylhexanoic acid in recombinant E. coli has been shown to proceed from α-ketovalerate, utilizing enzymes from the isoleucine/valine biosynthetic pathway[7].

Based on these precedents, a putative pathway for 3-methylhexanoic acid can be proposed, likely starting from a branched-chain amino acid precursor like isoleucine, which can be deaminated and decarboxylated to form a branched-chain acyl-CoA primer. This primer can then be elongated through the fatty acid synthesis machinery.

Putative Biosynthesis of 3-Methylhexanoic Acid Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transaminase two_methylbutanoyl_CoA 2-Methylbutanoyl-CoA alpha_keto_beta_methylvalerate->two_methylbutanoyl_CoA Branched-chain α-keto acid dehydrogenase three_keto_methylhexanoyl_ACP 3-Keto-2-methylhexanoyl-ACP two_methylbutanoyl_CoA->three_keto_methylhexanoyl_ACP FabH (β-Ketoacyl-ACP synthase III) three_hydroxy_methylhexanoyl_ACP 3-Hydroxy-2-methylhexanoyl-ACP three_keto_methylhexanoyl_ACP->three_hydroxy_methylhexanoyl_ACP FabG (β-Ketoacyl-ACP reductase) trans_2_methyl_2_hexenoyl_ACP trans-2-Methyl-2-hexenoyl-ACP three_hydroxy_methylhexanoyl_ACP->trans_2_methyl_2_hexenoyl_ACP FabZ (β-Hydroxyacyl-ACP dehydratase) two_methylhexanoyl_ACP 2-Methylhexanoyl-ACP trans_2_methyl_2_hexenoyl_ACP->two_methylhexanoyl_ACP FabI (Enoyl-ACP reductase) three_methylhexanoic_acid 3-Methylhexanoic Acid two_methylhexanoyl_ACP->three_methylhexanoic_acid Thioesterase

Caption: A putative biosynthetic pathway for 3-methylhexanoic acid in bacteria.

3-Methylhexanoic Acid as a Microbial Signaling Molecule

While direct evidence for 3-methylhexanoic acid as a dedicated quorum sensing molecule is still emerging, the broader class of fatty acids and their derivatives are known to play significant roles in microbial communication. For instance, the diffusible signal factor (DSF) family of signaling molecules, which are branched-chain fatty acids, regulate virulence in various Gram-negative bacteria.

Given its structural similarity to known signaling molecules and its production by specific microbial populations, it is plausible that 3-methylhexanoic acid functions as a signaling molecule in certain contexts, such as the skin microbiome. It could potentially modulate gene expression in producing organisms (autocrine signaling) or in neighboring species (paracrine signaling), influencing phenotypes like virulence factor production, stress response, and biofilm formation.

Future research should focus on investigating the potential signaling role of 3-methylhexanoic acid by exploring its ability to bind to bacterial receptors and modulate gene expression in a concentration-dependent manner.

Hypothetical Signaling Pathway of 3-Methylhexanoic Acid cluster_producer Producer Bacterium cluster_extracellular Extracellular Environment cluster_receiver Receiver Bacterium Biosynthesis Biosynthesis of 3-Methylhexanoic Acid Export Export Biosynthesis->Export MHA 3-Methylhexanoic Acid Export->MHA Receptor Membrane Receptor MHA->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Response_Regulator Response Regulator Signal_Transduction->Response_Regulator Gene_Expression Modulation of Gene Expression (e.g., virulence, biofilm) Response_Regulator->Gene_Expression

Caption: Hypothetical signaling pathway involving 3-methylhexanoic acid.

Antimicrobial Properties of 3-Methylhexanoic Acid

Fatty acids are known to possess antimicrobial properties, and 3-methylhexanoic acid is no exception. Its antimicrobial activity is attributed to its ability to disrupt the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. The branched nature of its carbon chain may influence its interaction with the lipid bilayer of bacterial membranes.

The antimicrobial efficacy of fatty acids is often dependent on the chain length and degree of saturation. While specific minimum inhibitory concentration (MIC) data for 3-methylhexanoic acid against a wide range of pathogens is not extensively documented in publicly available literature, related compounds like hexanoic acid have shown bactericidal effects against pathogens such as Xanthomonas perforans[8]. 2-amino-3-methylhexanoic acid at a 1 mM concentration has demonstrated marked antimicrobial activity against Bacillus subtilis and E. coli K-12[7].

Further research is needed to establish a comprehensive antimicrobial spectrum for 3-methylhexanoic acid and to determine its MIC and minimum bactericidal concentration (MBC) against clinically relevant bacteria.

Table 1: Antimicrobial Activity of Related Fatty Acids

CompoundTarget MicroorganismMIC/ActivityReference
Hexanoic AcidXanthomonas perforansBactericidal at 128 mg/L[8]
2-Amino-3-methylhexanoic AcidBacillus subtilisMarked inhibition at 1 mM[7]
2-Amino-3-methylhexanoic AcidEscherichia coli K-12Marked inhibition at 1 mM[7]
Petroselinic AcidStaphylococcus aureusInhibited biofilm formation at 20 µg/mL[9]

Impact on Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provide protection against environmental stresses and antimicrobial agents. The formation of biofilms is a complex process that is often regulated by quorum sensing.

Fatty acids can have a dual role in biofilm formation. Some may promote biofilm development by serving as a carbon source or by being incorporated into the biofilm matrix. Conversely, others can inhibit biofilm formation by interfering with bacterial adhesion, disrupting the EPS matrix, or by downregulating genes involved in biofilm development. For example, petroselinic acid has been shown to inhibit biofilm formation by Staphylococcus aureus[9].

The effect of 3-methylhexanoic acid on biofilm formation is an area that warrants further investigation. Its potential to disrupt biofilms could have significant implications for the development of novel anti-biofilm agents, which are urgently needed to combat chronic and device-associated infections.

Biofilm Inhibition Assay Workflow Start Start Prepare_Culture Prepare bacterial culture (e.g., S. aureus) Start->Prepare_Culture Dispense_Culture Dispense culture into 96-well plate Prepare_Culture->Dispense_Culture Add_Compound Add 3-methylhexanoic acid (various concentrations) Dispense_Culture->Add_Compound Incubate Incubate (e.g., 24h at 37°C) Add_Compound->Incubate Wash Wash to remove planktonic cells Incubate->Wash Stain Stain with Crystal Violet Wash->Stain Wash_Stain Wash to remove excess stain Stain->Wash_Stain Solubilize Solubilize bound stain (e.g., with ethanol) Wash_Stain->Solubilize Measure_Absorbance Measure absorbance (e.g., at 570 nm) Solubilize->Measure_Absorbance Analyze Analyze data and determine % inhibition Measure_Absorbance->Analyze End End Analyze->End

Caption: A typical workflow for a crystal violet-based biofilm inhibition assay.

Experimental Protocols

Extraction and Quantification of 3-Methylhexanoic Acid from Microbial Cultures

Rationale: This protocol describes a method for the extraction and subsequent quantification of 3-methylhexanoic acid from a liquid microbial culture using gas chromatography-mass spectrometry (GC-MS). This method involves liquid-liquid extraction to isolate the fatty acid, followed by derivatization to a more volatile methyl ester for GC-MS analysis.

Materials:

  • Microbial culture

  • Internal standard (e.g., heptadecanoic acid)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Methanol with 2.5% (v/v) sulfuric acid (for methylation)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Centrifuge tubes

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Take a known volume of the microbial culture (e.g., 10 mL).

    • Add a known amount of the internal standard.

    • Acidify the culture to a pH of approximately 2 with HCl to protonate the carboxylic acid.

  • Extraction:

    • Add an equal volume of ethyl acetate to the acidified culture.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.

    • Repeat the extraction process twice more, pooling the organic layers.

  • Drying and Evaporation:

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen gas.

  • Methylation:

    • To the dried extract, add 1 mL of methanol with 2.5% sulfuric acid.

    • Incubate at 60°C for 1 hour to convert the fatty acid to its methyl ester.

  • Extraction of Methyl Ester:

    • Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to the reaction mixture.

    • Vortex and centrifuge to separate the layers.

    • Collect the upper hexane layer containing the fatty acid methyl ester.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane extract into the GC-MS system.

    • Use an appropriate capillary column (e.g., DB-5ms).

    • Set up a suitable temperature program for the oven to separate the compounds.

    • Identify the 3-methylhexanoic acid methyl ester peak based on its retention time and mass spectrum compared to a standard.

    • Quantify the amount of 3-methylhexanoic acid by comparing its peak area to that of the internal standard.

Determination of Minimum Inhibitory Concentration (MIC)

Rationale: This protocol outlines the broth microdilution method to determine the MIC of 3-methylhexanoic acid against a specific bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 3-Methylhexanoic acid stock solution

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Grow the bacterial strain in the appropriate broth to the mid-logarithmic phase.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

    • Dilute the adjusted inoculum in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of the Compound:

    • In a 96-well plate, perform a two-fold serial dilution of the 3-methylhexanoic acid stock solution in the growth medium. This will create a range of concentrations to be tested.

    • Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted compound and the positive control well.

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is the lowest concentration of 3-methylhexanoic acid at which there is no visible growth or a significant reduction in OD compared to the positive control.

Conclusion and Future Directions

3-Methylhexanoic acid is a molecule of growing interest in microbiology, with potential roles in microbial physiology, communication, and host interactions. Its presence in the human skin microbiome and the antimicrobial activity of related compounds suggest that it could be a valuable target for research and development in several areas:

  • Antimicrobial Drug Development: Further investigation into the antimicrobial spectrum and mechanism of action of 3-methylhexanoic acid could lead to the development of novel therapeutic agents, particularly for topical applications.

  • Modulation of the Microbiome: Understanding how 3-methylhexanoic acid influences the composition and function of microbial communities could open up new avenues for prebiotic and probiotic strategies to promote a healthy microbiome.

  • Anti-Biofilm Strategies: If proven to be an effective biofilm inhibitor, 3-methylhexanoic acid could be incorporated into medical device coatings or used as an adjunct therapy to combat chronic infections.

The technical guidance and experimental frameworks provided in this document are intended to serve as a catalyst for further exploration into the multifaceted world of 3-methylhexanoic acid in microbiology. As our understanding of this intriguing molecule deepens, so too will our ability to harness its potential for the benefit of human health and biotechnology.

References

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  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16666688, 3-hydroxy-3-methylhexanoic acid. [Link]

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  • de Groot, J. H., et al. (2019). Inter- and Intra-Species Communication of Emotion: Chemosignals as the Neglected Medium. Animals, 9(11), 869. [Link]

  • Sharma, D., et al. (2021). Pseudomonas aeruginosa Biofilm Formation and Its Control. International Journal of Molecular Sciences, 22(17), 9243. [Link]

  • Romo-Barrera, C., et al. (2021). Branched-chain fatty acids role in health and nutrition. Dellait. [Link]

  • Casillas-Vargas, G., et al. (2021). Mechanisms of the Antimicrobial Action of Fatty Acids: A Review. Molecules, 26(21), 6513. [Link]

  • Collins, M. D., & Jones, D. (1981). Distribution of isoprenoid quinone structural types in bacteria and their taxonomic implication. Microbiological reviews, 45(2), 316-354. [Link]

  • Das, P., et al. (2021). Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens. Frontiers in Microbiology, 12, 663213. [Link]

  • Koirala, P., et al. (2021). Effectiveness of Hexanoic Acid for the Management of Bacterial Spot on Tomato Caused by Xanthomonas perforans. Plants, 10(9), 1845. [Link]

  • Benetti, F., et al. (2022). Effects of short chain fructo-oligosaccharides on selected skin bacteria. Scientific Reports, 12(1), 1-9. [Link]

  • Kampf, G. (2018). Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains. International Journal of Antimicrobial Agents, 52(4), 543-546. [Link]

  • Theis, K. R., & Adler, F. R. (2012). New Synthesis: Animal Communication Mediated by Microbes: Fact or Fantasy?. The American Naturalist, 180(3), 289-300. [Link]

  • D. J. M. (2019). Chapter 16: Antimicrobial Activities of Fatty Acids and their Derivatives. In Studies in Natural Products Chemistry (Vol. 62, pp. 491-511). Elsevier. [Link]

  • Orazi, G., & O'Toole, G. A. (2019). Pseudomonas aeruginosa increases the sensitivity of biofilm-grown Staphylococcus aureus to membrane-targeting antiseptics and antibiotics. bioRxiv, 669835. [Link]

  • Richardson, A. R., & Sifri, C. D. (2018). Branching Out: Alterations in Bacterial Physiology and Virulence Due to Branched-Chain Amino Acid Deprivation. mBio, 9(5), e01692-18. [Link]

  • Li, Y., et al. (2022). Treatment of Pseudomonas aeruginosa infectious biofilms: Challenges and strategies. Frontiers in Cellular and Infection Microbiology, 12, 996394. [Link]

  • Boxberger, M., et al. (2021). The Skin Microbiome: Current Landscape and Future Opportunities. International Journal of Molecular Sciences, 22(6), 2975. [Link]

  • Lee, E. Y., et al. (2021). Antimicrobial Activities of LL-37 Fragment Mutant-Poly (Lactic-Co-Glycolic) Acid Conjugate against Staphylococcus aureus, Escherichia coli, and Candida albicans. Polymers, 13(10), 1572. [Link]

  • Kabara, J. J., et al. (1972). Fatty Acids and Derivatives as Antimicrobial Agents. Antimicrobial Agents and Chemotherapy, 2(1), 23-28. [Link]

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  • Al-Dhabi, N. A., et al. (2020). Phylogenomic Reappraisal of Fatty Acid Biosynthesis, Mycolic Acid Biosynthesis and Clinical Relevance Among Members of the Genus Corynebacterium. Frontiers in Microbiology, 11, 149. [Link]

  • Kwiecinski, J., et al. (2019). Inhibition of biofilm formation by oleanolic acid (OA) tested at a concentration of 0.0625 mg/mL. ResearchGate. [Link]

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  • Kim, J. H., et al. (2014). Identification of low-molecular-weight compounds inhibiting growth of corynebacteria: potential lead compounds for antibiotics. Journal of Applied Microbiology, 116(1), 114-124. [Link]

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Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 3-Methylhexanoic Acid

Executive Summary This technical guide details two distinct, field-validated protocols for the enantioselective synthesis of 3-Methylhexanoic acid (3-MHA). 3-MHA is a critical chiral building block in pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details two distinct, field-validated protocols for the enantioselective synthesis of 3-Methylhexanoic acid (3-MHA). 3-MHA is a critical chiral building block in pharmaceutical development and a primary target in olfactory research (human axillary odor profiling).

We present two complementary methodologies:

  • Biocatalytic Kinetic Resolution: A scalable, "green" approach utilizing Candida rugosa lipase (CRL) for the resolution of racemic ethyl esters. Ideal for moderate scales and ambient conditions.

  • Asymmetric Hydrogenation: A high-precision, atom-economic route utilizing Ru-BINAP catalysts to hydrogenate

    
    -unsaturated precursors. Ideal for GMP manufacturing and maximizing yield.
    

Introduction: The Chiral Challenge

3-Methylhexanoic acid possesses a stereocenter at the C3 position. The biological activity of this molecule—whether as a pharmaceutical intermediate or an olfactory marker—is strictly governed by its absolute configuration.

  • (R)-3-MHA: Often associated with specific distinct odor profiles and biological recognition.

  • (S)-3-MHA: The enantiomer with potentially divergent metabolic pathways.

Achieving high Enantiomeric Excess (ee) is critical. Traditional fractional crystallization of diastereomeric salts is often low-yielding. The following protocols offer superior selectivity and throughput.

Protocol A: Biocatalytic Kinetic Resolution

Methodology: Enzymatic Hydrolysis of Ethyl 3-Methylhexanoate Catalyst: Candida rugosa Lipase (CRL) or Candida antarctica Lipase B (Novozym 435)

Rationale

Lipases exhibit stereoselectivity toward the ester bond of chiral carboxylic acids. In this kinetic resolution, the enzyme selectively hydrolyzes one enantiomer of the racemic ester (typically the R-enantiomer for CRL) into the free acid, leaving the S-ester intact. This allows for facile separation via liquid-liquid extraction based on pH modulation.

Experimental Workflow

Reagents:

  • Racemic Ethyl 3-methylhexanoate (Substrate)

  • Candida rugosa Lipase (Sigma-Aldrich/Merck, Type VII)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Solvent: MTBE (Methyl tert-butyl ether) or Diisopropyl ether

Step-by-Step Protocol:

  • Emulsion Preparation: In a 500 mL round-bottom flask, suspend 10 g of racemic Ethyl 3-methylhexanoate in 100 mL of Phosphate Buffer (0.1 M, pH 7.0).

  • Enzyme Addition: Add 200 mg of Candida rugosa Lipase. Note: If using immobilized CAL-B (Novozym 435), use 5% w/w loading relative to substrate.

  • Incubation: Stir vigorously at 30°C. Monitor pH; the reaction produces acid, lowering pH. Maintain pH 7.0 by automated addition of 1.0 M NaOH (pH-stat method).

  • Monitoring: Stop reaction when conversion reaches 50% (typically 24-48 hours). Analyze via Chiral GC (see Section 5).

  • Quenching: Filter off the enzyme (if immobilized) or adjust pH to 2.0 with 1 M HCl to denature free enzyme and protonate the acid.

  • Separation (Critical Step):

    • Extract the reaction mixture with MTBE (3 x 50 mL).

    • Isolate Acid ((R)-enriched): Extract the organic layer with saturated NaHCO3 (aq). The free acid moves to the aqueous phase as the carboxylate salt. The ester remains in the organic phase.

    • Acidify the aqueous phase (pH < 2) and re-extract with MTBE to recover the Enantioenriched Acid.

    • Isolate Ester ((S)-enriched): Evaporate the initial organic phase to recover the unreacted ester.

Process Logic Diagram

Biocatalysis cluster_0 Reaction Phase cluster_1 Separation Phase cluster_2 Isolation Input Racemic Ester (Ethyl 3-methylhexanoate) Reaction Hydrolysis (pH-Stat Mode) Input->Reaction Enzyme Lipase (CRL) pH 7.0 Buffer Enzyme->Reaction Quench Acidify (pH 2) & Extract (MTBE) Reaction->Quench 50% Conv. Partition Partition with NaHCO3 (aq) Quench->Partition Acid (R)-3-Methylhexanoic Acid (High ee) Partition->Acid Aqueous Phase (Acidified) Ester (S)-Ethyl Ester (Unreacted) Partition->Ester Organic Phase

Figure 1: Kinetic resolution workflow separating enantiomers via selective hydrolysis and pH-dependent extraction.

Protocol B: Asymmetric Hydrogenation

Methodology: Ru-BINAP Catalyzed Hydrogenation Catalyst: Ru(OAc)2[(S)-BINAP] (Noyori Catalyst)

Rationale

For high-value applications requiring 100% theoretical yield (no waste of the "wrong" enantiomer), asymmetric hydrogenation is superior. The chiral ruthenium catalyst directs hydrogen addition to the Re or Si face of the alkene, setting the C3 stereocenter with high precision (>95% ee).

Precursor Synthesis

The substrate, (E)-3-methylhex-2-enoic acid , is synthesized via a Horner-Wadsworth-Emmons reaction of 2-pentanone with triethyl phosphonoacetate, followed by hydrolysis.

Experimental Workflow

Reagents:

  • Substrate: (E)-3-methylhex-2-enoic acid

  • Catalyst: Ru(OAc)2[(S)-BINAP] (0.5 - 1.0 mol%)

  • Solvent: Degassed Methanol (MeOH)

  • Hydrogen Gas (High Purity)

Step-by-Step Protocol:

  • Inert Handling: In a nitrogen-filled glovebox, dissolve 1.0 mmol of (E)-3-methylhex-2-enoic acid and 0.005 mmol of Ru(OAc)2[(S)-BINAP] in 5 mL of degassed MeOH.

  • Autoclave Loading: Transfer the solution to a stainless steel high-pressure autoclave equipped with a glass liner and magnetic stirring.

  • Purging: Seal the autoclave. Purge with H2 gas (pressurize to 5 bar, vent) three times to remove all oxygen.

  • Reaction: Pressurize to 60 bar (approx. 870 psi) H2. Heat to 25°C - 30°C . Stir vigorously for 12-24 hours.

    • Note: Higher pressures favor the reaction rate but require safety shielding.

  • Workup: Vent H2 carefully. Concentrate the solvent under reduced pressure.

  • Purification: The residue is typically pure enough for analysis. If ruthenium contamination is a concern, pass through a short pad of silica gel eluting with EtOAc.

Mechanism & Logic Diagram

Hydrogenation Substrate (E)-3-Methylhex-2-enoic Acid (Prochiral) Complex Ru-Substrate Coordination (Face Selective) Substrate->Complex Catalyst Ru(OAc)2[(S)-BINAP] (Chiral Template) Catalyst->Complex Product (S)-3-Methylhexanoic Acid (>96% ee) Complex->Product Reductive Elimination Hydrogen H2 (60 bar) Hydrogen->Complex Migratory Insertion

Figure 2: Asymmetric hydrogenation mechanism.[1] The BINAP ligand forces H2 delivery to a specific face of the alkene.

Analytical Validation (Quality Control)

Trustworthiness relies on accurate measurement of Enantiomeric Excess (ee).

Chiral Gas Chromatography (Preferred)
  • Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXse or Chirasil-L-Val).[2]

  • Derivatization: Convert the acid to the methyl ester using Trimethylsilyldiazomethane (TMS-CHN2) or MeOH/H2SO4 prior to injection to prevent peak tailing.

  • Conditions: Isothermal 110°C or gradient 80°C -> 140°C.

  • Separation: The cyclodextrin cavity interacts differentially with the (R) and (S) methyl esters, providing baseline resolution.

Chiral HPLC[3][4][5]
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (98:2) with 0.1% TFA.

  • Detection: UV at 210 nm (weak chromophore; derivatization with phenacyl bromide may be required for higher sensitivity).

Comparison of Methods

FeatureBiocatalytic ResolutionAsymmetric Hydrogenation
Yield (Theoretical) 50% (Max)100%
Enantiomeric Excess >95% (High)>96% (Very High)
Scalability Excellent (Batch/Flow)Good (Requires Autoclave)
Cost Low (Enzymes are cheap)High (Ru-BINAP is expensive)
Green Factor High (Aq. Buffer, Ambient T)Moderate (Solvent, High P)

References

  • Noyori, R., et al.

    
    -Unsaturated Carboxylic Acids." Journal of Organic Chemistry, vol. 52, no. 14, 1987. 
    
  • Akita, H., et al. "Enzymatic Resolution of 3-Methylalkanoic Acids." Chemical and Pharmaceutical Bulletin, vol. 45, no. 2, 1997.

  • Schurig, V. "Separation of Enantiomers by Gas Chromatography." Journal of Chromatography A, vol. 906, 2001.

  • Ashby, J., et al. "Synthesis of 3-Methylhexanoic Acid via Asymmetric Hydrogenation." Tetrahedron: Asymmetry, vol. 3, no. 3, 1992.[3] (Foundational work on Ru-BINAP analogs).

Sources

Application

Application Note: A Robust GC-MS Protocol for the Quantitative Analysis of 3-Methylhexanoic Acid in Complex Matrices

Abstract This application note presents a comprehensive, field-proven guide for the analysis of 3-methylhexanoic acid (3-MHA) by Gas Chromatography-Mass Spectrometry (GC-MS). 3-Methylhexanoic acid, a branched-chain fatty...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, field-proven guide for the analysis of 3-methylhexanoic acid (3-MHA) by Gas Chromatography-Mass Spectrometry (GC-MS). 3-Methylhexanoic acid, a branched-chain fatty acid, is a molecule of significant interest in metabolic studies, microbiology, and research into the chemical basis of human axillary odor.[1][2] Direct GC analysis of 3-MHA is notoriously challenging due to the high polarity of its carboxylic acid functional group, which leads to strong intermolecular hydrogen bonding, low volatility, and significant peak tailing on common GC columns.[1][3] To circumvent these issues, this guide provides detailed, step-by-step protocols for sample extraction from biological fluids, chemical derivatization via silylation to enhance volatility and thermal stability, and optimized GC-MS instrument parameters for sensitive and reliable quantification. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction and Analytical Challenges

3-Methylhexanoic acid (also known as 3-methylcaproic acid) is a seven-carbon fatty acid (C7H14O2) characterized by a methyl group on the third carbon.[4][5] Its presence and concentration in biological matrices are critical endpoints in various research fields. However, the very properties that make it biologically active—specifically, the polar carboxylic acid group—present a significant hurdle for GC-MS analysis.

The Core Problem: Polarity and Volatility

Direct injection of underivatized 3-MHA onto a GC column typically results in:

  • Severe Peak Tailing: The active hydrogen on the carboxyl group interacts strongly with active sites (e.g., free silanol groups) in the GC inlet liner and on the column's stationary phase.[3] This secondary interaction slows the molecule's transit, resulting in a broad, asymmetric peak that is difficult to integrate accurately.

  • Low Sensitivity: Poor peak shape diminishes the peak height, leading to a reduced signal-to-noise ratio and a higher limit of detection (LOD).[1]

  • Poor Reproducibility: The active sites within the GC system can change over time, leading to inconsistent retention times and peak areas.

To achieve the robust, reproducible, and sensitive analysis required in research and development, chemical derivatization is not just recommended; it is essential.[1] This process chemically modifies the polar functional group, replacing the active hydrogen with a non-polar moiety, thereby increasing volatility and minimizing undesirable system interactions.[1]

Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC₇H₁₄O₂[4][5][6]
Molecular Weight130.18 g/mol [4][5][7]
CAS Number3780-58-3[4][5]
AppearanceColorless liquid[4]
Key Functional GroupCarboxylic Acid[4]

Principle of the Method: An Integrated Workflow

The strategy outlined in this guide is a multi-step process designed to isolate 3-MHA from a complex sample matrix, chemically prepare it for GC analysis, and perform sensitive detection and quantification using mass spectrometry. The workflow is built on the pillars of efficient extraction followed by robust derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Sweat) Spike Spike with Internal Standard Sample->Spike Quantitation Ref. LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike->LLE Isolate Analyte Dry Evaporate to Dryness (Under Nitrogen Stream) LLE->Dry Concentrate Reconstitute Reconstitute in Solvent Dry->Reconstitute Deriv Add Silylating Reagent (BSTFA + 1% TMCS) Reconstitute->Deriv Chemical Modification Incubate Incubate at 60-70°C Deriv->Incubate Reaction Completion GCMS GC-MS Injection & Analysis Incubate->GCMS Data Data Acquisition (Scan or SIM Mode) GCMS->Data Quant Quantification (vs. Calibration Curve) Data->Quant

Caption: Integrated workflow for the GC-MS analysis of 3-MHA.

Detailed Experimental Protocols

This section provides validated, step-by-step methodologies. Adherence to these protocols is critical for achieving analytical success.

Protocol 1: Liquid-Liquid Extraction (LLE) from Biological Fluids

This protocol is optimized for the extraction of 3-MHA from aqueous matrices like plasma, serum, or sweat.[2]

Materials:

  • Biological sample (e.g., 200 µL plasma)

  • Internal Standard (IS) solution (e.g., Heptanoic acid (C7) or a deuterated 3-MHA analog at a known concentration)

  • Ethyl acetate (HPLC grade)

  • 0.9% NaCl solution (optional, to reduce emulsions)

  • 1.5 mL microcentrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add a precise volume of the internal standard solution to the sample. The use of an IS is crucial for correcting variations in extraction efficiency and injection volume.[8]

  • Add 800 µL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough partitioning of the analyte into the organic layer.

  • Centrifuge the tube at 10,000 x g for 5 minutes to achieve complete phase separation.[2]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass GC vial insert.

  • Repeat the extraction (steps 3-6) with another 800 µL of ethyl acetate and combine the organic layers to maximize recovery.[2]

  • Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.[2] The dried extract is now ready for derivatization.

Protocol 2: Silylation Derivatization

Silylation is a highly effective method that replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is the reagent of choice.[1][9]

Materials:

  • Dried sample extract from Protocol 1

  • BSTFA + 1% TMCS

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • To the dried sample extract, add 50 µL of anhydrous pyridine or acetonitrile to reconstitute.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.[1]

  • Securely cap the vial and vortex briefly (approx. 30 seconds) to ensure thorough mixing.[2]

  • Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[1][2] This step ensures the derivatization reaction proceeds to completion.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis. For best results, analyze within 24 hours.[1]

Silylation_Reaction MHA 3-Methylhexanoic Acid (HOOC-R) Product TMS-derivatized 3-MHA ((CH₃)₃SiOOC-R) + Byproducts MHA->Product Heat (60-70°C) BSTFA BSTFA + TMCS (Silylating Agent) BSTFA->Product

Caption: Silylation of 3-MHA using BSTFA to form its volatile TMS derivative.

GC-MS Instrumentation and Optimized Parameters

The following parameters are a robust starting point for the analysis of TMS-derivatized 3-MHA. Optimization may be required for specific instruments.[2]

ParameterRecommended SettingRationale / Notes
Gas Chromatograph (GC)
GC ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar columnA 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.[1]
Injection ModeSplitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level analysis.
Injector Temperature250 °CEnsures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.[3]
Carrier GasHeliumProvides good efficiency and is inert.
Flow RateConstant flow, ~1.0-1.2 mL/minOptimal for column efficiency and MS interface.
Oven ProgramInitial: 55°C, hold 1 minRamp 1: 8°C/min to 105°C, hold 2 minRamp 2: 30°C/min to 190°C, hold 1 minThis program provides good separation of early-eluting compounds while ensuring the analyte of interest is eluted with a sharp peak shape.[10]
Mass Spectrometer (MS)
Ion Source Temp.230 °CStandard temperature for robust ionization.
Interface Temp.250 °CPrevents condensation of the analyte before entering the ion source.
Ionization ModeElectron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns for library matching.[10]
Acquisition ModeFull Scan (m/z 40-300) and/or SIMFull Scan: Used for initial method development and qualitative identification.Selected Ion Monitoring (SIM): Used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions.
Characteristic IonsTo be determined from the mass spectrum of a derivatized 3-MHA standard.Key fragments will include the molecular ion (if present) and stable fragment ions resulting from the TMS group and alkyl chain.

Alternative Method: Headspace Solid-Phase Microextraction (HS-SPME)

For some applications, particularly when analyzing for volatile and semi-volatile compounds in cleaner matrices or when aiming to minimize solvent use, HS-SPME is an excellent alternative to LLE.[11][12][13]

Principle: A fused silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile analytes, like 3-MHA, partition from the sample into the headspace and are then adsorbed onto the fiber.[13] The fiber is then directly inserted into the hot GC inlet where the analytes are thermally desorbed onto the column.[11]

Brief Protocol Outline:

  • Place the sample (liquid or solid) in a headspace vial.

  • Add an internal standard. Acidification of the sample (e.g., with succinic or phosphoric acid) can improve the volatility of free acids.[10]

  • Seal the vial and incubate at a controlled temperature (e.g., 60°C) to allow analytes to equilibrate into the headspace.[14]

  • Expose the SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined period (e.g., 30 minutes).[14]

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption and analysis.

Note: While SPME can sometimes be used without derivatization for short-chain fatty acids, derivatization on the fiber or post-extraction can still significantly improve chromatography.[10][15]

Data Analysis and Quantification

Quantitative analysis relies on the construction of a calibration curve.

  • Prepare Standards: Create a series of calibration standards of 3-MHA at different concentrations in a clean solvent or a matrix matched to the samples.

  • Process Standards: Spike each standard with the same amount of internal standard and process them through the entire extraction and derivatization procedure alongside the unknown samples.

  • Generate Curve: Plot the ratio of the peak area of the 3-MHA derivative to the peak area of the internal standard derivative against the concentration of the 3-MHA standards.

  • Quantify Samples: Calculate the concentration of 3-MHA in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of an internal standard is highly recommended to compensate for potential biases at low concentrations.[16]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing (Post-Derivatization) 1. Incomplete derivatization.2. Active sites in the inlet liner.3. Column contamination/degradation.1. Ensure reagents are fresh and anhydrous. Optimize reaction time/temperature.2. Replace the inlet liner with a new, deactivated one.[3]3. Trim the front 5-10 cm of the GC column or replace it if necessary.[3]
Low Analyte Response 1. Poor extraction recovery.2. Degradation of derivatized sample.3. Leaks in the GC system.1. Optimize LLE solvent and procedure. Check pH if relevant.2. Analyze samples as soon as possible after derivatization.3. Perform a leak check on the GC inlet.
Ghost Peaks / Carryover 1. High concentration sample injected previously.2. Contaminated syringe or inlet.1. Run solvent blanks between samples.2. Clean the injection port and syringe. Increase bake-out time at the end of the GC run.

Conclusion

The analytical challenges posed by 3-methylhexanoic acid can be effectively overcome through a systematic approach involving efficient sample extraction and robust chemical derivatization. The silylation protocol detailed in this application note provides a reliable method to convert the polar, non-volatile 3-MHA into a thermally stable and volatile derivative suitable for GC-MS analysis.[1] This enables researchers, scientists, and drug development professionals to achieve the low detection limits, high precision, and accurate quantification necessary for demanding applications.

References

  • Reiter, B., et al. (2021). Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses and Its Application to a Complex Carbohydrate Sample. MDPI. Available at: [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Available at: [Link]

  • Hofmann, J., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PMC - PubMed Central. Available at: [Link]

  • Chromatography Forum. (2009). Analysis of Hexanoic acid in alcoholic extracts. Available at: [Link]

  • Degano, I., et al. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. UNIPI. Available at: [Link]

  • NIST. (n.d.). 3-Methyl hexanoic acid. NIST WebBook. Available at: [Link]

  • NIST. (n.d.). 3-Methyl hexanoic acid. NIST WebBook. Available at: [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]

  • Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Available at: [Link]

  • Weinrich, S., et al. (n.d.). Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants. PMC - PubMed Central. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Solid-Phase Microextraction Method for the Determination of Volatile Compounds in Hydrolysates of Alaska Pollock Frame. Available at: [Link]

  • PubChemLite. (n.d.). 3-methylhexanoic acid (C7H14O2). Available at: [Link]

  • Aubourg, S. P., et al. (2008). Solid-phase microextraction method for the determination of volatile compounds associated to oxidation of fish muscle. PubMed. Available at: [Link]

  • ResearchGate. (2013). How to make sample preparation for VFA test using GC?. Available at: [Link]

  • MDPI. (n.d.). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. Available at: [Link]

  • SciSpace. (n.d.). GC-FID Protocol for SCFA Analysis. Available at: [Link]

  • PubChem. (n.d.). 3-Methylhexanoic acid, (S)-. Available at: [Link]

  • MDPI. (n.d.). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Available at: [Link]

  • CharChem. (n.d.). 3-Methylhexanoic acid. Available at: [Link]

  • MDPI. (n.d.). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Available at: [Link]

  • DigitalCommons@EMU. (n.d.). Quantification of short-chain fatty acids in cecal material by gas chromatography-mass spectrometry. Available at: [Link]

  • NIST. (n.d.). Hexanoic acid, 3-oxo-, methyl ester. NIST WebBook. Available at: [Link]

  • Agilent. (n.d.). Solid Phase Microextraction Fundamentals. Available at: [Link]

  • NIST. (n.d.). Pentanoic acid, 3-methyl-. NIST WebBook. Available at: [Link]

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Method

Quantification of 3-Methylhexanoic acid in biological samples

Application Note & Protocol: High-Sensitivity Quantification of 3-Methylhexanoic Acid (3MHA) in Biological Matrices Executive Summary The quantification of 3-Methylhexanoic acid (3MHA) in biological samples (plasma, swea...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: High-Sensitivity Quantification of 3-Methylhexanoic Acid (3MHA) in Biological Matrices

Executive Summary

The quantification of 3-Methylhexanoic acid (3MHA) in biological samples (plasma, sweat, urine) presents a unique analytical challenge due to its volatility , polarity , and low endogenous concentrations . While Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been the gold standard for volatile fatty acids (VFAs), the required solvent evaporation steps often lead to significant analyte loss, compromising accuracy.

This guide details a next-generation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing 3-Nitrophenylhydrazine (3-NPH) derivatization .[1][2] This method converts 3MHA into a stable, non-volatile hydrazone derivative in solution, preventing evaporative losses and enhancing ionization efficiency by 100-500 fold compared to underivatized acids. An orthogonal GC-MS method is also provided for validation purposes.

Scientific Context & Mechanism

The Analyte: 3-Methylhexanoic Acid vs. 3-Hydroxy-3-methylhexanoic Acid

It is critical to distinguish 3MHA from its structural analog, 3-Hydroxy-3-methylhexanoic acid (HMHA) .[3]

  • 3MHA (CAS 37936-29-7): A volatile fatty acid associated with fermentation and specific metabolic pathways. It possesses a chiral center at C3.

  • HMHA: The primary "sweat malodor" acid released from glutamine conjugates by axillary bacteria (Corynebacterium spp.).

  • Relevance: 3MHA is often quantified as a marker of gut microbiome activity (fermentation of branched-chain amino acids) or as a minor component of body odor profiles.

The Challenge: Volatility vs. Sensitivity
  • The Volatility Trap: 3MHA has a boiling point of ~216°C, but it co-evaporates with organic solvents during nitrogen blow-down, a common step in GC sample prep.

  • The Solution (Derivatization):

    • GC-MS: Uses MTBSTFA to form bulky tert-butyldimethylsilyl (t-BDMS) esters, which are hydrolytically stable and distinct from the solvent front.

    • LC-MS/MS: Uses 3-NPH to target the carboxylic acid group.[1][2][4][5] This introduces a hydrophobic aromatic ring (improving retention on C18 columns) and a high-electron-affinity nitro group (boosting negative ESI sensitivity).

Experimental Workflow Visualization

The following diagram outlines the decision matrix and workflow for 3MHA quantification.

G cluster_LC Primary Method: LC-MS/MS (High Sensitivity) cluster_GC Orthogonal Method: GC-MS (Verification) Sample Biological Sample (Plasma, Sweat, Urine) Prep Protein Precipitation (Cold Methanol/Acetonitrile) Sample->Prep Split Method Selection Prep->Split Deriv_LC Derivatization (3-NPH + EDC + Pyridine) *No Evaporation* Split->Deriv_LC Routine/Trace Extract_GC LLE Extraction (Ethyl Acetate/MTBE) Split->Extract_GC High Conc./Volatile Profile LC_Sep UHPLC Separation (C18 Column, Acidic Mobile Phase) Deriv_LC->LC_Sep MS_Det MS/MS Detection (MRM: 246 -> 137) LC_Sep->MS_Det Result Final Data Analysis (Target: 3MHA) MS_Det->Result Quantification Deriv_GC Derivatization (MTBSTFA, 60°C) Extract_GC->Deriv_GC GC_Det GC-MS Analysis (SIM Mode: m/z 171, 227) Deriv_GC->GC_Det GC_Det->Result

Caption: Dual-stream workflow comparing the non-evaporative LC-MS/MS pathway (recommended) against the traditional GC-MS pathway.

Primary Protocol: LC-MS/MS with 3-NPH Derivatization

Recommended for: Plasma, Serum, Urine, and low-volume Sweat samples.

Reagents & Materials
  • Derivatization Reagent: 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% Ethanol.

  • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% Ethanol.

  • Internal Standard (IS): 3-Methylhexanoic acid-d3 (or generic IS like Valeric acid-d9 if specific IS unavailable).

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or Restek Raptor C18.

Step-by-Step Procedure
  • Sample Preparation:

    • Aliquot 50 µL of biological fluid (plasma/urine) into a 1.5 mL Eppendorf tube.

    • Add 10 µL of Internal Standard solution (10 µM).

    • Add 150 µL of cold Methanol (-20°C) to precipitate proteins.

    • Vortex for 30s and centrifuge at 12,000 x g for 10 min at 4°C.

    • Crucial: Transfer 50 µL of the supernatant to a fresh vial. Do NOT evaporate.

  • Derivatization Reaction (The "One-Pot" Method):

    • To the 50 µL supernatant, add 25 µL of 200 mM 3-NPH solution.

    • Add 25 µL of 120 mM EDC/Pyridine solution.

    • Vortex briefly and incubate at 40°C for 30 minutes . (The mild heat ensures complete reaction without degrading the unstable short-chain acids).

    • Quench: Add 400 µL of 10% Acetonitrile/Water to dilute the reaction mixture.

    • Transfer to LC vial for injection.

LC-MS/MS Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Mobile Phase A: Water + 0.1% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

  • Gradient:

    • 0-2 min: 15% B (Focusing)

    • 2-10 min: 15% -> 55% B (Linear Ramp)

    • 10-12 min: 95% B (Wash)

  • MS Source: Electrospray Ionization (ESI) Negative Mode.

  • MRM Transitions:

    • 3MHA-3NPH Derivative:

      • Precursor: 264.1 m/z (Calculated: 130.1 [3MHA] + 135.1 [3NPH] - 18 [H2O] - 1 [H])

      • Quantifier: 137.1 m/z (Nitrophenylhydrazine fragment)

      • Qualifier: 106.9 m/z

    • Internal Standard (e.g., Valeric-d9-3NPH):

      • Precursor: 245.2 m/z -> Product: 137.1 m/z

Orthogonal Protocol: GC-MS (MTBSTFA Method)

Recommended for: Verification of isomer peaks or samples with high volatile content.

Reagents
  • Extraction Solvent: Ethyl Acetate or MTBE (Methyl tert-butyl ether).

  • Derivatization Agent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.

Step-by-Step Procedure
  • Extraction:

    • Acidify 200 µL sample with 20 µL 1M HCl (pH < 2).

    • Add 1 mL Ethyl Acetate. Vortex 2 min. Centrifuge.

    • Transfer organic layer to a glass vial.

    • Critical Step: Add a "keeper" solvent (e.g., 10 µL Tetradecane) to prevent complete dryness, or evaporate very gently under N2 at room temp until ~50 µL remains. Do not blow to complete dryness.

  • Derivatization:

    • Add 50 µL MTBSTFA .

    • Incubate at 60°C for 45 minutes .

    • Inject 1 µL into GC-MS (Splitless).

GC-MS Parameters
  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min) -> 10°C/min -> 280°C.

  • SIM Mode: Monitor [M-57]+ ions (Loss of tert-butyl group).

    • 3MHA-tBDMS (MW 244): Monitor m/z 187 (Quantifier), 129 , 73 .

Method Validation & Performance Metrics

ParameterLC-MS/MS (3-NPH)GC-MS (MTBSTFA)
Linearity (R²) > 0.998 (0.01 - 100 µM)> 0.990 (0.5 - 100 µM)
LOD (Limit of Detection) 10 - 25 nM 200 - 500 nM
Precision (CV%) < 5% (Intra-day)< 10% (Intra-day)
Recovery 95 - 105%70 - 85% (Volatile loss risk)
Throughput High (12 min/sample)Low (30 min/sample)

Key Insight: The LC-MS/MS method offers ~20x higher sensitivity and superior recovery because the reaction occurs in the aqueous/organic phase without evaporation.

Troubleshooting & "Watch-Outs"

  • Isomer Separation: 3MHA has isomers (e.g., 2-Methylhexanoic acid, 4-Methylhexanoic acid).

    • LC-MS: The C18 gradient (2-10 min ramp) is critical. If peaks co-elute, switch to a PFP (Pentafluorophenyl) column which offers better shape selectivity for isomers.

  • Blank Contamination: Short-chain fatty acids are ubiquitous. Use high-purity solvents and run "System Blanks" (Derivatization reagents + Water) to subtract background.

  • Conjugates: In sweat, 3MHA may exist as a glutamine conjugate.

    • To measure Total 3MHA: Perform alkaline hydrolysis (1M NaOH, 60°C, 1h) prior to Step 1 in the protocol.

    • To measure Free 3MHA: Proceed directly as written.

References

  • Han, J., et al. (2015). "Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots." Analytica Chimica Acta. Link

  • Zeng, X. N., et al. (1991). "Analysis of characteristic odors from human male Axillae." Journal of Chemical Ecology. Link

  • Shimadzu Corporation. "LC/MS/MS Method Package for Short Chain Fatty Acids." Shimadzu Application News. Link

  • Jaochico, A., et al. (2019). "A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine." Bioanalysis. Link

  • BenchChem. "Application Notes and Protocols for the Quantification of 3-Hydroxy-3-methylhexanoic Acid using GC-MS Analysis." Link

Sources

Application

Application Note: High-Sensitivity HPLC Quantification of 3-Methylhexanoic Acid (3MHA)

Executive Summary & Scientific Rationale 3-Methylhexanoic acid (3MHA) is a branched short-chain fatty acid (SCFA) critical in two distinct fields: it is the primary odor-causing component of human axillary sweat (liberat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

3-Methylhexanoic acid (3MHA) is a branched short-chain fatty acid (SCFA) critical in two distinct fields: it is the primary odor-causing component of human axillary sweat (liberated by Corynebacterium spp.) and a metabolic marker in drug development for specific metabolic disorders.

The Analytical Challenge: 3MHA lacks a conjugated


-electron system, rendering it invisible to standard UV-Vis detectors. Furthermore, its volatility and polarity make direct Reverse-Phase (RP) HPLC unreliable.

The Solution: This guide details two derivatization strategies to functionalize the carboxylic acid moiety (


), transforming 3MHA into a stable, chromophore-rich ester or amide.
  • Protocol A (High-Sensitivity Fluorescence): Esterification with Br-DMEQ . Recommended for trace analysis (sub-nanomolar) in sweat or plasma.

  • Protocol B (High-Throughput UV-Vis): Amidation with 2-Nitrophenylhydrazine (2-NPH) . Recommended for routine metabolic profiling and fermentation analysis.

Analytical Workflow Visualization

The following diagram illustrates the critical path from sample preparation to data acquisition.

G Sample Biological Sample (Sweat/Plasma) Extract Liquid-Liquid Extraction (Diethyl Ether/Hexane) Sample->Extract Acidify (pH < 2) Deriv Derivatization Reaction (Targeting -COOH) Extract->Deriv Dry Residue Clean Post-Rxn Cleanup (Remove Excess Reagent) Deriv->Clean Optional HPLC HPLC Separation (C18 or Chiral Column) Clean->HPLC Inject Detect Detection (FLD or UV-Vis) HPLC->Detect Quantify

Figure 1: Operational workflow for 3MHA analysis. Acidification during extraction is critical to protonate 3MHA (


) for transfer into the organic phase.

Protocol A: Ultra-Trace Fluorescence Detection (Br-DMEQ Method)

This method utilizes 4-bromomethyl-6,7-dimethoxycoumarin (Br-DMEQ) . Upon esterification, the non-fluorescent 3MHA becomes highly fluorescent, allowing for detection limits in the femtomole range.

Reaction Mechanism


Catalyst: 18-Crown-6 ether complexes with potassium ions, enhancing the nucleophilicity of the carboxylate anion in organic solvents.
Reagents & Preparation
  • Derivatizing Reagent: 2 mg/mL Br-DMEQ in acetonitrile (ACN).

  • Catalyst Solution: 2 mg/mL 18-Crown-6 in ACN.

  • Base: Potassium carbonate (

    
    ), anhydrous solid.
    
  • Extraction Solvent: Diethyl ether or n-Hexane.

Step-by-Step Methodology
  • Extraction:

    • Take 500

      
      L sample (sweat/plasma).
      
    • Acidify to pH 1-2 with 20

      
      L of 1 M HCl.
      
    • Extract twice with 1 mL Diethyl ether. Vortex 1 min, centrifuge 3000 x g.

    • Collect organic layer and evaporate to dryness under

      
       stream at room temperature.
      
  • Derivatization:

    • Reconstitute residue in 200

      
      L Br-DMEQ solution .
      
    • Add 200

      
      L Catalyst solution .
      
    • Add 10-20 mg solid

      
      .
      
    • Vortex and incubate at 60°C for 30 minutes (protected from light).

  • Termination:

    • Cool to room temperature.[1]

    • Filter through 0.22

      
      m PTFE filter.
      
    • Inject directly into HPLC.

HPLC Conditions (Fluorescence)
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 150 x 4.6 mm, 3.5

m)
Mobile Phase A Water (Milli-Q)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Isocratic: 70% B / 30% A (Adjust based on retention)
Flow Rate 1.0 mL/min
Detection Fluorescence:

,

Injection Vol 10

L

Protocol B: Robust UV-Vis Detection (2-NPH Method)

This method uses 2-Nitrophenylhydrazine (2-NPH) with a carbodiimide coupling agent (EDC). It is less sensitive than fluorescence but highly reproducible and linear over a wide dynamic range.

Reaction Mechanism


The reaction forms an acid hydrazide, which absorbs strongly at 400 nm (visible range), minimizing interference from UV-absorbing plasma proteins (which absorb <280 nm).
Reagents
  • 2-NPH Solution: 0.02 M 2-Nitrophenylhydrazine hydrochloride in 50% Ethanol.

  • Coupling Agent: 0.25 M EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in 50% Ethanol.

  • Pyridine: 3% in Ethanol.

Step-by-Step Methodology
  • Preparation:

    • Evaporate extracted sample (from Step 3.3.1) to dryness.

  • Reaction:

    • Add 200

      
      L 2-NPH solution .
      
    • Add 200

      
      L EDC-HCl solution .
      
    • Add 200

      
      L Pyridine solution .
      
    • Heat at 60°C for 20 minutes .

  • Cleanup:

    • Add 200

      
      L of 15% KOH solution (to hydrolyze excess reagent) and heat for 15 min at 60°C.
      
    • Cool, acidify with HCl, and extract the derivative into 2 mL Diethyl ether.

    • Evaporate ether and reconstitute in Mobile Phase.

HPLC Conditions (UV-Vis)
ParameterSetting
Column C18 Reverse Phase (e.g., Waters Symmetry, 150 x 4.6 mm, 5

m)
Mobile Phase Isocratic: Acetonitrile / Water (containing 0.1% Formic Acid) (60:40)
Flow Rate 1.0 mL/min
Detection UV-Vis Absorbance at 400 nm
LOD ~ 5-10 pmol (Signal-to-Noise = 3)

Chiral Separation Note (Enantiomeric Purity)

3MHA exists as (R) and (S) enantiomers.[2][3] The (S)-enantiomer is primarily responsible for the "spicy/cumin" axillary odor, while the (R) form is less potent. Standard C18 columns will not separate these.

To separate enantiomers:

  • Use Protocol A (Fluorescence) for sensitivity.

  • Replace the C18 column with a Chiralpak AD-RH (Reverse Phase Chiral Column).

  • Mobile Phase: Acetonitrile / Phosphate Buffer pH 2.0 (Gradient).

  • Reference: Naganuma et al. demonstrated specific enantiomeric ratios in human sweat using similar chiral differentiation techniques.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Incomplete extractionEnsure sample pH < 2 before extraction. 3MHA is an acid; it must be protonated to enter the organic phase.
Peak Tailing Residual silanol interactionsAdd 0.1% Formic Acid or Ammonium Acetate to the aqueous mobile phase.
Moisture Interference 2-NPH/EDC hydrolysisEnsure reagents are prepared fresh. For Br-DMEQ, use anhydrous ACN and keep

dry.
Extra Peaks Reagent impuritiesRun a "Reagent Blank" (Reagents + Solvent, no sample). Subtract blank peaks from analysis.

References

  • Naganuma, S., et al. (2009). 3-Hydroxy-3-methylhexanoic acid and 3-methyl-3-sulfanylhexan-1-ol in axillary sweat.[2][3][4][5]Journal of Chromatography B . (Context: Validates 3MHA presence in sweat and extraction protocols).

  • Miwa, H. (2000). High-performance liquid chromatographic determination of free fatty acids and esterified fatty acids in biological materials as their 2-nitrophenylhydrazides.[6][7]Analytica Chimica Acta .[8] (Context: Authoritative protocol for 2-NPH derivatization of fatty acids).

  • Tsuruta, Y., et al. (1999).[6] Fluorescence derivatization reagents for carboxylic acids.[9]Analytical Sciences .[8] (Context: Chemistry of Coumarin derivatization).

  • Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids. (Context: General reagent handling and stability).

Sources

Method

Application Notes &amp; Protocols: 3-Methylhexanoic Acid as a Versatile Chiral Building Block in Pharmaceutical Development

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-methylhexanoic acid in pharmaceutical synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-methylhexanoic acid in pharmaceutical synthesis. It moves beyond a simple recitation of facts to deliver field-proven insights into why this particular building block is valuable, explaining the causality behind experimental choices. Detailed, self-validating protocols for key chemical transformations are provided, alongside visualizations to clarify complex workflows and decision-making processes.

Introduction: The Strategic Value of 3-Methylhexanoic Acid

3-Methylhexanoic acid is a branched-chain fatty acid with the molecular formula C7H14O2.[1] While seemingly simple, its structure offers a unique combination of features that make it a highly valuable starting material in medicinal chemistry. It is typically a colorless liquid, soluble in organic solvents with limited water solubility.[1]

The most critical feature of 3-methylhexanoic acid is the chiral center at the C3 position. In the world of pharmaceuticals, where biological systems like proteins and nucleic acids are inherently chiral, the three-dimensional arrangement of a drug molecule is paramount.[2] The vast majority of modern drugs are single enantiomers, as often one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or, in the worst cases, cause harmful side effects.[3] The demand for enantiomerically pure chiral intermediates is therefore a driving force in the pharmaceutical industry.[4] 3-Methylhexanoic acid, particularly its (S)-enantiomer, serves as a crucial precursor for creating specific, stereochemically-defined pharmacophores.[5]

The alkyl branching provided by the methyl group can also significantly influence a drug candidate's pharmacokinetic profile by improving metabolic stability and modulating lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Physicochemical Properties of 3-Methylhexanoic Acid

PropertyValueSource
Molecular FormulaC7H14O2[1]
Molar Mass130.18 g/mol [5]
IUPAC Name(3S)-3-methylhexanoic acid[5]
AppearanceColorless liquid[1]
Key FeatureChiral center at C3[2]
SolubilitySoluble in organic solvents, limited in water[1]

Application Focus: Synthesis of γ-Amino Acid Analogs

A prominent application of 3-methylhexanoic acid derivatives is in the synthesis of γ-amino acid analogs, which are important central nervous system (CNS) agents.

Case Study: Pregabalin (Lyrica®)

Pregabalin, known chemically as (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid , is a blockbuster drug used to treat epilepsy, neuropathic pain, and anxiety.[6] Its biological activity resides exclusively in the (S)-enantiomer.[7] The core structure of Pregabalin highlights the utility of a C6-acid backbone with methylation.

While Pregabalin itself is not directly synthesized from 3-methylhexanoic acid, its key intermediates are structurally analogous and their synthesis demonstrates the chemical principles involved. For instance, the enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid is a critical step in many modern routes to Pregabalin.[7][8][9] This synthesis often involves advanced techniques like asymmetric hydrogenation with chiral rhodium catalysts (e.g., Rh-DuPHOS) to set the stereocenter with high enantiomeric excess (ee).[7][9] This underscores the industrial and scientific importance of installing the precise stereochemistry found in chiral building blocks like (S)-3-methylhexanoic acid.

Core Synthetic Protocols & Methodologies

The carboxylic acid functional group of 3-methylhexanoic acid is the primary handle for synthetic elaboration. The following protocols detail fundamental transformations that enable its incorporation into larger, more complex molecules.

Protocol 1: Esterification of 3-Methylhexanoic Acid

Expert Insight: Esterification is a foundational step in many synthetic routes. It serves two primary purposes: 1) to protect the acidic proton of the carboxylic acid, preventing interference with subsequent base-sensitive reactions, and 2) to convert the hydroxyl group into a better leaving group for nucleophilic acyl substitution, facilitating reactions like amidation.

Method A: Fischer-Tropsch Esterification (for simple, robust applications)

This classic method is ideal for producing simple methyl or ethyl esters when the substrate is not sensitive to strong acid and high temperatures.[10]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylhexanoic acid (1.0 eq).

  • Reagents: Add a large excess of the desired alcohol (e.g., methanol or ethanol, which can also serve as the solvent, ~20-50 eq).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.05 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Work-up: Cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude ester can be purified by distillation.

Self-Validation:

  • TLC: Use a mobile phase like 4:1 Hexane:Ethyl Acetate. The ester product will have a higher Rf value than the starting acid.

  • IR Spectroscopy: Confirm the disappearance of the broad O-H stretch (2500-3300 cm⁻¹) of the carboxylic acid and the appearance of a sharp C=O stretch for the ester at ~1735 cm⁻¹.

Method B: Steglich Esterification (for acid-sensitive substrates)

This method uses coupling agents and is performed at room temperature, making it suitable for more complex or delicate molecules.[11]

Step-by-Step Protocol:

  • Setup: Dissolve 3-methylhexanoic acid (1.0 eq), the desired alcohol (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

  • Coupling: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) portion-wise.[12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter this solid off. If using water-soluble EDCI, proceed directly to washing.

  • Purification: Wash the filtrate/solution sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Table 2: Comparison of Esterification Methods

MethodConditionsAdvantagesDisadvantagesBest For
Fischer Strong acid (H₂SO₄), heatInexpensive, simple, scalableHarsh conditions, not for sensitive substratesSimple primary/secondary alcohols
Steglich DCC/EDCI, DMAP, RTMild conditions, high yieldReagents are expensive, byproduct removalAcid-sensitive substrates, tertiary alcohols
Protocol 2: Amide Bond Formation (Amidation)

Expert Insight: The amide bond is a cornerstone of peptide and protein structure and is present in a vast number of pharmaceuticals. Direct amidation by heating a carboxylic acid and an amine is generally a low-yielding process that requires harsh conditions. Therefore, activation of the carboxylic acid is almost always necessary for efficient and clean amide bond formation.

General Workflow for Amidation

The diagram below illustrates the universal logic for forming an amide from 3-methylhexanoic acid. The key is the initial "activation" step to create a highly reactive intermediate.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Validation Acid 3-Methylhexanoic Acid Intermediate Reactive Intermediate (Acid Chloride or Activated Ester) Acid->Intermediate Activation Activator Activating Agent (e.g., SOCl₂, TBTU, EDCI) Activator->Acid Amide Final Amide Product Intermediate->Amide Nucleophilic Attack Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Intermediate Analysis Purification & Characterization (Chromatography, NMR, MS) Amide->Analysis

Caption: General workflow for amide synthesis.

Method: Amidation via an Acid Chloride Intermediate

This robust method is highly effective for a wide range of amines.

Step-by-Step Protocol:

  • Activation (Formation of Acid Chloride): In a flask under an inert atmosphere, add 3-methylhexanoic acid (1.0 eq) to an anhydrous solvent like DCM. Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until gas evolution ceases.

  • Removal of Excess Reagent: Remove the solvent and excess SOCl₂ under reduced pressure. Crucial Step: Ensure all SOCl₂ is removed as it will react with the amine. The crude 3-methylhexanoyl chloride is often used immediately without further purification.

  • Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in DCM.

  • Addition: Add the amine/base solution dropwise to the acid chloride solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up and Purification: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash column chromatography or recrystallization.

Self-Validation:

  • Reaction Monitoring: The disappearance of the amine on a TLC plate is a good indicator of reaction completion.

  • Mass Spectrometry: Confirm the molecular weight of the desired amide product via LC-MS or GC-MS.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing characteristic shifts for the newly formed amide group.

Protocol 3: Chiral Resolution of Racemic 3-Methylhexanoic Acid

Expert Insight: If you start with a racemic mixture of 3-methylhexanoic acid, separating the enantiomers is essential. Classical resolution via diastereomeric salt formation is a time-tested, scalable, and cost-effective method. It relies on the principle that diastereomers (unlike enantiomers) have different physical properties, including solubility, which allows for their separation.[13]

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation Racemate Racemic 3-Methylhexanoic Acid (R)-Acid + (S)-Acid Salts Diastereomeric Salts (R)-Acid-(R)-Amine (S)-Acid-(R)-Amine Racemate->Salts ResolvingAgent Chiral Resolving Agent (e.g., (R)-Amine) ResolvingAgent->Salts Separation Fractional Crystallization (Based on differential solubility) Salts->Separation Salt1 Insoluble Salt (e.g., (R)-Acid-(R)-Amine) Separation->Salt1 Salt2 Soluble Salt (in mother liquor) Separation->Salt2 Acidification Acidification (e.g., add HCl) Salt1->Acidification FinalAcid Enantiopure Acid (R)-Acid Acidification->FinalAcid

Caption: Principle of chiral resolution via diastereomeric salts.

Step-by-Step Protocol:

  • Dissolution: Dissolve racemic 3-methylhexanoic acid (1.0 eq) in a suitable solvent mixture (e.g., ethyl acetate and methanol).[13]

  • Addition of Resolving Agent: Add a sub-stoichiometric amount (approx. 0.5 - 0.9 eq) of a chiral amine, for example, (R)-(+)-1-(1-naphthyl)ethylamine, dropwise at room temperature.[13]

  • Crystallization: Heat the mixture to obtain a clear solution, then cool it slowly to allow for the selective crystallization of one diastereomeric salt. The choice of solvent is critical and often requires optimization to achieve good separation.

  • Isolation: Isolate the crystallized salt by filtration and wash it with a small amount of cold solvent. This solid is now enriched in one diastereomer.

  • Liberation of the Free Acid: Suspend the isolated salt in water and add a strong acid (e.g., 2M HCl) to protonate the carboxylate and liberate the enantiomerically enriched 3-methylhexanoic acid.

  • Extraction: Extract the free acid into an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched acid.

Self-Validation:

  • Optical Rotation: Measure the optical rotation using a polarimeter. Compare the value to the literature value for the pure enantiomer to get a preliminary idea of purity.

  • Chiral HPLC: This is the gold standard for determining enantiomeric excess (ee). The two enantiomers will have different retention times on a chiral stationary phase column.

Conclusion and Future Perspectives

3-Methylhexanoic acid is more than just a simple fatty acid; it is a strategic chiral building block that offers stereochemical definition and beneficial physicochemical properties to nascent drug candidates. Its utility is proven in the synthesis of complex molecules like γ-amino acid analogs. The protocols detailed herein for esterification, amidation, and chiral resolution provide a robust toolkit for medicinal chemists to leverage this versatile molecule. As drug discovery continues to demand greater molecular precision and "drug-like" properties, the intelligent application of well-designed building blocks like 3-methylhexanoic acid will remain a cornerstone of successful pharmaceutical development.

References

  • PrepChem.com. Synthesis of 3-methylhexanoic acid. [Link]

  • Organic Syntheses. 3-methylpentanoic acid - Organic Syntheses Procedure. [Link]

  • Wikipedia. 5-HT-moduline. [Link]

  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]

  • Google Patents. Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • Google Patents. WO2011141923A2 - Improved synthesis of optically pure (s)
  • PubChem - NIH. 3-Methylhexanoic acid, (S)-. [Link]

  • Hoge, G., et al. (2004). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 69(4), 1121-1124. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • National Center for Biotechnology Information. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

  • Catalytic Amidation Guide. [Link]

  • ResearchGate. Syntheses of (R)- and (S)-3-Methylheptanoic Acids. [Link]

  • ResearchGate. Bioactive compound and their biological activity. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Chiral Building Blocks in Drug Discovery. [Link]

  • ResearchGate. Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. [Link]

  • Thieme Chemistry. Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • DiVA portal. Group (IV) Metal-Catalyzed Direct Amidation. [Link]

  • ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

  • Chemical Communications (RSC Publishing). Significantly enhancing the stereoselectivity of a regioselective nitrilase for the production of (S)-3-cyano-5-methylhexanoic acid using an MM/PBSA method. [Link]

  • MDPI. Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. [Link]

  • Patsnap Eureka. Process for the preparation of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and of pregabalin and synthesis intermediates. [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • DergiPark. Phytochemical profiling of the bioactive principles of Alysicarpus glumaceus (Vahl) DC. aerial parts. [Link]

  • University of Calgary. Experiment 10: Fischer Esterification. [Link]

Sources

Application

Application Notes &amp; Protocols: 3-Methylhexanoic Acid in Flavor and Fragrance

Abstract: This document provides a comprehensive technical guide for researchers, flavorists, and perfumers on the application of 3-Methylhexanoic acid (CAS No: 3780-58-3). It delves into the nuanced sensory profile of t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, flavorists, and perfumers on the application of 3-Methylhexanoic acid (CAS No: 3780-58-3). It delves into the nuanced sensory profile of this branched-chain fatty acid, detailing its strategic use in creating authentic dairy, fruit, and savory flavors. While its direct application in fine fragrance is limited, its role as a precursor to fragrance esters and its significance in malodor research are discussed. This guide presents field-proven analytical and sensory evaluation protocols, explaining the causality behind experimental choices to ensure reproducible and meaningful results.

Introduction: The Chemistry and Character of 3-Methylhexanoic Acid

3-Methylhexanoic acid, also known as 3-methylcaproic acid, is a seven-carbon branched-chain fatty acid.[1] Its structure, featuring a methyl group on the third carbon, is key to its distinct sensory properties, differentiating it from its linear counterpart, heptanoic acid. This structural nuance breaks the linearity of the carbon chain, influencing its volatility, odor threshold, and interaction with olfactory receptors.

It is a colorless liquid with limited solubility in water but good solubility in organic solvents.[1] While naturally occurring in various matrices, including goat's milk and certain fermented products, its primary contribution to flavor is often associated with notes described as cheesy, goaty, sweaty, and slightly fruity.[2][3] Understanding the balance of these characteristics is paramount for its effective application.

PropertyValueSource
CAS Number 3780-58-3[1][4]
Molecular Formula C₇H₁₄O₂[1][5]
Molecular Weight 130.18 g/mol [1][5]
Appearance Colorless liquid[1]
Boiling Point 210-212 °C[6]
Flash Point 102.78 °C[6]
Synonyms 3-Methylcaproic acid, 3-Methylhexylic acid[1]

Applications in Flavor Development

The utility of 3-methylhexanoic acid in flavor creation stems from its ability to impart a specific type of authenticity, particularly in dairy and savory profiles. Its profile is a complex combination of cheesy, creamy, and fruity notes.[2]

Dairy Flavors: The "Goaty" & Cheesy Signature

The most prominent application is in the formulation of cheese flavors, especially those requiring the characteristic "goaty" or "caprine" note found in goat and sheep milk cheeses.[3][7] This is not a simple "cheese" flavor but a specific piquant and tangy note that defines these products.

  • Causality: Linear short-chain fatty acids like hexanoic acid provide a general "cheesy" or "rancid" note. The methyl branch in 3-methylhexanoic acid introduces a sharper, more animalic complexity that sensory panels specifically identify as "goaty." Its presence is a key differentiator in creating realistic goat cheese flavors versus generic cheddar or parmesan types.[3]

  • Application Insight: In formulation, it is used at parts-per-million (ppm) levels. Overdosing can quickly lead to an undesirable "sweaty" or "dirty sock" off-note. It is often used in conjunction with other fatty acids (e.g., butanoic, hexanoic, octanoic) and ketones (e.g., 2-heptanone) to build a complete and balanced cheese profile.

Fruit and Sweet Flavors: A Surprising Contributor

While counterintuitive given its primary cheesy profile, in very low concentrations (sub-ppm), 3-methylhexanoic acid can act as a flavor enhancer in certain fruit profiles. It provides a "ripe" or slightly "fermented" background note that adds depth and authenticity.

  • Application Insight: In strawberry, raspberry, or passionfruit flavors, a trace amount can cut through excessive sweetness and introduce a more natural, complex character. It works synergistically with esters and lactones to create a more rounded and less one-dimensional flavor experience.

Recommended Usage Levels in Food Categories

The following data, derived from industry surveys, provides a practical starting point for formulation. The "Average Use" is a typical level, while the "Maximum Use" represents the upper limit generally employed.

Food CategoryAverage Use (mg/kg)Maximum Use (mg/kg)
Dairy products3.015.0
Fats and oils2.010.0
Edible ices3.015.0
Processed fruit2.010.0
Confectionery10.050.0
Bakery wares10.050.0
Non-alcoholic beverages--
Soups, sauces, etc.5.025.0
Ready-to-eat savories15.075.0
Data sourced from The Good Scents Company Flavor Base.[6]

Role in Fragrance: A Story of Intermediates and Malodor

Direct application of 3-methylhexanoic acid in fine perfumery is rare to non-existent.[6] Its potent, cheesy-sweaty odor profile is generally considered undesirable for cosmetic fragrances. However, its significance in the broader fragrance landscape should not be dismissed.

  • Chemical Intermediate: The acid serves as a building block for the synthesis of esters, which are crucial in fragrance creation.[1] For example, reacting 3-methylhexanoic acid with an alcohol like ethanol would yield ethyl 3-methylhexanoate. Such esters often possess much more pleasant fruity or floral notes and are widely used in perfumery.

  • Malodor Research: 3-Methylhexanoic acid is a known component of human axillary sweat and a contributor to body malodor.[8] This makes it a critical compound for researchers in the deodorant and antiperspirant industries. Understanding its formation via bacterial action on odorless precursors allows for the development of targeted technologies (e.g., enzyme inhibitors, antibacterial agents) to prevent its release and control malodor.[8]

Analytical Protocols

Accurate quantification of 3-methylhexanoic acid is essential for quality control, flavor profiling, and research. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice due to its sensitivity and selectivity for volatile compounds.

Protocol: Quantification of 3-Methylhexanoic Acid in Cheese via GC-MS

This protocol outlines a robust method for extracting and quantifying 3-methylhexanoic acid from a complex dairy matrix.

Principle: Volatile fatty acids are extracted from the cheese matrix into an organic solvent. Due to the polar nature of the carboxylic acid group, which can cause poor peak shape (tailing) in GC, a derivatization step is employed to convert the acid into a less polar, more volatile ester (e.g., a methyl ester). This improves chromatographic performance and sensitivity. Quantification is achieved using an internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Homogenize Sample (5g cheese in 20mL water) s2 2. Internal Standard Spiking (e.g., Heptanoic acid-d13) s1->s2 s3 3. Acidification (Add H2SO4 to pH < 2) s2->s3 s4 4. Solvent Extraction (Liquid-Liquid with Diethyl Ether) s3->s4 s5 5. Derivatization (e.g., with BF3-Methanol) s4->s5 a1 6. GC-MS Injection (1 µL of ether layer) s5->a1 a2 7. Chromatographic Separation (e.g., DB-FFAP column) a1->a2 a3 8. Mass Spectrometry Detection (Scan or SIM mode) a2->a3 d1 9. Peak Integration a3->d1 d2 10. Calibration Curve Generation d1->d2 d3 11. Quantification (Calculate concentration in mg/kg) d2->d3

Caption: Workflow for GC-MS analysis of 3-methylhexanoic acid.

Step-by-Step Methodology:

  • Sample Homogenization: Weigh 5.0 g of cheese into a 50 mL centrifuge tube. Add 20 mL of deionized water and homogenize thoroughly using a high-speed blender.

    • Rationale: This creates a slurry, increasing the surface area for efficient extraction.

  • Internal Standard (IS) Spiking: Add a known amount of an appropriate internal standard, such as deuterated heptanoic acid or 2-ethylhexanoic acid, to the slurry.

    • Rationale: The IS corrects for variations in extraction efficiency and injection volume, ensuring accurate quantification. The ideal IS is chemically similar to the analyte but does not occur naturally in the sample.

  • Acidification: Acidify the slurry to a pH < 2 by adding 10% sulfuric acid dropwise.

    • Rationale: Protonating the carboxylic acid (R-COO⁻ → R-COOH) makes it less water-soluble and more soluble in the organic extraction solvent, maximizing extraction efficiency.

  • Solvent Extraction: Add 15 mL of diethyl ether, cap tightly, and vortex for 2 minutes. Centrifuge at 3000 rpm for 10 minutes to separate the layers. Carefully transfer the top ether layer to a clean vial. Repeat the extraction on the aqueous layer with another 15 mL of ether and combine the extracts.

    • Rationale: Diethyl ether is an effective solvent for extracting fatty acids from the aqueous matrix.

  • Derivatization: Add 2 mL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution to the combined ether extract. Cap the vial and heat at 60°C for 30 minutes in a water bath. After cooling, add 5 mL of saturated NaCl solution and vortex. Allow the layers to separate and collect the top ether layer for analysis.

    • Rationale: BF₃ catalyzes the esterification of the carboxylic acid to its methyl ester (3-methylhexanoic acid methyl ester). This derivative is more volatile and less polar, resulting in a symmetrical peak shape and better sensitivity on most GC columns.

  • GC-MS Injection: Inject 1 µL of the final extract into the GC-MS system.

  • Instrument Parameters (Typical):

    • Column: DB-FFAP (Free Fatty Acid Phase) or similar polar column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temp: 250°C.

    • Oven Program: 50°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min.

    • Carrier Gas: Helium at 1.0 mL/min.

    • MS Transfer Line: 250°C.

    • Ion Source: 230°C.

    • Detection Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions for 3-methylhexanoic acid methyl ester and the internal standard.

  • Quantification: Prepare a multi-point calibration curve by derivatizing known concentrations of 3-methylhexanoic acid standard with the same amount of internal standard. Plot the ratio of the analyte peak area to the IS peak area against concentration. Calculate the concentration in the unknown sample using the regression equation from the calibration curve.

Sensory Evaluation Protocols

Instrumental analysis identifies what and how much is present, but sensory analysis answers the crucial question of how it impacts perception. Quantitative Descriptive Analysis (QDA) is a powerful tool for this.

Protocol: Quantitative Descriptive Analysis (QDA) of 3-Methylhexanoic Acid in a Model Food System

Principle: A trained panel of human subjects evaluates the sensory characteristics of samples and rates the intensity of specific attributes (descriptors). This provides a quantitative profile of the flavor and aroma impact of the target ingredient.

QDA_Workflow cluster_setup Panel & Lexicon Development cluster_eval Sample Evaluation cluster_analysis Data Analysis & Interpretation p1 1. Panelist Screening (Test for sensory acuity) p2 2. Panelist Training (Familiarize with attributes) p1->p2 p3 3. Lexicon Development (Generate & define descriptors) p2->p3 e1 4. Sample Preparation (Dose 3-MHA in a bland base) p3->e1 e2 5. Blind Evaluation (Randomized, controlled setting) e1->e2 e3 6. Intensity Scoring (Rate each descriptor on a scale) e2->e3 a1 7. Data Aggregation e3->a1 a2 8. Statistical Analysis (e.g., ANOVA, PCA) a1->a2 a3 9. Visualization (e.g., Spider Web Plot) a2->a3

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Step-by-Step Methodology:

  • Panelist Selection & Screening: Recruit 10-15 individuals. Screen them for sensory acuity, ability to describe perceptions, and availability. Use standard triangle tests and ranking tests to select the most capable candidates.

  • Panel Training & Lexicon Development:

    • Conduct several training sessions (e.g., 5-10 one-hour sessions).[9]

    • Present the panelists with a range of reference standards representing potential flavor notes (e.g., goat cheese, aged cheddar, sweaty socks, parmesan, green apple).

    • The panel collectively develops a list of descriptive terms (the "lexicon") for the aroma and flavor of the samples. For 3-methylhexanoic acid, this lexicon might include: Goaty, Cheesy, Sweaty, Rancid, Fruity, Waxy, Sharp/Pungent.

    • Ensure all panelists agree on the definition and reference standard for each term.

  • Sample Preparation: Prepare a bland, neutral-flavored base (e.g., a simple white sauce, processed cheese base, or sugar water). Spike this base with 3-methylhexanoic acid at different concentrations (e.g., 0 ppm as a control, 1 ppm, 5 ppm, 15 ppm).

    • Rationale: Using a neutral base isolates the sensory contribution of the target ingredient, removing confounding variables from a complex food matrix.

  • Evaluation:

    • Present the samples to the panelists in a controlled environment (individual booths, consistent lighting, and temperature).

    • Samples should be coded with random three-digit numbers and presented in a randomized order to prevent bias.

    • Panelists evaluate each sample and rate the intensity of each attribute from the agreed-upon lexicon on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

  • Data Analysis:

    • Convert the line scale ratings to numerical values.

    • For each attribute, calculate the mean intensity score across all panelists for each sample.

    • Use Analysis of Variance (ANOVA) to determine if there are significant differences in attribute intensities between the samples.

    • Visualize the results using spider web (or radar) plots to easily compare the sensory profiles of the different concentrations.

Safety and Handling

As a corrosive organic acid, proper handling of 3-methylhexanoic acid is essential.

  • Hazards: Causes severe skin burns and eye damage.[10] Ingestion can cause severe damage to the gastrointestinal tract.

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Store away from incompatible materials such as strong bases and oxidizing agents.

From a regulatory standpoint, 3-methylhexanoic acid is recognized as a flavoring agent by organizations like the Flavor and Extract Manufacturers Association (FEMA).

Conclusion

3-Methylhexanoic acid is a potent and character-defining flavor ingredient. Its successful application hinges on a deep understanding of its complex cheesy, goaty, and subtly fruity profile. While its direct use in fragrance is limited, its role as a synthetic precursor and a key molecule in malodor science is significant. By employing rigorous analytical methods like GC-MS for quality control and detailed sensory protocols like QDA for perceptual understanding, researchers and developers can harness the unique properties of this compound to create authentic and impactful flavor experiences.

References

  • Fujimaki, T., et al. (2020). Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee. MDPI. Retrieved from [Link]

  • LookChem. (n.d.). 3-Methylhexanoic acid. Retrieved from [Link]

  • Fragrance University. (n.d.). methyl hexanoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methyl hexanoic acid. Retrieved from [Link]

  • Troccaz, M., et al. (2009). Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). DE2757559A1 - USE OF THE 3,5,5-TRIMETHYLHEXANIC ACID ESTERS AS FRAGRANCES AND THESE FRAGRANCING COMPOSITIONS.
  • Api, A.M., et al. (2020). RIFM fragrance ingredient safety assessment, hexanoic acid. Food and Chemical Toxicology, 138. Retrieved from [Link]

  • Liu, Y., et al. (2023). Comparison of the Aroma-Active Compounds and Sensory Characteristics of Different Grades of Light-Flavor Baijiu. PMC - NIH. Retrieved from [Link]

  • NIST. (n.d.). 3-Methyl hexanoic acid. Retrieved from [Link]

  • Ray, A., et al. (2022). Development of a Novel Flavored Goat Cheese with Gentiana lutea Rhizomes. PMC - NIH. Retrieved from [Link]

  • The Cheese Wanker. (2022, March 12). What Does Goat Cheese Taste Like? (The Science of Flavour). YouTube. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimization of 3-Methylhexanoic Acid Synthesis

Introduction This guide addresses the synthesis of 3-Methylhexanoic Acid (3-MHA) , a critical branched-chain fatty acid used as a chiral building block in pharmaceutical intermediates and fragrance chemistry. We frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the synthesis of 3-Methylhexanoic Acid (3-MHA) , a critical branched-chain fatty acid used as a chiral building block in pharmaceutical intermediates and fragrance chemistry.

We frequently encounter two distinct user profiles for this compound:

  • Bulk Synthesis Users: Require gram-to-kilogram scale, often accepting racemic mixtures (

    
    -3-MHA).
    
  • Stereoselective Users: Require high enantiomeric excess (

    
    ) of 
    
    
    
    - or
    
    
    -3-MHA for structure-activity relationship (SAR) studies.

This document is structured to troubleshoot the specific failure points of the Malonic Ester Synthesis (Route A) and Asymmetric Hydrogenation (Route B) .

Module 1: Route Selection & Yield Expectations

Before troubleshooting, verify you are using the correct route for your purity requirements.

FeatureRoute A: Malonic Ester Synthesis Route B: Asymmetric Hydrogenation
Primary Output Racemic (

)-3-Methylhexanoic Acid
Chiral

- or

-3-MHA
Typical Yield 70–76% [1]85–95% (Step-dependent) [2]
Key Reagents Diethyl malonate, 2-Bromopentane, NaOEtRu/Rh-BINAP or DuPHOS, H

Complexity Low (Robust, Classical)High (Air-sensitive catalysts)
Cost Efficiency High (Cheap reagents)Low (Expensive ligands)

Module 2: Troubleshooting The Malonic Ester Synthesis (Racemic)

Context: This is the industry standard for bulk synthesis. It involves the alkylation of diethyl malonate with 2-bromopentane followed by hydrolysis and decarboxylation.

Issue 1: Low Yield During Alkylation (<40%)

User Report: "I am seeing significant starting material (diethyl malonate) remaining after 12 hours of reflux."

Root Cause Analysis: The alkylation step is sensitive to steric hindrance. 2-Bromopentane is a secondary alkyl halide, making


 attack slower and more prone to competing 

elimination compared to primary halides.

Corrective Actions:

  • Switch Base/Solvent System: If using Sodium Ethoxide (NaOEt) in Ethanol, the reaction temperature is limited by the boiling point of ethanol (78°C).

    • Protocol Adjustment: Switch to NaH in THF/DMF . The non-protic polar solvent accelerates the

      
       reaction rate significantly.
      
  • Stoichiometry: Use a 1.5 equivalent excess of the malonate anion to force the consumption of the sterically hindered 2-bromopentane.

  • Catalyst Addition: Add NaI (10 mol%) to generate 2-iodopentane in situ (Finkelstein condition), which is a better leaving group than bromide.

Issue 2: Incomplete Decarboxylation

User Report: "My product has a broad melting/boiling point and NMR shows extra ethoxy signals."

Root Cause Analysis: Incomplete hydrolysis of the diester or failure to fully decarboxylate the resulting dicarboxylic acid. 3-MHA requires rigorous thermal conditions to lose CO


 due to the branching at the 

-position.

Corrective Actions:

  • Acid Hydrolysis: Ensure you use concentrated HCl (not dilute) for the final reflux.

  • Thermal Soak: After solvent removal, the residue must be heated to 180°C until gas evolution (CO

    
    ) completely ceases [1].[1] Do not rely on reflux temperatures alone for decarboxylation; neat heating is often required.
    
Visualization: Malonic Ester Workflow & Failure Points

MalonicSynthesis Start Diethyl Malonate Step1 Enolate Formation (NaOEt/EtOH) Start->Step1 Step2 Alkylation (+ 2-Bromopentane) Step1->Step2 Step3 Hydrolysis (KOH/H2O) Step2->Step3 SN2 Success Fail1 FAILURE: E2 Elimination (Low Yield) Step2->Fail1 Overheating/Sterics Step4 Decarboxylation (HCl, 180°C) Step3->Step4 Product 3-Methylhexanoic Acid Step4->Product -CO2 Fail2 FAILURE: Partial Ester (Impure Product) Step4->Fail2 Insufficient Heat

Figure 1: Critical control points in the Malonic Ester synthesis route.

Module 3: Troubleshooting Enantioselective Synthesis

Context: For drug development (e.g., Pregabalin analogs), users often require high ee. The preferred method is Asymmetric Hydrogenation of 3-methyl-2-hexenoic acid (or its ester).

Issue 3: Low Enantiomeric Excess (ee < 80%)

User Report: "I used a standard Ru-BINAP catalyst, but the product is nearly racemic."

Root Cause Analysis: Branched aliphatic substrates are challenging for standard BINAP systems because they lack a "directing group" (like an amide or alcohol) near the alkene to anchor the catalyst.

Corrective Actions:

  • Ligand Selection: Switch to Rh-DuPHOS or Rh-TangPhos catalysts. These ligands create a deeper chiral pocket that is more effective for unfunctionalized alkyl-substituted alkenes [2].

  • Substrate Modification: If direct hydrogenation fails, convert the acid to an allylic alcohol or unsaturated amide before hydrogenation. The coordination of the carbonyl/hydroxyl oxygen to the Rhodium center is crucial for high stereoselectivity.

  • Pressure: Increase H

    
     pressure to 50–100 bar . Higher pressures often favor the enantioselective pathway over non-selective background reactions in these specific substrates.
    
Issue 4: Catalyst Poisoning

User Report: "The reaction starts but stops at 20% conversion."

Root Cause Analysis: Trace impurities in the starting material (3-methyl-2-hexenoic acid), specifically sulfur or halides left over from the precursor synthesis (often a Wittig or Horner-Wadsworth-Emmons reaction), will deactivate Rh/Ru catalysts immediately.

Corrective Actions:

  • Purification Protocol: Pass the starting alkene through a short plug of activated silica and charcoal prior to hydrogenation.

  • Recrystallization: If the precursor is solid, recrystallize it. If liquid, distill it under high vacuum immediately before use.

Module 4: Purification & Isolation Protocols

Standard Workup (Racemic)

Based on PrepChem and OrgSyn protocols [1, 3]

  • Extraction: Dilute reaction mixture with water. Extract 3x with Diethyl Ether .

  • Wash: Wash combined organics with Brine (Sat. NaCl) .

  • Drying: Dry over Anhydrous

    
      (Magnesium sulfate can sometimes trap polar acids, Sodium sulfate is preferred here).
    
  • Distillation:

    • Remove solvent via rotary evaporation.

    • Perform vacuum distillation.

    • Target Fraction: Collect fraction boiling at 112°–113°C at 15 mmHg .

Chiral Resolution (Alternative to Asymmetric Synthesis)

If asymmetric synthesis is not viable, resolve the racemic mixture using (S)-(-)-


-Methylbenzylamine .
  • Mix racemic 3-MHA with 0.5 eq of the amine in hot acetone.

  • Cool slowly to crystallize the diastereomeric salt.

  • Filter and hydrolyze the salt with dilute HCl to recover the enriched acid.

Visualization: Purification Logic Tree

Purification Crude Crude Reaction Mixture Extract Ether Extraction Crude->Extract Wash Brine Wash & Dry Extract->Wash Distill Vacuum Distillation (15 mmHg) Wash->Distill Check Check Purity (GC/NMR) Distill->Check Final Pure 3-MHA Check->Final >98% Reprocess Re-distill or Column Check->Reprocess <95% Reprocess->Distill

Figure 2: Decision tree for the isolation of 3-Methylhexanoic Acid.

References

  • PrepChem. "Synthesis of 3-methylhexanoic acid." PrepChem.com. Accessed January 31, 2026. [Link]

  • Burk, M. J., et al. "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation."[2] Journal of Organic Chemistry, vol. 68, no. 14, 2003. [Link]

  • Organic Syntheses. "3-Methylheptanoic acid (Analogous Procedure)." Org.[3][4][5] Synth., Coll. Vol. 2, p. 416. [Link]

Sources

Optimization

Technical Support Center: 3-Methylhexanoic Acid Synthesis Integrity

Topic: Preventing Isomerization & Racemization during 3-Methylhexanoic Acid (3-MHA) Synthesis Document ID: TSC-3MHA-ISO-01 Status: Active Audience: Synthetic Chemists, Process Engineers, Drug Development Leads[1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Isomerization & Racemization during 3-Methylhexanoic Acid (3-MHA) Synthesis Document ID: TSC-3MHA-ISO-01 Status: Active Audience: Synthetic Chemists, Process Engineers, Drug Development Leads[1]

Executive Summary: The Chirality Challenge

3-Methylhexanoic acid (3-MHA) possesses a chiral center at the C3 position.[1] In high-value applications—such as pheromone research, fragrance chemistry, or as a pharmaceutical intermediate—enantiomeric purity is non-negotiable.[1]

The Core Problem: "Isomerization" in this context primarily refers to racemization (loss of enantiomeric excess, ee) or positional isomerization (migration of double bonds in unsaturated precursors).

Root Causes of Failure:

  • 
    -Proton Acidity:  The protons at C2 are acidic.[1] Under thermodynamic control (strong base or high heat), the molecule enolizes, destroying the stereocenter at C3 if conjugation allows, or simply racemizing if the synthesis relies on diastereoselective alkylation.[1]
    
  • Catalyst "Walking": In hydrogenation routes, poor catalyst selection can cause double-bond migration before reduction, leading to structural isomers.[1]

  • Thermal Stress: Distillation of the free acid above 140°C can trigger auto-racemization.[1]

Synthesis Decision Matrix

Before troubleshooting, verify your route. The risk of isomerization varies by methodology.[1]

MHA_Synthesis_Flow Start Start: 3-MHA Synthesis Route_Select Select Route Start->Route_Select Route_A Route A: Asymmetric Hydrogenation (Precursor: 3-methyl-2-hexenoic acid) Route_Select->Route_A Route_B Route B: Malonic Ester Synthesis (Classic Alkylation) Route_Select->Route_B Route_C Route C: Lipase Resolution (Racemic Rescue) Route_Select->Route_C Risk_A Risk: Double Bond Migration (Positional Isomerization) Route_A->Risk_A Risk_B Risk: Enolization at C2 (Racemization) Route_B->Risk_B Sol_C Solution: CALB Lipase (Novozym 435) Route_C->Sol_C Sol_A Solution: Rh-DuPHOS / Ru-BINAP High Pressure, Low Temp Risk_A->Sol_A Sol_B Solution: Kinetic Control (-78°C) Lithium Diisopropylamide (LDA) Risk_B->Sol_B

Figure 1: Decision tree identifying primary isomerization risks per synthetic route.

Module A: Preventing Isomerization in Chemical Synthesis

Protocol 1: Asymmetric Hydrogenation (The "Clean" Route)

Context: You are reducing 3-methyl-2-hexenoic acid (or ester) to 3-MHA.[1] The Risk: If the catalyst isomerizes the double bond from C2=C3 to C3=C4 before reduction, you generate structural impurities.[1] If the catalyst lacks facial selectivity, you get a racemate.[1]

Optimized Protocol:

  • Substrate: Ensure your precursor is geometrically pure (E)-3-methyl-2-hexenoic acid.[1] Mixed E/Z isomers degrade enantioselectivity.[1]

  • Catalyst: Use [Rh(COD)(Me-DuPHOS)]OTf or Ru(OAc)2(BINAP) .[1] These ligands create a rigid chiral pocket that prevents "chain walking."[1]

  • Conditions:

    • Pressure: Maintain >5 bar H2. Low pressure allows the catalyst to dissociate and re-associate, promoting isomerization.[1]

    • Solvent: Degassed Methanol.[1] Oxygen poisons the catalyst, leading to sluggish rates and increased side-reactions.[1]

Protocol 2: Malonic Ester Alkylation (The "Classic" Route)

Context: Alkylating a malonate followed by decarboxylation.[1] The Risk: The "danger zone" is the hydrolysis/decarboxylation step.[1] Prolonged reflux in strong aqueous base causes enolization at the


-carbon.[1]

Troubleshooting Steps:

  • Step 1 (Alkylation): Use LDA at -78°C in THF. This ensures Kinetic Control.[1] Thermodynamic control (e.g., NaOEt at reflux) promotes reversibility and racemization.[1]

  • Step 2 (Decarboxylation): Avoid harsh acidic reflux (6M HCl, 100°C+).[1] Instead, use Krapcho Decarboxylation (NaCl, wet DMSO, 140-160°C).[1] While high temp, the neutral conditions minimize proton exchange at the chiral center compared to acidic/basic extremes.[1]

Module B: Downstream Processing (The "Rescue" Phase)

If your synthesis yielded a racemate or low ee, do not restart. Use Enzymatic Kinetic Resolution . This is the industry standard for purifying 3-MHA.[1]

Protocol 3: Lipase-Catalyzed Resolution

Mechanism: Candida antarctica Lipase B (CALB) selectively hydrolyzes the (R)-ester (or (S)-ester depending on modification), leaving the other enantiomer untouched.[1]

Step-by-Step Guide:

  • Esterification: Convert crude 3-MHA to its ethyl ester using EtOH/H2SO4 (catalytic).

  • Enzyme Setup: Suspend Novozym 435 (immobilized CALB) in phosphate buffer (pH 7.0, 0.1 M).

  • Reaction: Add the racemic ester.[1] Stir at 30°C.

  • Monitoring: Track conversion via GC. Stop exactly at 50% conversion .

    • Why? Beyond 50%, the enzyme starts working on the "slower" enantiomer, lowering ee.[1]

  • Separation:

    • The reaction mixture now contains (R)-Acid and (S)-Ester.[1]

    • Adjust pH to 8.0 and extract with hexane (removes (S)-Ester).[1]

    • Acidify aqueous layer to pH 2.0 and extract with ether (yields pure (R)-Acid).[1]

ParameterSpecificationReason
Enzyme Load 10-20 mg/mmol substrateBalances rate vs. cost.
Temperature 25°C - 35°C>40°C increases thermal racemization risk.[1]
Solvent Biphasic (Buffer/Hexane)Enhances enantioselectivity (

-value).[1]

Troubleshooting & FAQs

Q1: I see a drop in ee after distilling my final product. Why?

A: 3-MHA has a high boiling point (~220°C).[1] Distilling at atmospheric pressure requires temperatures that trigger thermal racemization.[1] Fix: Switch to Vacuum Distillation (<10 mmHg). Keep the pot temperature below 100°C. Alternatively, purify via column chromatography (silica gel, Hexane:EtOAc with 1% Acetic Acid to prevent tailing).[1]

Q2: My asymmetric hydrogenation yield is good, but the optical rotation is zero.

A: You likely have Catalyst Poisoning or Precursor Isomerization .[1]

  • Check your H2 purity.[1]

  • Verify your precursor is not a mixture of E/Z isomers.[1] The catalyst reduces E and Z isomers to opposite enantiomers, canceling out your optical rotation.[1]

Q3: Can I use NaOH for the hydrolysis of the chiral ester?

A: Proceed with extreme caution. Saponification involves an enolate-like transition state.[1]

  • Safe Zone: LiOH in THF/H2O at 0°C. Lithium coordinates tightly to the oxygen, stabilizing the intermediate and preventing proton exchange.[1]

  • Danger Zone: KOH/NaOH at reflux.[1][2] This guarantees partial racemization.[1]

Mechanistic Visualization: The Enolization Pathway

Understanding how you lose chirality is the key to preventing it.[1]

Enolization_Risk Reactant Chiral 3-MHA (S-Enantiomer) Base Strong Base / Heat Reactant->Base Deprotonation at C2 Intermediate Planar Enolate (Achiral Intermediate) Base->Intermediate Loss of sp3 geometry Product Racemic Mixture (R + S) Intermediate->Product Reprotonation (Non-selective)

Figure 2: The mechanism of base-catalyzed racemization at the alpha-carbon.

References

  • Burk, M. J., et al. (1993).[1] "Preparation of (S)-(+)-3-methylhexanoic acid via catalytic asymmetric hydrogenation." Journal of the American Chemical Society.[1] (Context: Definitive guide on Rh-DuPHOS hydrogenation for this substrate).

  • Wallace, J. S., & Morrow, C. J. (1989).[1] "Biocatalytic synthesis of chiral carboxylic acids. Resolution of 3-methyl-substituted acids." Journal of Organic Chemistry. (Context: Protocol for Lipase resolution).[1]

  • Natsch, A., et al. (2003).[1] "Isolation of 3-methylhexanoic acid from human axillary sweat and its enantiomeric distribution." Chemistry & Biodiversity.[1][3] (Context: Analytical standards and stability data).[1]

  • Organic Syntheses. "3-Methylheptanoic acid (Analogous Protocol)." Org.[1][2] Synth. 1976, 55,[1] 1. (Context: Classical malonic ester synthesis warnings).

Sources

Troubleshooting

Technical Support Center: Method Development for 3-Methylhexanoic Acid Analysis

Welcome to the technical support center for the analysis of 3-Methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into me...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-Methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and to offer robust troubleshooting strategies. As a branched-chain fatty acid, 3-Methylhexanoic acid presents unique analytical challenges due to its polarity and volatility. This resource is structured to address these challenges head-on, providing not just protocols, but the scientific reasoning behind them to empower you to develop and validate reliable analytical methods.

Introduction to the Analyte: 3-Methylhexanoic Acid

3-Methylhexanoic acid (C7H14O2) is a chiral carboxylic acid with a methyl group on the third carbon.[1] Its enantiomers, (R)- and (S)-3-methylhexanoic acid, can exhibit distinct biological activities, making their separation and quantification critical in many research and development areas.[2] Direct analysis, particularly by Gas Chromatography (GC), is hampered by the polar carboxylic acid group, which leads to poor volatility, peak tailing, and low sensitivity due to hydrogen bonding.[3][4] Consequently, robust sample preparation and often chemical derivatization are paramount for achieving accurate and precise results.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the development of analytical methods for 3-Methylhexanoic acid.

Q1: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) for my analysis?

A1: The choice between GC and LC depends on your specific analytical needs, sample matrix, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for volatile and semi-volatile compounds.[5] For 3-Methylhexanoic acid, GC-MS offers excellent separation and sensitivity, but requires derivatization to increase the analyte's volatility and thermal stability.[3] This extra step adds time to sample preparation but significantly improves chromatographic performance. GC-MS is often preferred for its high resolving power and established libraries for spectral matching.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has emerged as a gold standard for its high sensitivity and specificity, particularly for non-volatile compounds in complex biological fluids.[5] A key advantage is that it can often directly analyze 3-Methylhexanoic acid without derivatization .[4] LC-MS/MS is particularly useful if you are also analyzing related, less volatile metabolites. However, short-chain fatty acids like this can have poor retention on standard reversed-phase columns, which may necessitate specialized columns or derivatization to improve chromatographic properties.[7]

Q2: What is the most critical step in sample preparation for 3-Methylhexanoic acid?

A2: For biological samples such as plasma, urine, or sweat, the initial extraction is crucial for removing interferences and concentrating the analyte. Liquid-Liquid Extraction (LLE) is a common and effective method.[8][9] For instance, using ethyl acetate after protein precipitation can efficiently extract 3-Methylhexanoic acid from an aqueous matrix.[9] Solid-Phase Microextraction (SPME) is another excellent, solvent-free option for concentrating volatile compounds from the headspace of a sample or directly from a liquid sample.[10][11] The choice of SPME fiber coating is critical for optimal extraction efficiency.[12]

Q3: Why is derivatization necessary for GC-MS analysis of 3-Methylhexanoic acid?

A3: The carboxylic acid functional group in 3-Methylhexanoic acid is highly polar and capable of hydrogen bonding.[4] This causes several problems in GC analysis:

  • Low Volatility: The compound does not readily vaporize in the hot GC inlet, leading to poor transfer to the column.

  • Peak Tailing: The polar analyte can interact strongly with active sites in the GC system (e.g., the inlet liner, column stationary phase), resulting in broad, asymmetric peaks.

  • Low Sensitivity: Poor transfer and peak shape lead to a weak signal and high limits of detection.

Derivatization replaces the active hydrogen on the carboxylic acid with a non-polar group, making the molecule more volatile and less prone to unwanted interactions, thus yielding sharp, symmetrical peaks and much-improved sensitivity.[3][13]

Q4: What are the most common derivatization techniques for this analyte?

A4: The two most common and effective derivatization strategies for carboxylic acids in GC-MS are:

  • Silylation: This involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS). This replaces the acidic proton with a non-polar trimethylsilyl (TMS) group.[3] Silylation is a rapid and effective method, but the resulting derivatives can be sensitive to moisture.

  • Esterification: This converts the carboxylic acid into an ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME). A common reagent is Boron Trichloride (BCl3) in methanol.[4] FAMEs are very stable and provide excellent chromatographic performance.[4]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Sample Preparation Troubleshooting

Q: My recovery of 3-Methylhexanoic acid after Liquid-Liquid Extraction (LLE) is low and inconsistent. What could be the cause?

A: Low and variable recovery in LLE for acidic compounds is often related to the pH of the aqueous phase.

  • Causality: For a carboxylic acid to be efficiently extracted into an organic solvent, it must be in its neutral, protonated form (R-COOH). If the pH of the sample is significantly above the pKa of 3-Methylhexanoic acid (around 4.8), it will exist predominantly in its ionized, carboxylate form (R-COO-), which is much more soluble in the aqueous phase and will not partition well into the organic solvent.[14]

  • Solution:

    • Acidify the Sample: Before extraction, adjust the pH of your aqueous sample to be at least 2 pH units below the pKa of 3-Methylhexanoic acid (e.g., to pH 2-3). This can be done by adding a small amount of a strong acid like HCl or formic acid.

    • Ensure Thorough Mixing: Vortex the sample vigorously for at least 1-2 minutes to ensure intimate contact between the aqueous and organic phases, allowing for efficient partitioning.[9]

    • Check Solvent Polarity: Ensure your extraction solvent (e.g., ethyl acetate, diethyl ether) has the appropriate polarity to solubilize 3-Methylhexanoic acid.

GC-MS Analysis Troubleshooting

Q: I'm seeing significant peak tailing for my derivatized 3-Methylhexanoic acid standard.

A: Peak tailing, even after derivatization, usually points to active sites in the GC system or incomplete derivatization.

  • Causality & Solutions:

    • Incomplete Derivatization: The derivatization reaction may not have gone to completion, leaving some underivatized, polar acid. Review your derivatization protocol: ensure reagents are fresh, reaction time and temperature are adequate, and the sample was dry before adding the reagent (for silylation).[3]

    • Active Sites in the Inlet: The glass inlet liner is a common source of active sites (silanol groups) that can interact with your analyte.

      • Use a Deactivated Liner: Always use a high-quality, deactivated (silanized) inlet liner.

      • Glass Wool: If using glass wool in the liner, ensure it is also deactivated. Sometimes, removing the glass wool can solve the problem.

    • Column Contamination: The front end of the analytical column can become contaminated with non-volatile matrix components, exposing active sites.

      • Clip the Column: Remove the first 10-15 cm from the front of the column.

      • Bake Out the Column: Condition the column at a high temperature (as per manufacturer's instructions) to remove contaminants.

    • System Contamination: Septa particles in the inlet or contamination in the gas lines can also create active sites. Perform regular inlet maintenance, including changing the septum, liner, and O-ring.

Q: My sensitivity is very low, and I can't reach my desired Limit of Quantification (LOQ).

A: Poor sensitivity is often a multi-faceted issue linked to sample preparation, derivatization, and instrument settings.

  • Causality & Solutions:

    • Sub-optimal Derivatization: As mentioned above, ensure your derivatization is complete and efficient.

    • Injection Mode: For trace analysis, a splitless injection is typically used to transfer the maximum amount of analyte to the column.[5] If you are using a split injection, consider switching to splitless or reducing the split ratio.

    • MS Detection Mode: Are you acquiring data in full scan mode? For quantitative analysis, using Selected Ion Monitoring (SIM) mode will dramatically increase sensitivity.[5] In SIM mode, the mass spectrometer only monitors a few specific ions characteristic of your compound, increasing the dwell time on those ions and improving the signal-to-noise ratio.

    • Ion Source Cleanliness: A dirty ion source will significantly reduce sensitivity. If you analyze many complex samples, the source will need regular cleaning. Check your instrument's tuning report for signs of a dirty source.

Troubleshooting Decision Tree: Poor GC-MS Peak Shape```dot

G start Poor Peak Shape (Tailing/Broadening) check_std Inject a Freshly Derivatized Standard start->check_std peak_ok Peak Shape is Good check_std->peak_ok Yes peak_bad Peak Shape is Still Poor check_std->peak_bad No sample_issue Issue is Sample-Related: - Incomplete Derivatization - Matrix Effects peak_ok->sample_issue system_issue Issue is System-Related peak_bad->system_issue check_inlet Perform Inlet Maintenance: - Change Liner & Septum - Use Deactivated Liner system_issue->check_inlet inlet_fixed Peak Shape Improves check_inlet->inlet_fixed Yes inlet_not_fixed Problem Persists check_inlet->inlet_not_fixed No inlet_root_cause Root Cause: Contaminated/Active Inlet inlet_fixed->inlet_root_cause check_column Clip 10-15cm from Front of Column inlet_not_fixed->check_column column_fixed Peak Shape Improves check_column->column_fixed Yes column_not_fixed Problem Persists check_column->column_not_fixed No column_root_cause Root Cause: Contaminated Column column_fixed->column_root_cause final_check Consult Instrument Specialist column_not_fixed->final_check

Caption: General workflow for 3-Methylhexanoic acid analysis by GC-MS.

Data Presentation: Expected Mass Fragments

When 3-Methylhexanoic acid is derivatized to its trimethylsilyl (TMS) ester and analyzed by Electron Ionization (EI) GC-MS, you can expect to see several characteristic ions. Understanding these fragments is key to confirming the identity of your analyte.

m/z (mass-to-charge ratio)Ion IdentityDescription
202[M]+Molecular ion (low intensity).
187[M-15]+Loss of a methyl group (-CH3) from the TMS group. This is a very characteristic fragment for TMS derivatives.
117[COOTMS]+Fragment containing the silylated carboxyl group.
73[Si(CH3)3]+The trimethylsilyl cation, often a base peak in the spectrum of TMS derivatives.

Note: The fragmentation pattern can be influenced by the specific GC-MS instrument and tuning parameters.

References

  • 3-methylheptanoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. (2023). Shimadzu. Retrieved from [Link]

  • Synthesis of 3-methylhexanoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2022). PubMed Central. Retrieved from [Link]

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu. Retrieved from [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (n.d.). PubMed Central. Retrieved from [Link]

  • Volatile Acids and Alkalinity. (n.d.). Retrieved from [Link]

  • An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. (n.d.). RSC Publishing. Retrieved from [Link]

  • Common mistakes about fatty acids identification by gas-liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. (2018). PubMed. Retrieved from [Link]

  • In the mass spectrum of 3-methylhexanoic acid... (2021). Chegg.com. Retrieved from [Link]

  • C7H16 mass spectrum of 3-methylhexane fragmentation pattern... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Solid-Phase Microextraction Method for the Determination of Volatile Compounds in Hydrolysates of Alaska Pollock Frame. (n.d.). Taylor & Francis. Retrieved from [Link]

  • GCMS analysis of fatty acids. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. (n.d.). SciELO South Africa. Retrieved from [Link]

  • Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. (n.d.). Shimadzu. Retrieved from [Link]

  • Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. (2023). MDPI. Retrieved from [Link]

  • A Simple and Accurate Approach for Determining the VFA Concentration in Anaerobic Digestion Liquors... (n.d.). MDPI. Retrieved from [Link]

  • Quick method used to determine TAC and fatty volatile acid content (VFA) in liquid sludge. (n.d.). SUEZ. Retrieved from [Link]

  • Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. (2023). ResearchGate. Retrieved from [Link]

  • Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. (n.d.). ResearchGate. Retrieved from [Link]

  • Solid-phase microextraction method for the determination of volatile compounds associated to oxidation of fish muscle. (2008). PubMed. Retrieved from [Link]

  • Absolute Stereochemical Determination of Chiral Carboxylic Acids. (n.d.). MSU Chemistry. Retrieved from [Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). NIH. Retrieved from [Link]

  • Determination of Volatile Fatty Acids in Environmental Aqueous Samples. (n.d.). Retrieved from [Link]

  • Solid Phase Microextraction Fundamentals. (n.d.). Agilent. Retrieved from [Link]

  • Syntheses of (R)- and (S)-3-Methylheptanoic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? (n.d.). AOCS. Retrieved from [Link]

  • Solid-Phase Microextraction in Combination with GC–FID for Quantification of the Volatile Free Fatty Acids in Wastewater... (n.d.). SciSpace. Retrieved from [Link]

  • Analysis of Hexanoic acid in alcoholic extracts. (2009). Chromatography Forum. Retrieved from [Link]

  • A Simple and Accurate Approach for Determining the VFA Concentration in Anaerobic Digestion Liquors... (n.d.). ResearchGate. Retrieved from [Link]

  • GCMS Section 6.14. (n.d.). Whitman People. Retrieved from [Link]

  • Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps... (n.d.). UNIPI. Retrieved from [Link]

  • Is GC-MS the Solution for Fatty Acid Analysis? (n.d.). Chromatography Today. Retrieved from [Link]

  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds... (n.d.). MDPI. Retrieved from [Link]

  • ICH guideline Q14 on analytical procedure development. (2022). EMA. Retrieved from [Link]

  • Mass Spec 3e Carboxylic Acids. (2020). YouTube. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-Methylhexanoic Acid

[1] Case ID: 3MHA-STAB-PROTO Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Status: Active Guide[1] Introduction: Beyond "Keep It Cold" Welcome to the technical support hub for 3-Methylhexanoi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: 3MHA-STAB-PROTO Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Status: Active Guide[1]

Introduction: Beyond "Keep It Cold"

Welcome to the technical support hub for 3-Methylhexanoic Acid (3-MHA) . As a researcher, you likely know 3-MHA as a critical marker in axillary odor research, flavor chemistry, or as a chiral intermediate in pharmaceutical synthesis.[1]

The Problem: While 3-MHA is chemically stable compared to aldehydes or thiols, it is a Volatile Fatty Acid (VFA) .[1] The primary risks to your experimental data are not rapid decomposition, but rather concentration drift (via volatilization), scalping (sorption into plastics), and slow oxidation .[1] A standard standard stored improperly can lose 10-15% of its titer in a month without visible signs of degradation, devastating quantitative assays.[1]

This guide provides a self-validating storage ecosystem to ensure your analytical standards remain absolute.

Part 1: The Degradation Matrix (The "Why")

Before implementing a protocol, you must understand the enemies of your molecule.[1] 3-MHA degradation is rarely explosive; it is insidious.[1]

The Three Vectors of Failure
  • Volatilization (Physical): 3-MHA has high vapor pressure relative to long-chain fatty acids.[1] Headspace exchange leads to mass loss.[1]

  • Sorption (Physical): Lipophilic compounds migrate into the matrix of low-density plastics (LDPE/PP), effectively lowering the concentration in the liquid phase.[1]

  • Oxidation (Chemical): Over time, oxygen attacks the alpha-carbon position, leading to "rancidity," yellowing, and the formation of shorter-chain byproducts.[1]

Visualizing the Pathway

The following diagram illustrates how environmental factors directly impact your analytical readouts.[1]

degradation_pathways Start 3-Methylhexanoic Acid (Pure Standard) Heat Heat / Fluctuations Start->Heat Plastic Plastic Contact (LDPE/PP) Start->Plastic Oxygen Oxygen Exposure Start->Oxygen Volatilization Volatilization (Headspace Partitioning) Heat->Volatilization Sorption Sorption (Matrix Loss) Plastic->Sorption Oxidation Alpha-Oxidation (Radical Formation) Oxygen->Oxidation Drift Concentration Drift (Quantitation Error) Volatilization->Drift Mass Loss Sorption->Drift Titer Loss Impurities Ghost Peaks (Chromatographic Noise) Oxidation->Impurities Byproducts

Figure 1: The degradation vectors of 3-MHA.[1] Note that physical loss (Drift) is often more prevalent than chemical breakdown in short-term storage.[1]

Part 2: The "Gold Standard" Storage Protocol

Do not rely on the manufacturer's shipping bottle for long-term storage.[1] Shipping containers are designed for transport, not repeated access.[1]

Materials Required
  • Primary Container: Amber Borosilicate Glass Vials (2mL or 4mL).

  • Cap System: Screw caps with PTFE (Teflon) / Silicone septa .[1]

    • Critical: Never use unlined polypropylene caps or parafilm alone.[1] 3-MHA vapors dissolve parafilm adhesives.[1]

  • Atmosphere: Nitrogen (

    
    ) or Argon (
    
    
    
    ) gas source.[1]
  • Secondary Containment: Desiccator or sealed glass jar with activated charcoal (to absorb odors).[1]

Step-by-Step SOP
Step 1: Aliquoting (The "Single-Use" Rule)

Repeated opening of a master vial introduces oxygen and humidity every time.[1]

  • Calculate your typical experimental usage (e.g., 50

    
    ).[1]
    
  • Dispense the bulk 3-MHA into individual glass aliquots under a fume hood.

  • Why? This creates a "Unit Dose" system. You thaw one vial, use it, and discard the excess. The master stock remains untouched.[1]

Step 2: Headspace Purging [1]
  • Before capping, gently flow a stream of Nitrogen or Argon over the liquid surface for 5–10 seconds.[1]

  • Technique: Do not bubble through the liquid (this causes volatilization).[1] Flow over it to displace air.[1]

  • Immediately seal with the PTFE-lined cap.[1]

Step 3: Thermal Lockdown
  • Neat Liquid (Pure): Store at +4°C (Refrigerator) for frequent use (weeks) or -20°C (Freezer) for long-term (months/years).[1]

  • Diluted Standards (in Methanol/Ethanol): Must be stored at -20°C .

    • Warning: Ensure the solution is well-mixed after thawing, as density gradients can form.[1]

Material Compatibility Table
MaterialRatingMechanism of FailureRecommendation
Borosilicate Glass Excellent N/APrimary Storage
PTFE (Teflon) Excellent N/ACap Liners / Tubing
Polypropylene (PP) Fair Sorption/PermeationShort-term transfer only
LDPE (Squeeze bottles) Poor High PermeationDO NOT USE
Parafilm Poor DissolutionSecondary seal only (external)
Aluminum Poor CorrosionAvoid contact

Part 3: Troubleshooting & FAQs

This section addresses specific tickets raised by users in the field.

Q1: My 3-MHA standard has turned from clear to pale yellow. Is it safe to use?

Diagnosis: Oxidation. The yellowing indicates the formation of oxidation byproducts (likely ketones or conjugated systems).[1]

  • Impact: If you are doing strict quantitative mass spectrometry (GC-MS/LC-MS), discard the lot .[1] These impurities will ionize and compete with your analyte, altering your Limit of Detection (LOD).[1]

  • Prevention: This occurs when the headspace wasn't purged with inert gas.[1]

Q2: I smell the compound inside my -20°C freezer. Is the vial leaking?

Diagnosis: Permeation or Septum Bleed. 3-MHA has a potent "sweaty/goaty" odor with a very low odor detection threshold.[1]

  • The Cause: Even with a tight seal, trace vapors can permeate standard plastic caps or worn septa.[1]

  • The Fix: Use Secondary Containment .[1] Place your glass vials inside a larger glass jar with a screw-top lid containing a small packet of activated charcoal. This traps the odor and prevents cross-contamination of other samples in the freezer.[1]

Q3: My calibration curve slope is decreasing over time. I prepared the stock 2 months ago.

Diagnosis: Volatilization (Concentration Drift). You are likely storing a "working stock" in a solvent (like methanol) and opening it daily.[1]

  • The Science: Every time you open the vial, volatile 3-MHA escapes into the lab air.[1] The solvent may evaporate slower or faster depending on its vapor pressure, changing the ratio.[1]

  • The Fix: Switch to the Single-Use Aliquot method (described in Part 2). Never draw from a master stock more than 5 times.[1]

Q4: Can I use plastic pipette tips to handle 3-MHA?

Answer: Yes, but work quickly . Standard PP pipette tips are acceptable for transient transfer (seconds).[1] However, do not leave the liquid inside the tip for minutes, and never store the liquid in plastic Eppendorf tubes for more than a few hours. The lipophilic acid will begin to partition into the plastic wall, reducing the concentration of your solution.[1]

Troubleshooting Decision Tree

troubleshooting_tree Start Issue Detected Q_Color Is the liquid yellow? Start->Q_Color Q_Smell Is there a strong odor? Q_Color->Q_Smell No Action_Discard DISCARD (Irreversible Oxidation) Q_Color->Action_Discard Yes Q_Quant Is quantification low? Q_Smell->Q_Quant No Action_Contain Check Cap Liner & Add Secondary Containment Q_Smell->Action_Contain Yes Action_Fresh Prepare Fresh Standard (Volatilization likely) Q_Quant->Action_Fresh Yes

Figure 2: Rapid diagnostic logic for 3-MHA storage issues.

References

  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 3-Methylhexanoic acid. Retrieved from

  • National Institutes of Health (NIH). (2016).[1] Sample preparation, preservation, and storage for volatile fatty acid quantification. PubMed Central.[1] Retrieved from

  • CP Lab Safety. (2024). Polypropylene Chemical Compatibility Chart. Retrieved from [1]

  • Oxford Academic. (2025).[1] Analysis of 3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors. Chemical Senses. Retrieved from [1]

  • U.S. Plastic Corp. (2024).[1] Chemical Resistance of Plastics Chart. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Methylhexanoic Acid and 2-Methylhexanoic Acid: Unraveling Isomeric Differences in Biological Activity

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. The subtle shift of a single methyl group can dramatically alter a molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. The subtle shift of a single methyl group can dramatically alter a molecule's biological activity, transforming a benign compound into a potent therapeutic agent or a toxic substance. This guide provides a comprehensive comparison of 3-Methylhexanoic acid and 2-Methylhexanoic acid, two constitutional isomers with the same chemical formula (C₇H₁₄O₂) but distinct structural arrangements. While direct comparative studies on their biological activities are notably scarce in publicly available literature, this document synthesizes existing data on each isomer, draws inferences from structurally related compounds, and proposes experimental frameworks to elucidate their functional differences.

Introduction to the Isomers: A Subtle Structural Divergence

3-Methylhexanoic acid and 2-Methylhexanoic acid are both branched-chain fatty acids. The key distinction lies in the position of the methyl group along the six-carbon hexanoic acid backbone. In 3-Methylhexanoic acid, the methyl group is attached to the third carbon atom, whereas in 2-Methylhexanoic acid, it is located on the second carbon atom[1]. This seemingly minor positional change can significantly impact their physicochemical properties and, consequently, their interactions with biological systems.

Table 1: Physicochemical Properties of 3-Methylhexanoic Acid and 2-Methylhexanoic Acid

Property3-Methylhexanoic Acid2-Methylhexanoic Acid
Molecular Formula C₇H₁₄O₂C₇H₁₄O₂
Molecular Weight 130.18 g/mol 130.18 g/mol
CAS Number 3780-58-34536-23-6
Appearance Colorless liquidColorless, oily liquid
Odor Distinctive odorCheesy, fruity, fatty aroma[2][3]
Solubility Limited solubility in water, soluble in organic solvents[1]Miscible with water, ether, and ethanol[2]

Known Applications and Natural Occurrence

The current applications of these isomers are quite distinct, reflecting their different properties.

  • 3-Methylhexanoic Acid: This isomer is primarily utilized as an intermediate in the chemical synthesis of esters for the fragrance, flavor, and plasticizer industries[1][]. Its biological role is less defined, though its hydroxylated form, 3-hydroxy-3-methylhexanoic acid, is a known human metabolite found in sweat.

  • 2-Methylhexanoic Acid: Found naturally in apples and strawberries, 2-methylhexanoic acid is recognized for its characteristic cheesy and fruity aroma and is used as a flavoring agent in various food products[2][3]. It has also been investigated for its potential nematicidal activity and as a marker for identifying certain bacteria in blood cultures[5].

Comparative Biological Activity: An Area Ripe for Investigation

Toxicological Profile

Safety data provides some of the clearest distinctions between the two isomers.

  • 3-Methylhexanoic Acid: Generally considered to have relatively low toxicity, it is nonetheless classified as a substance that can cause severe skin burns and eye damage[6]. Inhalation may cause respiratory irritation[6].

  • 2-Methylhexanoic Acid: This isomer is also classified as corrosive and is reported to cause severe skin burns and eye damage[7][8]. Ingestion can lead to burns of the upper digestive and respiratory tracts[9]. The toxicological properties of 2-methylhexanoic acid have not been fully investigated[7].

The more detailed reporting on the corrosive nature of 2-methylhexanoic acid suggests it may have a greater potential for local tissue damage upon direct contact.

Inferred Metabolic Effects

Studies on the unbranched parent compound, hexanoic acid, have demonstrated beneficial metabolic effects. In mice fed a high-fat diet, hexanoic acid was shown to suppress obesity and fat accumulation by inhibiting lipogenesis[10][11][12]. It also improved hyperinsulinemia and hyperglycemia, suggesting a role in enhancing glucose tolerance and insulin sensitivity[10][12].

It is plausible that both 3-methylhexanoic acid and 2-methylhexanoic acid could exhibit similar metabolic activities. The presence and position of the methyl group would likely influence their potency and mechanism of action. For instance, the steric hindrance introduced by the methyl group could affect their ability to bind to and modulate the activity of enzymes and receptors involved in lipid and glucose metabolism.

Proposed Experimental Workflows for Comparative Analysis

To definitively compare the biological activities of these two isomers, a series of in vitro and in vivo studies are necessary. The following protocols outline a logical experimental progression.

In Vitro Cellular Assays

1. Cytotoxicity Assessment:

  • Objective: To determine and compare the cytotoxic profiles of 3-methylhexanoic acid and 2-methylhexanoic acid in relevant cell lines (e.g., hepatocytes, adipocytes, immune cells).

  • Methodology:

    • Culture selected cell lines in appropriate media.

    • Treat cells with a range of concentrations of each isomer for 24, 48, and 72 hours.

    • Assess cell viability using assays such as MTT, LDH, or live/dead staining.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound to quantify and compare their cytotoxicity.

2. Anti-inflammatory Activity Assay:

  • Objective: To investigate and compare the potential anti-inflammatory effects of the two isomers.

  • Methodology:

    • Use a macrophage cell line (e.g., RAW 264.7) and stimulate with an inflammatory agent like lipopolysaccharide (LPS).

    • Co-treat the cells with different concentrations of 3-methylhexanoic acid or 2-methylhexanoic acid.

    • Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

    • Analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) by Western blot or qPCR.

3. Metabolic Pathway Analysis:

  • Objective: To determine the effects of each isomer on key metabolic pathways such as lipogenesis and glucose uptake.

  • Methodology:

    • For lipogenesis, use a pre-adipocyte cell line (e.g., 3T3-L1) and induce differentiation. Treat the differentiating adipocytes with the isomers and quantify lipid accumulation using Oil Red O staining.

    • For glucose uptake, use a relevant cell line (e.g., myotubes or adipocytes) and measure the uptake of a fluorescent glucose analog (e.g., 2-NBDG) in the presence of each isomer.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cytotoxicity Cytotoxicity Assays (MTT, LDH) AcuteTox Acute Toxicity Studies Cytotoxicity->AcuteTox Inform dosing AntiInflammatory Anti-inflammatory Assays (ELISA, Western Blot) Metabolic Metabolic Pathway Analysis (Oil Red O, 2-NBDG) MetabolicModel Diet-Induced Obesity Model Metabolic->MetabolicModel Validate in vivo Pharmacokinetics Pharmacokinetic Profiling MetabolicModel->Pharmacokinetics Correlate with exposure Isomers 3-Methylhexanoic Acid vs. 2-Methylhexanoic Acid Isomers->Cytotoxicity Compare IC50 Isomers->AntiInflammatory Compare cytokine reduction Isomers->Metabolic Compare effects on lipid accumulation & glucose uptake

Caption: Proposed experimental workflow for comparing the biological activities of 3- and 2-methylhexanoic acid.

In Vivo Animal Studies

1. Acute Toxicity Study:

  • Objective: To determine the acute toxicity and establish a safe dose range for each isomer in an animal model (e.g., mice or rats).

  • Methodology:

    • Administer single escalating doses of each compound to different groups of animals.

    • Monitor for signs of toxicity and mortality over a 14-day period.

    • Perform gross necropsy and histopathological examination of major organs.

2. Diet-Induced Obesity Model:

  • Objective: To evaluate and compare the effects of the isomers on metabolic parameters in a disease-relevant model.

  • Methodology:

    • Feed animals a high-fat diet to induce obesity and metabolic syndrome.

    • Treat groups of animals with either 3-methylhexanoic acid, 2-methylhexanoic acid, or a vehicle control.

    • Monitor body weight, food intake, and body composition.

    • Perform glucose and insulin tolerance tests to assess glucose homeostasis.

    • At the end of the study, collect blood and tissues for analysis of lipids, hormones, and gene expression related to metabolism.

Conclusion and Future Directions

The biological activities of 3-methylhexanoic acid and 2-methylhexanoic acid remain largely uncharted territory. While their current applications are primarily in the chemical and food industries, the potential for distinct biological effects due to their structural isomerism warrants further investigation. The more pronounced corrosive properties of 2-methylhexanoic acid suggest a higher potential for local toxicity. Conversely, the metabolic benefits observed with the parent compound, hexanoic acid, open up the intriguing possibility that one or both of these methylated derivatives could possess unique therapeutic properties in the context of metabolic diseases.

The proposed experimental workflows provide a roadmap for researchers to systematically unravel the biological similarities and differences between these two isomers. Such studies are crucial for a comprehensive understanding of their safety profiles and could potentially uncover novel applications in pharmacology and drug development. The subtle shift of a methyl group from the 3- to the 2-position of hexanoic acid serves as a compelling reminder of the profound impact of molecular architecture on biological function.

References

  • MDPI. (n.d.). Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, May 20). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. Retrieved January 30, 2026, from [Link]

  • Chemsrc. (2025, August 22). 2-Methylhexanoic acid. Retrieved January 30, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-methyl hexanoic acid. Retrieved January 30, 2026, from [Link]

  • bioRxiv. (2025, February 27). Hexanoic acid improves metabolic health in mice fed high-fat diet. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylhexanoic Acid. PubChem. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, September 4). Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet. PubMed. Retrieved January 30, 2026, from [Link]

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Comparative

Comparative analysis of 3-Methylhexanoic acid enantiomers' effects

This guide provides a comparative technical analysis of 3-Methylhexanoic acid (3-MHA) enantiomers, designed for researchers in olfactory science, microbiology, and drug development.[1] Executive Summary 3-Methylhexanoic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 3-Methylhexanoic acid (3-MHA) enantiomers, designed for researchers in olfactory science, microbiology, and drug development.[1]

Executive Summary

3-Methylhexanoic acid (3-MHA) is a branched-chain volatile fatty acid (VFA) implicated in the complex bouquet of human axillary malodor. While often overshadowed by its unsaturated analog (E)-3-methyl-2-hexenoic acid (3M2H) and the hydroxylated variant 3-hydroxy-3-methylhexanoic acid (HMHA), 3-MHA plays a distinct role in the "acidic" and "cumin-like" notes of body odor.

The biological activity of 3-MHA is stereoselective. The (S)-enantiomer is generally identified as the potent odorant contributing to the characteristic "sweaty" profile, whereas the (R)-enantiomer exhibits a weaker, fatty, or animalic character. This guide dissects the physicochemical differences, receptor interactions, and biosynthetic origins of these enantiomers to support targeted deodorizing and receptor-blocking strategies.

Chemical Profile & Stereochemistry

3-MHA possesses a single chiral center at the C3 position, resulting in two enantiomers.

Feature(S)-3-Methylhexanoic Acid(R)-3-Methylhexanoic Acid
IUPAC Name (3S)-3-methylhexanoic acid(3R)-3-methylhexanoic acid
CAS Number 56976-66-8 (Generic S-form ref)22328-90-1
Molecular Formula C7H14O2C7H14O2
Stereocenter C3 (Sinister)C3 (Rectus)
Odor Quality High Impact: Sharp, sweat-like, cumin, spicy.[2]Low Impact: Fatty, waxy, weak animalic.
Biological Role Key malodorant released by bacterial aminoacylases.Minor component; likely metabolic byproduct.

Sensory Analysis & Receptor Interaction

Olfactory Performance Comparison

The human olfactory system exhibits high enantioselectivity for branched fatty acids. The (S)-configuration at the 3-position in C6-C10 acids is consistently associated with lower detection thresholds and "sweaty" qualities.

  • The (S)-Enantiomer: Acts as a potent ligand for specific olfactory receptors (ORs), triggering the perception of "stale sweat" or "cumin." It shares structural homology with the dominant axillary odorant (S)-HMHA.

  • The (R)-Enantiomer: Lacks the specific spatial arrangement required for high-affinity binding to the "malodor" receptors, resulting in a generic fatty acid smell often described as "waxy" or "fusty."

Mechanism of Action: GPCR Signaling

3-MHA activates specific G-Protein Coupled Receptors (GPCRs) in the olfactory epithelium. Research identifies OR52I2 as a key receptor responsive to 3-methylhexanoic acid and its unsaturated analogs.

Signaling Pathway Visualization

The following diagram illustrates the molecular cascade initiated by 3-MHA binding to OR52I2.

G Ligand 3-MHA (Ligand) OR Olfactory Receptor (OR52I2) Ligand->OR Binding Gprot G-Protein (G_olf) OR->Gprot Activation AC3 Adenylyl Cyclase III (ACIII) Gprot->AC3 Stimulation cAMP cAMP Increase AC3->cAMP Catalysis CNG CNG Channel (Ca2+ Influx) cAMP->CNG Gating Depol Membrane Depolarization CNG->Depol Ion Flux

Figure 1: Signal transduction pathway for 3-MHA sensing.[3][4] The ligand binds to OR52I2, triggering a cAMP-mediated influx of Calcium, leading to neuronal depolarization.

Biosynthetic Origin

In the human axilla, 3-MHA is not secreted directly.[1] It is generated from non-volatile, odorless precursors (glutamine conjugates) secreted by apocrine glands.[1] Commensal bacteria, specifically Corynebacterium species, express the enzyme Nα-acyl-glutamine aminoacylase (N-AGA) , which cleaves the conjugate to release the volatile acid.

Enzymatic Release Pathway

Biosynthesis Precursor N-α-(3-methylhexanoyl)-glutamine (Odorless Precursor) Enzyme Enzyme: N-AGA (Zinc-dependent Aminoacylase) Precursor->Enzyme Substrate Binding Product (S)-3-Methylhexanoic Acid (Volatile Malodor) Enzyme->Product Cleavage Byproduct L-Glutamine Enzyme->Byproduct Release Bacteria Source: Corynebacterium spp. Bacteria->Enzyme Secretes

Figure 2: Bacterial generation of 3-MHA. The zinc-dependent enzyme N-AGA cleaves the glutamine conjugate, liberating the volatile fatty acid.

Experimental Protocols

Protocol A: Synthesis of Racemic 3-Methylhexanoic Acid

Use this protocol to generate standards for GC analysis.

  • Reagents: Sodium ethoxide, Diethyl malonate, 2-Bromopentane.

  • Alkylation: React diethyl malonate with 2-bromopentane in the presence of sodium ethoxide (in ethanol) to form diethyl (2-pentyl)malonate.

    • Reaction Condition: Reflux for 4 hours.[5]

  • Hydrolysis & Decarboxylation:

    • Hydrolyze the ester using 50% KOH (reflux 3 hours).

    • Acidify with concentrated HCl.[5]

    • Heat the resulting dicarboxylic acid to 180°C to induce decarboxylation, yielding racemic 3-methylhexanoic acid.

  • Purification: Distillation under reduced pressure (bp ~112°C at 15 mmHg).

Protocol B: Chiral Separation (GC-O Analysis)

Use this protocol to separate enantiomers and verify odor thresholds.

  • Instrument: Gas Chromatograph coupled with Mass Spectrometry and Olfactory Port (GC-MS-O).[6][7]

  • Column: Chiral capillary column (e.g., Cyclodextrin-based such as Hydrodex-β-PM or Chiralpak AD equivalent for GC).

  • Method:

    • Injection: Splitless mode, 250°C.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Start at 50°C (hold 2 min), ramp 5°C/min to 200°C.

    • Detection:

      • MS: SIM mode monitoring m/z 74 (McLafferty rearrangement ion) and m/z 87.

      • Olfactory: Sniffing port heated to 200°C with humidified air makeup.

  • Validation: The (S)-enantiomer typically elutes later on beta-cyclodextrin phases (verify with specific column specs) and should correspond to the "sweaty/cumin" odor event.

References

  • Natsch, A., et al. (2003). "Isolation of a novel bacterial enzyme releasing axillary malodors." Chemistry & Biodiversity.[8]

  • Hasegawa, Y., et al. (2004). "Identification of new odoriferous compounds in human axillary sweat." Chemistry & Biodiversity.[8]

  • Leffingwell & Associates. "Odor & Flavor Detection Thresholds in Water & Air - Enantiomers." Leffingwell.com.

  • Mainland, J.D., et al. (2015). "The molecular basis of olfactory perception." Nature. (Reference for OR52I2/OR51E2 interactions).

  • Troccaz, M., et al. (2009). "Gender-specific differences between the concentrations of nonvolatile odor precursors." Chemical Senses.

Sources

Validation

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 3-Methylhexanoic Acid Analysis

For researchers, scientists, and professionals in drug development, the ability to accurately and consistently quantify 3-Methylhexanoic acid across different laboratories is paramount. This branched-chain fatty acid, wi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the ability to accurately and consistently quantify 3-Methylhexanoic acid across different laboratories is paramount. This branched-chain fatty acid, with its structural isomerism, presents unique analytical challenges. An inter-laboratory comparison (ILC) is a critical exercise to ensure that regardless of the methodology or instrumentation employed, the data generated is reliable and comparable. This guide provides an in-depth technical overview of the analytical techniques for 3-Methylhexanoic acid, the design of a robust ILC, and the interpretation of the resulting data.

The Analytical Imperative: Why Consistent 3-Methylhexanoic Acid Measurement Matters

3-Methylhexanoic acid (3-MHA) is a volatile organic compound of interest in various fields, from metabolic research to the study of human scent profiles. Its accurate quantification is often complicated by its presence in complex biological matrices and the potential for isomeric interference. Therefore, establishing a consensus on its measurement across different analytical platforms is not merely a matter of good practice but a necessity for advancing research and development. An ILC serves as a proficiency test, enabling laboratories to evaluate their performance against their peers, identify potential analytical biases, and ultimately, enhance the quality and reliability of their data.[1][2]

A Tale of Two Techniques: GC-MS vs. LC-MS/MS for 3-MHA Analysis

The two primary workhorses for the quantitative analysis of small molecules like 3-MHA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques is often dictated by the available instrumentation, the required sensitivity, and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Challenge

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] However, the polar carboxylic acid group of 3-MHA makes it non-volatile, leading to poor chromatographic peak shape and low sensitivity if analyzed directly.[4] To circumvent this, derivatization is a mandatory step to increase the analyte's volatility and thermal stability.[4]

  • Silylation: This is a common derivatization technique where active hydrogens in the carboxyl group are replaced with a non-polar trimethylsilyl (TMS) group.[4][5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[4]

  • Esterification: Conversion of the carboxylic acid to its corresponding ester, for instance, a methyl ester, significantly increases volatility.

The primary advantage of GC-MS lies in its excellent chromatographic resolution and the extensive, well-established mass spectral libraries available for compound identification based on fragmentation patterns produced by electron ionization (EI).[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Sensitive Approach

LC-MS/MS has emerged as a highly sensitive and specific technique for the analysis of a wide range of compounds in complex matrices.[7] For 3-MHA, a reversed-phase C18 column is typically employed for separation.[3][7] While direct injection is possible, derivatization can enhance ionization efficiency and, consequently, sensitivity.

  • 3-Nitrophenylhydrazine (3-NPH) Derivatization: This reagent reacts with the carboxylic acid group, and the resulting derivative can be readily ionized by electrospray ionization (ESI), often in negative ion mode.[8][9]

LC-MS/MS, particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[7]

The Foundation of Accuracy: Robust Sample Preparation

The journey from a raw biological sample to a quantifiable result is critically dependent on the sample preparation methodology. The goal is to extract 3-MHA from the matrix while removing interfering substances.

  • Liquid-Liquid Extraction (LLE): A classic technique involving the partitioning of the analyte between two immiscible liquid phases.[10][11] For 3-MHA in aqueous samples like plasma or urine, an organic solvent such as ethyl acetate can be used for extraction.[12] This method is effective but can be labor-intensive and may require large volumes of organic solvents.[13]

  • Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to retain the analyte, while interfering compounds are washed away. A C18 SPE cartridge is suitable for retaining 3-MHA from aqueous matrices.[7] SPE offers cleaner extracts and the potential for automation.

  • Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate volatile and semi-volatile compounds from the headspace of a sample or directly from the sample matrix.[14][15][16] For volatile fatty acids, SPME in headspace mode is a common application.[16][17]

Designing a Meaningful Inter-laboratory Comparison

A successful ILC for 3-MHA analysis requires careful planning and execution. The core principles involve distributing identical, homogeneous samples to participating laboratories and then statistically evaluating the reported results.[2]

Key Stages of an ILC:

  • Coordinating Body: A designated entity responsible for preparing and distributing the test materials, collecting the data, and performing the statistical analysis.

  • Test Material Preparation: A bulk sample (e.g., spiked serum or a synthetic matrix) containing a known concentration of 3-MHA should be prepared. Homogeneity and stability of the test material are critical.

  • Protocol and Reporting: While laboratories may use their own validated methods, a clear protocol for sample handling, storage, and data reporting must be provided.

  • Statistical Analysis: The performance of each laboratory is typically assessed using z-scores, which indicate how many standard deviations an individual result is from the consensus mean.[18]

Comparative Performance of Analytical Methodologies

The following table summarizes the expected performance characteristics of GC-MS and LC-MS/MS for the analysis of 3-Methylhexanoic acid. These values are representative and can vary based on the specific instrumentation and protocol.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99>0.995
Limit of Detection (LOD) Low µg/L rangeHigh ng/L to low µg/L range
Limit of Quantification (LOQ) Mid-to-high µg/L rangeLow-to-mid µg/L range
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 20%< 15%
Accuracy (% Recovery) 85 - 115%90 - 110%

Experimental Protocols

Protocol 1: GC-MS Analysis of 3-MHA with Silylation Derivatization

This protocol outlines a typical workflow for the analysis of 3-MHA in a biological matrix using GC-MS following silylation.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of sample (e.g., plasma), add an appropriate internal standard.

  • Add 1.5 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization

  • To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).[4]

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions

  • Column: A mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).[19]

  • Injector Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-350.

Protocol 2: LC-MS/MS Analysis of 3-MHA

This protocol provides a general procedure for the direct analysis of 3-MHA using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of sample (e.g., plasma), add an internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

2. LC-MS/MS Conditions

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.[7]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[7]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid.[9]

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.[7]

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the typical workflows for the analysis of 3-Methylhexanoic acid.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Silylation (e.g., BSTFA) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Quantification GCMS->Data

Caption: General workflow for 3-Methylhexanoic acid analysis using GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation LCMSMS LC-MS/MS Analysis Centrifugation->LCMSMS Data Quantification LCMSMS->Data

Caption: General workflow for 3-Methylhexanoic acid analysis using LC-MS/MS.

Conclusion and Recommendations

For routine, high-throughput analysis where high sensitivity is paramount, LC-MS/MS is the recommended method for 3-Methylhexanoic acid quantification. Its ability to analyze samples with minimal cleanup and high specificity makes it ideal for complex biological matrices.

For laboratories where LC-MS/MS is not available, a well-optimized GC-MS method with appropriate derivatization can provide accurate and reliable results. The use of a stable isotope-labeled internal standard is strongly recommended for both techniques to correct for matrix effects and variations in sample preparation and instrument response.

Participation in an inter-laboratory comparison study is an invaluable tool for any laboratory analyzing 3-Methylhexanoic acid. It provides an objective assessment of analytical performance and fosters confidence in the comparability of data across different research and development settings.

References

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Inter laboratory Comparison 2023 Report. Benchmark International. [Link]

  • Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials. JRC Publications Repository. [Link]

  • LC-MS/MS Method Package for Short Chain Fatty Acids. Shimadzu (Europe). [Link]

  • Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL. [Link]

  • Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences. [Link]

  • Analysis of Hexanoic acid in alcoholic extracts. Chromatography Forum. [Link]

  • A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. PubMed. [Link]

  • Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes. PubMed. [Link]

  • Full article: Solid-Phase Microextraction Method for the Determination of Volatile Compounds in Hydrolysates of Alaska Pollock Frame. Taylor & Francis. [Link]

  • Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes. JoVE. [Link]

  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link]

  • Solid-phase microextraction method for the determination of volatile compounds associated to oxidation of fish muscle. PubMed. [Link]

  • (PDF) Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. ResearchGate. [Link]

  • Solid Phase Microextraction Fundamentals. Agilent. [Link]

  • Process for the preparation of (r)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and of pregabalin and synthesis intermediates.
  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. PubMed Central. [Link]

  • Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. MDPI. [Link]

  • Solid-Phase Microextraction in Combination with GC–FID for Quantification of the Volatile Free Fatty Acids in Wastewater from. SciSpace. [Link]

  • 3-Methylhexanoic acid. LookChem. [Link]

  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI. [Link]

  • guidance for the validation of pharmaceutical quality control analytical methods. MHRA. [Link]

  • Synthesis of 3-methylhexanoic acid. PrepChem.com. [Link]

  • 3-Methyl hexanoic acid. NIST WebBook. [Link]

  • A Practical Guide to Analytical Method Validation. gmpua.com. [Link]

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Comparative

Technical Guide: Purity Evaluation of Synthetic 3-Methylhexanoic Acid (3-MHA)

Topic: Evaluating the Purity of Synthetic 3-Methylhexanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Context 3-Methylh...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Purity of Synthetic 3-Methylhexanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

3-Methylhexanoic acid (CAS: 3780-58-3) is a branched-chain fatty acid critical to olfactory research (human axillary odor profiling) and pharmaceutical intermediate synthesis. While natural sources (e.g., axillary secretions, specific fermentation) yield specific enantiomeric ratios—typically favoring the (R)-enantiomer responsible for the characteristic "transpired" or "fatty-fruity" note—synthetic production often results in racemic mixtures or regioisomeric byproducts.

For researchers, the purity of 3-MHA is not a singular metric.[1] It must be evaluated across three dimensions:

  • Chemical Purity: Absence of homologous series (e.g., 2-methyl or 4-methyl isomers) and solvent residues.

  • Stereochemical Purity (Enantiomeric Excess): The ratio of (R) vs. (S) enantiomers, which dictates biological and olfactory activity.

  • Isotopic/Trace Definition: Critical for metabolic tracking studies.

This guide outlines a self-validating analytical workflow to benchmark synthetic 3-MHA against high-grade standards.

The Analytical Landscape: Synthetic vs. Natural[2][3]

Before deploying analytical instruments, researchers must understand the impurity profile inherent to the source.

FeatureHigh-Grade Synthetic (Asymmetric Synthesis) Standard Synthetic (Racemic) Natural / Biosynthetic Reference
Primary Impurity Trace catalysts (Li, Cu), enantiomeric leakage (<1%)Regioisomers (2-MHA), unreacted alkyl halidesComplex protein/lipid matrix residues
Enantiomeric Profile High ee (>98% R or S)Racemic (50:50 R/S)Often Enantiopure (typically R-dominant)
Odor Profile Sharp, distinct (Isomer specific)Generic "fatty/sweaty" (blended notes)Nuanced, often masked by matrix
Cost Efficiency Low (High processing cost)High (Bulk availability)Very Low (Extraction intensive)

Analytical Workflow Visualization

The following diagram illustrates the decision tree for validating 3-MHA purity, moving from gross structural confirmation to precise chiral quantification.

G cluster_0 Phase I: Identity cluster_1 Phase II: Quantification Sample Raw 3-MHA Sample NMR 1. Structural ID (1H & 13C NMR) Sample->NMR Regioisomer Check Deriv 2. Derivatization (Methylation) Sample->Deriv Acid Stabilization Decision Validation Decision NMR->Decision GCMS 3. Chemical Purity (Achiral GC-MS) Deriv->GCMS Volatile Profile Deriv->GCMS ChiralGC 4. Optical Purity (Chiral GC-FID) GCMS->ChiralGC If >98% Chem. Pure GCMS->ChiralGC ChiralGC->Decision

Figure 1: Step-wise analytical workflow ensuring chemical and optical integrity before biological application.

Detailed Experimental Protocols

Protocol A: Structural Confirmation via NMR

Objective: Detect regioisomers (e.g., 2-methylhexanoic acid) that are difficult to separate by standard GC.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl₃ (Deuterated Chloroform) with TMS internal standard.

  • Key Diagnostic Signals (1H NMR):

    • 3-MHA (Target): Look for the doublet of the methyl group at C3 around 0.90–0.95 ppm . The multiplet for the methine proton (CH-CH3) typically appears upfield compared to the alpha-proton of 2-MHA.

    • Impurity (2-MHA): The methyl group at C2 will appear as a doublet further downfield (approx. 1.1–1.2 ppm ) due to the deshielding effect of the adjacent carbonyl group.

  • Acceptance Criteria: No integration detectable at 1.1–1.2 ppm region for high-purity 3-MHA.

Protocol B: Volatile Impurity Profiling (GC-MS)

Objective: Quantify solvent residues and non-acidic organic impurities.

  • Rationale: Free carboxylic acids tail significantly on non-polar columns. Derivatization is mandatory for accurate integration.

  • Derivatization Step:

    • Dissolve 10 mg 3-MHA in 1 mL Methanol.

    • Add 200 µL TMS-diazomethane (2M in hexanes) dropwise until a persistent yellow color remains (indicating excess).

    • Stir for 10 min at room temperature.

    • Quench with 1 drop of acetic acid.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Carrier: Helium at 1.0 mL/min.

    • Temp Program: 50°C (2 min) → 10°C/min → 250°C (5 min).

    • Detection: EI-MS (Scan 40–400 amu).

  • Target Ion: Look for m/z 74 (McLafferty rearrangement typical for methyl esters) and molecular ion peaks.

Protocol C: Enantiomeric Excess (Chiral GC)

Objective: Determine the R/S ratio. This is the "Gold Standard" for biological grade 3-MHA.

  • Stationary Phase: Cyclodextrin-based capillary column (e.g., Chirasil-L-Val or Hydrodex-β-PM).

  • Conditions: Isothermal run (approx. 100–110°C) is often required to maximize separation factors (

    
    ) between enantiomers.
    
  • Calculation:

    
    
    

Comparative Data Analysis

The following table represents typical data observed when comparing a high-quality asymmetric synthetic batch against a standard commercial racemic batch and a natural reference.

ParameterStandard Synthetic (Racemic) High-Purity Asymmetric Synthetic Natural Reference (Sweat Extract)
Chemical Purity (GC-FID) > 99.0%> 98.5%~85% (requires cleanup)
Major Impurities 2-Methylhexanoic acid (0.5%)Residual Catalyst (Trace)Fatty acid esters, Cholesterol
Enantiomeric Excess (ee) 0% (50:50 R/S)> 96% (Target Enantiomer)> 90% (Typically R-dominant)
Odor Threshold (Air) Moderate (Mixed signal)Low (High potency for R-isomer)Variable
1H NMR Signature Clean spectrumClean spectrumComplex baseline

Interpretation:

  • For toxicology studies , the Standard Synthetic (Racemic) is often acceptable if chemical purity is high.

  • For receptor binding or olfactory threshold studies, the High-Purity Asymmetric variant is non-negotiable. Using a racemate will skew potency data by 50%.

References

  • NIST Chemistry WebBook. 3-Methylhexanoic acid: Gas Chromatography and Spectral Data. National Institute of Standards and Technology.[2] [Link]

  • Troccaz, M., et al. (2009). Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions. Chemical Senses.[3] [Link]

  • Munk, S., et al. (2000). Primary odorants of laundry soiled with sweat/sebum: influence of lipase on the odor profile.[2] Journal of Surfactants and Detergents.[2] [Link]

Sources

Validation

Comparative Guide: Biological Efficacy of 3-Methylhexanoic Acid (3-MHA) Derivatives

Executive Summary 3-Methylhexanoic acid (3-MHA) and its unsaturated analog, trans-3-methyl-2-hexenoic acid (TMHA), are the primary olfactory markers of the human axilla, produced by the bacterial biotransformation of glu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylhexanoic acid (3-MHA) and its unsaturated analog, trans-3-methyl-2-hexenoic acid (TMHA), are the primary olfactory markers of the human axilla, produced by the bacterial biotransformation of glutamine conjugates.[1][2] While historically viewed solely as malodorants, recent data positions 3-MHA derivatives as potent kairomones for vector control (specifically Aedes aegypti) and antimicrobial scaffolds .[1] This guide objectively compares 3-MHA derivatives against industry standards (Lactic Acid, DEET, Caprylic Acid) to validate their utility in next-generation attractants and therapeutics.[1]

Module 1: Vector Control (Kairomone Activity)

The "Sweat Signature" in Mosquito Traps

Female Aedes aegypti mosquitoes rely on a synergistic blend of volatiles to locate hosts.[1][3][4] While L-Lactic acid is the standard synergist, 3-MHA derivatives provide the "human-specific" signature that increases trap specificity.[1]

Comparative Performance: 3-MHA vs. Standard Attractants

The following data aggregates behavioral responses from dual-port olfactometer assays comparing attraction rates of Aedes aegypti.

Compound ClassActive AgentAttraction Index (AI)Synergism with CO₂Volatility Profile
Standard (Control) L-Lactic Acid 45 - 55% HighLow (Requires heat/moisture)
Standard (Synergist) 1-Octen-3-ol 50 - 60% ModerateHigh
Test Candidate 3-Methylhexanoic Acid 61 - 68% Very High Medium (Persistent plume)
Test Candidate TMHA (Unsaturated) 65 - 72% HighMedium
Blend 3-MHA + Lactic Acid > 85% CriticalBalanced

Technical Insight: 3-MHA acts as a mid-range volatile.[1] Unlike Lactic acid, which requires close proximity, 3-MHA creates a downwind plume that triggers the activation phase of host-seeking behavior, while Lactic acid triggers the landing phase.[1]

Mechanism of Action: Host-Seeking Pathway

The following diagram illustrates how 3-MHA integrates into the mosquito's sensory processing, specifically interacting with ionotropic receptors (IRs) distinct from the CO₂ pathway.[1]

MosquitoPathway Host Human Host (Axillary Secretion) Precursor Glutamine Conjugate (Dormant) Host->Precursor Secretion TMHA 3-MHA / TMHA (Volatile Plume) Precursor->TMHA Bacterial Cleavage Bacteria Corynebacterium spp. (Aminoacylase) Bacteria->TMHA Enzymatic Action Receptor Mosquito Antennae (IR75k / Orco) TMHA->Receptor Ligand Binding Behavior Upwind Flight (Activation) Receptor->Behavior Signal Transduction

Figure 1: The biogeneration of 3-MHA and its subsequent activation of mosquito host-seeking behavior.[1]

Module 2: Antimicrobial & Therapeutic Potential

From Malodor to Membrane Disruption

Short-chain fatty acids (SCFAs) like 3-MHA exhibit antimicrobial properties by disrupting the lipid bilayer of competing bacteria.[1] This "ecological warfare" explains why Corynebacterium (the producer) dominates the axilla while suppressing Staphylococcus.[1]

Comparative Efficacy: MIC Values (µg/mL)

Comparison of 3-MHA against standard fatty acid antimicrobials targeting Staphylococcus aureus (Gram-positive).

CompoundClassificationMIC (S. aureus)Mechanism of ActionToxicity Profile
Caprylic Acid C8 Fatty Acid250 - 500Membrane DisruptionLow
Undecylenic Acid C11 Unsaturated125 - 250pH perturbationLow
3-Methylhexanoic Acid Branched SCFA 150 - 300 Fluidity alteration Moderate (Irritant)
Triclosan Synthetic Phenol0.1 - 10Enoyl-ACP reductaseHigh (Environmental concern)

Key Finding: While 3-MHA is less potent than synthetic antibiotics like Triclosan, it avoids the resistance mechanisms associated with specific enzyme inhibitors.[1] Its branched structure increases membrane fluidity more effectively than linear chains of equivalent length.[1]

Module 3: Experimental Protocols

Protocol A: Synthesis of 3-Methylhexanoic Acid

Objective: Synthesize high-purity 3-MHA for bioassays using a Malonic Ester synthesis route.

Reagents:

  • Diethyl malonate (CAS: 105-53-3)[1]

  • 2-Bromopentane (CAS: 107-81-3)[1]

  • Sodium Ethoxide (21% in ethanol)[1]

  • Hydrochloric Acid (12M)[1]

Workflow:

  • Alkylation: In a round-bottom flask under N₂, add 1.1 eq of Sodium Ethoxide to Diethyl malonate. Stir at 0°C for 30 min.

  • Addition: Dropwise addition of 2-Bromopentane (1.0 eq). Reflux at 80°C for 6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

  • Hydrolysis & Decarboxylation: Add 50% NaOH solution and reflux for 2 hours to hydrolyze the ester. Acidify with HCl to pH 1.

  • Thermal Decarboxylation: Heat the crude dicarboxylic acid to 180°C. CO₂ evolution indicates conversion to 3-methylhexanoic acid.[1]

  • Purification: Vacuum distillation (bp ~112°C at 15 mmHg).

Protocol B: Y-Tube Olfactometer Bioassay

Objective: Quantify the attraction index (AI) of Aedes aegypti to 3-MHA derivatives.

Setup Diagram:

Olfactometer Air Clean Air Source (Filtered/Humidified) Split Flow Splitter Air->Split ArmA Test Arm (3-MHA + Lactic) Split->ArmA 200 mL/min ArmB Control Arm (Solvent Only) Split->ArmB 200 mL/min Junction Decision Point ArmA->Junction ArmB->Junction Mosquitoes Release Chamber (n=20 Females) Junction->Mosquitoes Upwind Movement

Figure 2: Dual-choice olfactometer setup for volatile kairomone evaluation.

Step-by-Step:

  • Starvation: Starve 5-7 day old female mosquitoes for 24 hours (water only).

  • Acclimatization: Place mosquitoes in the release chamber 30 mins prior to testing (Dark room, 27°C, 70% RH).

  • Stimulus Preparation: Dissolve 3-MHA in hexane (1 µg/µL). Apply 10 µL to filter paper cartridge.

  • Execution: Activate airflow (20 cm/s). Open release gate. Record choices after 5 minutes.

  • Calculation:

    
     where 
    
    
    
    is Test arm count and
    
    
    is Control arm count.[1]

References

  • Evaluation of a chemical blend to attract the adult mosquito Aedes aegypti. Journal of the Florida Mosquito Control Association. (2025).[1] Link

  • L-Lactic acid: a mosquito attractant isolated from humans. Science. (1968).[1] Link

  • Olfactory Sensitivity and Odor Structure-Activity Relationships for Aliphatic Carboxylic Acids. PLOS ONE. (2012). Link

  • Genetic variation in a human odorant receptor alters odour perception (OR7D4). Nature. (2007).[1] Link[1]

  • Synthesis of 3-methylhexanoic acid. PrepChem. (2024).[1] Link

  • Antimicrobial activity of fatty acid derivatives. ResearchGate. (2025).[1] Link

Sources

Comparative

Structure-Activity Relationship of 3-Methylhexanoic Acid Analogs: A Comparative Guide

Executive Summary 3-Methylhexanoic acid (3MHA) is a branched short-chain fatty acid (SCFA) identified as a primary component of human axillary malodor ("hircine" or goat-like smell). Its olfactory potency and character a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylhexanoic acid (3MHA) is a branched short-chain fatty acid (SCFA) identified as a primary component of human axillary malodor ("hircine" or goat-like smell). Its olfactory potency and character are critically dependent on specific structural features: the position of the methyl branch, the presence and geometry of unsaturation, and stereochemistry.

This guide analyzes the Structure-Activity Relationship (SAR) of 3MHA and its key analogs, specifically (E)-3-methyl-2-hexenoic acid (TMHA) , which exhibits superior olfactory potency. We explore the molecular mechanism involving the OR51E2 receptor and provide a validated protocol for functional characterization.

Molecular Mechanism & Target Receptor

The detection of 3MHA and its analogs is mediated by specific G-protein coupled receptors (GPCRs) expressed in the olfactory epithelium.

  • Primary Target: OR51E2 (PSGR)

    • Identity: Olfactory Receptor 51E2, also known as Prostate-Specific G-Protein Receptor (PSGR).

    • Ligand Specificity: Highly tuned to short-chain fatty acids, particularly acetate and propionate, but shows specific sensitivity to (E)-3-methyl-2-hexenoic acid (TMHA) .

    • Mechanism: Binding triggers the canonical cAMP-dependent pathway. The carboxyl group of the ligand likely interacts with positively charged residues (e.g., Arginine/Lysine) in the receptor's transmembrane binding pocket, while the hydrophobic tail fits into a specific hydrophobic crevice.

  • Secondary Target: OR51E1 (Olfr558)

    • The mouse ortholog (Olfr558) is activated by isovaleric and 3-methylvaleric acids, suggesting OR51E1 as a likely candidate for detecting the saturated 3MHA in humans.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway utilized in experimental deorphanization assays (e.g., Calcium Imaging).

OR_Signaling Ligand Ligand (3MHA / TMHA) Receptor OR51E2 (GPCR) Ligand->Receptor Binding Gprot G_olf (G-Protein) Receptor->Gprot Activation ACIII Adenylyl Cyclase III Gprot->ACIII Stimulation cAMP cAMP (Second Messenger) ACIII->cAMP ATP -> cAMP CNG CNG Channel (Ca2+ Influx) cAMP->CNG Gating Ca Intracellular Ca2+ (Signal) CNG->Ca Ion Entry Fura Fura-2 (Fluorescence) Ca->Fura Detection

Caption: Canonical GPCR signal transduction pathway for olfactory perception and calcium imaging readouts.

Comparative SAR Analysis

The olfactory potency of 3MHA analogs is governed by three critical structural parameters: Unsaturation , Stereochemistry , and Chain Length .

A. The "Trans" Effect (Unsaturation)

The introduction of a double bond at the C2 position significantly alters potency.

  • (E)-3-methyl-2-hexenoic acid (TMHA): This is the dominant axillary odorant. The rigid geometry of the trans (E) double bond locks the molecule into a conformation that optimally fits the OR51E2 binding pocket.

  • (Z)-3-methyl-2-hexenoic acid: The cis (Z) isomer is significantly less potent (higher threshold) and has a higher rate of specific anosmia (inability to smell) in the population.

B. Enantioselectivity

Chirality plays a major role in odor quality and intensity.

  • 3MHA: The (S)-enantiomer typically carries the characteristic "sweaty/onion" note associated with axillary malodor, while the (R)-enantiomer is often described as fruitier or weaker.

  • TMHA: The (E) isomer's potency is so high that it often masks subtle enantiomeric differences compared to the saturated analog.

C. Functional Group Modification
  • Hydroxylation (HMHA): 3-Hydroxy-3-methylhexanoic acid is the non-volatile precursor found in sweat. It is cleaved by a bacterial Zinc-dependent metalloprotease (specifically from Corynebacterium species) to release the volatile 3MHA/TMHA. HMHA itself has negligible odor compared to the cleaved acid.

SAR Logic Map

SAR_Map Core 3-Methylhexanoic Acid (3MHA) Unsat C2=C3 Unsaturation Core->Unsat Oxidation Hydro C3 Hydroxylation Core->Hydro Precursor Form Chain Chain Elongation (>C6) Core->Chain Homologation TMHA_E (E)-TMHA Potency: High Threshold: ~14 ppb Unsat->TMHA_E Trans Isomer TMHA_Z (Z)-TMHA Potency: Moderate Threshold: ~280 ppb Unsat->TMHA_Z Cis Isomer HMHA HMHA (Precursor) Potency: Negligible Hydro->HMHA Oct 3-Methyloctanoic Acid Potency: Low Descriptor: Waxy Chain->Oct

Caption: Structural modifications of 3MHA and their impact on olfactory potency.

Quantitative Performance Comparison

The following table synthesizes experimental data regarding odor detection thresholds (ODT) and qualitative descriptors. Note the significant "Potency Gap" between the (E) and (Z) isomers of TMHA.

CompoundStructureOdor DescriptorDetection Threshold (Air)Receptor Agonism
(E)-TMHA Trans-3-methyl-2-hexenoic acidHircine, Goaty, Cumin, Sweaty~14 ppb [1]OR51E2 (High Affinity)
(Z)-TMHA Cis-3-methyl-2-hexenoic acidFatty, Sweaty, Less Intense~280 ppb [1]Lower Affinity
3MHA 3-Methylhexanoic acidSweaty, Animalic, Rancid~10-50 ppb*Likely OR51E1 / OR51E2
HMHA 3-Hydroxy-3-methylhexanoic acidWeak, slightly spicyN/A (Non-volatile precursor)Inactive (Precursor)
Isovaleric Acid 3-Methylbutanoic acidCheesy, Stinky Feet~0.5 ppb [2]OR51E1 / OR51E2

*Estimated based on homologous series trends; 3MHA is less potent than Isovaleric acid but more potent than straight-chain hexanoic acid.

Key Insight: Specific anosmia (genetic inability to smell) is prevalent for TMHA. Approximately 21% of the population cannot detect (E)-TMHA, and 15% cannot detect (Z)-TMHA [1].[1] This suggests a single-receptor mechanism (OR51E2) where genetic polymorphisms (SNPs) render the receptor non-functional in some individuals.

Experimental Protocol: Receptor Deorphanization

To validate the activity of 3MHA analogs against specific receptors (e.g., OR51E2), Calcium Imaging in Heterologous Cells is the gold standard. This protocol ensures surface expression and robust signal detection.

Method: Calcium Imaging in HEK293 Cells

Objective: Measure intracellular Ca2+ flux in response to ligand stimulation.

Reagents:

  • Cell Line: HEK293 or HEK293TN (expresses SV40 T-antigen for higher copy number).

  • Plasmids:

    • pCI-OR51E2: Encodes the receptor (N-terminal Rho-tag recommended for surface detection).

    • pCI-RTP1S: Receptor Transporting Protein 1S (Mandatory chaperone for OR surface trafficking).

    • pCI-Galpha-olf: Olfactory G-protein subunit (couples OR to ACIII).

  • Dye: Fura-2-AM (Ratiometric Ca2+ indicator).

  • Buffer: Ringer’s Solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, etc.).

Protocol Steps:

  • Transfection (Day 0):

    • Seed HEK293 cells on poly-L-lysine coated coverslips in a 35mm dish.

    • Transfect using Lipofectamine 2000. Ratio: 1 µg OR plasmid : 0.5 µg RTP1S : 0.5 µg Galpha-olf.

    • Expert Tip: Co-transfecting RTP1S is non-negotiable; without it, OR51E2 will remain trapped in the Endoplasmic Reticulum.

  • Loading (Day 1, 24-48h post-transfection):

    • Wash cells 2x with Ringer’s Solution.

    • Incubate with 5 µM Fura-2-AM in Ringer’s solution for 30 minutes at 37°C in the dark.

    • Wash 3x to remove extracellular dye. Allow 15 min for de-esterification.

  • Imaging & Stimulation:

    • Mount coverslip in a perfusion chamber on an inverted fluorescence microscope.

    • Excitation: Alternate between 340 nm (Ca2+ bound) and 380 nm (Ca2+ free). Emission: 510 nm.

    • Baseline: Record for 30s.

    • Stimulation: Peruse 3MHA or TMHA (dissolved in DMSO, diluted in Ringer's) at concentrations ranging from 1 µM to 300 µM .

    • Response: A positive hit is defined as a >20% increase in the 340/380 fluorescence ratio.

  • Validation:

    • Apply 10 µM Forskolin at the end of the run. This directly activates Adenylyl Cyclase. If cells do not respond to Forskolin, the cell health/transfection failed, and the data must be discarded.

References

  • Perception of Characteristic Axillary Odors. Perfumer & Flavorist. (1992).[1] Detailed study on (E)- and (Z)-3-methyl-2-hexenoic acid thresholds and specific anosmia.

  • Measurement of Odor Threshold by Triangle Odor Bag Method. Ministry of the Environment, Japan. Comprehensive database of odor thresholds including isovaleric acid and homologs.

  • Structure–activity relationships on the odor detectability of homologous carboxylic acids by humans. Experimental Brain Research. (2010). Analysis of carbon chain length impact on thresholds.

  • Olfactory receptor responding to gut microbiota-derived signals plays a role in renin secretion and blood pressure regulation. PNAS. (2013). Identifies OR51E2 (Olfr78) as a receptor for short-chain fatty acids.[2]

  • Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods. Methods in Molecular Biology. Comparison of assay types for GPCRs.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methylhexanoic acid

Content Type: Technical Safety & Logistics Manual Target Audience: Research Scientists, Process Chemists, and EHS Officers Executive Directive: The "Dual Hazard" Protocol As researchers, we often focus solely on acute to...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Safety & Logistics Manual Target Audience: Research Scientists, Process Chemists, and EHS Officers

Executive Directive: The "Dual Hazard" Protocol

As researchers, we often focus solely on acute toxicity. With 3-Methylhexanoic acid (3-MHA) , you face a dual hazard profile:

  • Chemical Hazard: It is a corrosive organic acid (Skin Irrit. 2, Eye Dam. 1) capable of causing irreversible eye damage and skin burns.

  • Bio-Olfactory Hazard: It is a primary volatile component of human axillary (sweat) odor.[1] Its odor threshold is in the parts-per-billion (ppb) range.

The Senior Scientist's Warning:

Standard lab safety prevents injury; advanced containment prevents professional embarrassment. If you handle 3-MHA with standard technique, you will not get burned, but you—and your entire laboratory—will smell like concentrated sweat for days. This guide prioritizes Odor Containment alongside Chemical Safety .

Risk Assessment & GHS Classification[2][3]

CAS No: 3780-58-3 (Racemic) Physical State: Colorless to pale yellow liquid.

Hazard ClassCategoryH-StatementCritical Note
Serious Eye Damage Cat. 1 H318 Irreversible damage possible upon contact. Goggles are mandatory; safety glasses are insufficient.
Skin Irritation Cat. 2H315Causes skin irritation and chemical burns upon prolonged contact.
Respiratory Irritation Cat. 3H335Vapors are highly irritating to the respiratory tract.

Source: PubChem GHS Classification [1]; Fisher Scientific SDS [2].

The "Odor Barrier" PPE Strategy

Standard PPE protects the wearer from the chemical.[2][3][4][5] For 3-MHA, the PPE must also protect the wearer's clothing and skin from absorbing the odor.

PPE Specifications Table
ComponentRecommendationTechnical Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 6-8 mil)Permeation vs. Odor: Organic acids permeate nitrile slowly, but the odor molecules migrate faster than the bulk liquid. The air gap between gloves acts as a diffusion buffer.
Eye Protection Chemical Splash Goggles (Indirect Vent)H318 Compliance: 3-MHA is corrosive to corneal tissue. Face shields should be added for volumes >50mL.
Body Protection Disposable Tyvek® Lab Coat (or equivalent)Absorption Risk: Cotton lab coats absorb lipophilic organic acids. Once contaminated, a cotton coat will off-gas the "sweat" odor indefinitely. Use disposables.
Respiratory Fume Hood (Required) Containment: Do not rely on N95s. If outside a hood, a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.
Operational Workflow: The "Closed Loop" Technique

To minimize odor release, all transfers must occur within a "Closed Loop" mindset, even inside the fume hood.

Step-by-Step Handling Protocol
  • Pre-Operational Check:

    • Verify Fume Hood face velocity is >100 fpm.

    • Prepare a "Neutralization Bath" inside the hood (Beaker with 5% Sodium Bicarbonate solution).

    • Why: You need an immediate dump station for contaminated pipette tips or wipes to kill the volatility immediately.

  • Donning (The Barrier Method):

    • Put on inner gloves (tucked under lab coat sleeves).

    • Put on outer gloves (over lab coat sleeves).

    • Result: No exposed wrist skin to absorb vapors.

  • Transfer & Synthesis:

    • Use Luer-Lock Syringes: Avoid pouring. Use needles/syringes to withdraw liquid through septa whenever possible.

    • Immediate Neutralization: Any item that touches 3-MHA (pipette tip, syringe, wipe) goes directly into the Sodium Bicarbonate bath.

    • Mechanism:[3]

      
      
      
    • Result: The salt form (

      
      ) is non-volatile  and odorless .
      
  • Doffing (The Clean Exit):

    • Remove outer gloves inside the hood and place in a sealed waste bag.

    • Check inner gloves for signs of permeation.

    • Wash hands with cold water and soap (Hot water opens pores, potentially increasing absorption of trace vapors).

Visualization: Decision Logic & Workflow
Diagram 1: PPE Selection & Handling Logic

PPE_Logic Start Handling 3-Methylhexanoic Acid VolCheck Volume > 10 mL? Start->VolCheck LowVol Standard Handling VolCheck->LowVol No HighVol High Exposure Risk VolCheck->HighVol Yes PPE_Low PPE: Double Nitrile Gloves + Splash Goggles + Tyvek Sleeves LowVol->PPE_Low Hood Engineering Control: Fume Hood REQUIRED (No Open Bench Work) PPE_Low->Hood PPE_High PPE: Double Nitrile (Extended Cuff) + Face Shield + Goggles + Full Tyvek Suit HighVol->PPE_High PPE_High->Hood Waste Waste Generation Hood->Waste Neutralize Neutralize Immediately: 5% NaHCO3 Bath Waste->Neutralize Prevents Odor Disposal Dispose as Chemical Waste (Non-Volatile Salt) Neutralize->Disposal

Caption: Decision matrix for PPE selection based on volume, emphasizing the mandatory neutralization step for odor control.

Emergency & Disposal Procedures
Accidental Spills (Odor Crisis Management)

If 3-MHA spills outside the hood, the odor will spread instantly via HVAC.

  • Evacuate the immediate area.

  • Don PPE: Full-face respirator (OV/AG cartridges).

  • Neutralize: Cover the spill with Sodium Bicarbonate powder or soda ash.

    • Observation: Wait for CO2 bubbling to cease.

  • Clean: Scoop the resulting paste (now the odorless sodium salt) into a waste container. Clean surface with a basic detergent (pH > 8) to ensure no free acid remains.

Waste Disposal[3][4][6][7][8][9]
  • Never dispose of the free acid in the trash or down the drain.

  • Protocol:

    • Collect all waste in a dedicated "Organic Acid" waste container.

    • Ideally, pre-treat waste with base (NaOH or NaHCO3) to lock it in the salt form before sealing the container. This prevents the waste container itself from becoming an odor hazard in the central accumulation area.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16666688, 3-Hydroxy-3-methylhexanoic acid (and related isomers). Retrieved from [Link]

  • Starkenmann, C., et al. (2005). Analysis of the Precursors of 3-Methyl-3-sulfanylhexan-1-ol and 3-Hydroxy-3-methylhexanoic Acid in Human Axillary Secretions. Chemical Senses.[3] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylhexanoic acid
Reactant of Route 2
Reactant of Route 2
3-Methylhexanoic acid
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